molecular formula C6H4N2O2 B086489 1,4-Dinitrosobenzene CAS No. 105-12-4

1,4-Dinitrosobenzene

Cat. No.: B086489
CAS No.: 105-12-4
M. Wt: 136.11 g/mol
InChI Key: MKZXROSCOHNKDX-UHFFFAOYSA-N
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Description

1,4-Dinitrosobenzene is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4771. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dinitrosobenzene
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InChI

InChI=1S/C6H4N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H
Source PubChem
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InChI Key

MKZXROSCOHNKDX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N=O)N=O
Source PubChem
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Molecular Formula

C6H4N2O2
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Related CAS

9003-34-3
Record name Benzene, 1,4-dinitroso-, homopolymer
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DSSTOX Substance ID

DTXSID5029138
Record name Benzene, 1,4-dinitroso-
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Molecular Weight

136.11 g/mol
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CAS No.

105-12-4, 9003-34-3
Record name 1,4-Dinitrosobenzene
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Record name p-Dinitrosobenzene
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Record name Benzene, 1,4-dinitroso-
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Foundational & Exploratory

1,4-dinitrosobenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1,4-dinitrosobenzene (CAS No. 105-12-4). The information is intended for use in research, chemical synthesis, and materials science applications.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with two nitroso functional groups (-NO) at the para positions. This symmetrical arrangement dictates its chemical reactivity and physical properties. In the solid state, it exists as a yellow-brown amorphous polymer due to intermolecular interactions between the nitroso groups.[1]

Molecular Identifiers:

  • Molecular Formula: C₆H₄N₂O₂

  • Molecular Weight: 136.11 g/mol [2]

  • IUPAC Name: this compound[3]

  • Canonical SMILES: C1=CC(=CC=C1N=O)N=O[3]

  • InChI Key: MKZXROSCOHNKDX-UHFFFAOYSA-N[3]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a reactive compound that can undergo polymerization and is sensitive to heat and light. Its physical properties can vary, and some data points are estimates due to the compound's reactivity.

PropertyValueReference(s)
Appearance Light yellow to brown amorphous solid/powder[1]
Melting Point 146.5 °C or 178-180 °C (decomposes)[4][5]
Boiling Point 250.35 °C (rough estimate)[5]
Density 1.4175 g/cm³ (rough estimate)[5]
Solubility Sparingly soluble in organic solvents.[1]
Stability Stable at normal temperature and pressure. Decomposes upon exposure to fire, high temperature, vibration, or friction.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Due to its tendency to polymerize, spectra may vary based on the sample's state (monomeric vs. polymeric).

Spectroscopic MethodDataReference(s)
¹H NMR (89.56 MHz, CDCl₃)δ 8.43 ppm (s, 4H) . The four aromatic protons are chemically equivalent, resulting in a single sharp peak.[2]
Infrared (IR) Spectroscopy Monomer (in Ar matrix): N=O stretch at ~1516 cm⁻¹. Polymer: Appearance of a strong band for the E-azodioxy group. General: Aromatic C-H stretch (>3000 cm⁻¹), C=C ring stretches (1600-1400 cm⁻¹), and a characteristic out-of-plane C-H bending for para-substitution (860-800 cm⁻¹).[1]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 136 (66.4% relative intensity). Major Fragments: m/z 106 (32.3%), m/z 76 (100%), m/z 50 (52.5%).[2]

Experimental Protocols

Synthesis of this compound

Two primary synthesis routes are documented in patent literature. The first is a three-step process starting from phenol, and the second is an oxidation of p-benzoquinone dioxime.

This method involves three continuous steps without the need for drying the wet intermediates.

synthesis_workflow Phenol Phenol Step1 Step 1: Nitrosation (NaNO₂, NaOH, H₂SO₄) -25 to 5 °C Phenol->Step1 PNP p-Nitrosophenol (Wet Intermediate) Step1->PNP Step2 Step 2: Oximation (Hydroxylamine HCl) 40 to 70 °C PNP->Step2 BQD p-Benzoquinone Dioxime (Wet Intermediate) Step2->BQD Step3 Step 3: Oxidation (NaOH, NaClO) 5 to 25 °C BQD->Step3 DNSB This compound (Final Product) Step3->DNSB

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-dinitrosobenzene (DNB), a highly reactive aromatic compound with significant industrial applications. This document consolidates critical data on its structural and physicochemical characteristics, details established experimental protocols for its synthesis, and outlines its reactivity and safety considerations. The information is intended to serve as a foundational resource for professionals in chemical research and development.

Core Physical and Chemical Properties

p-Dinitrosobenzene (CAS No. 105-12-4) is an aromatic compound notable for its high reactivity, which is primarily leveraged in the polymer industry. In its solid state, it typically exists as an amorphous, polymeric material that is yellow to brown in color.[1] However, the monomeric form, which is favored in the gas phase or in solution, appears as a green crystalline solid.[1][2] This distinction is critical for understanding its handling and application.

The core physical and chemical identification data for p-dinitrosobenzene are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1,4-Dinitrosobenzene[3]
Synonyms p-Dinitrosobenzene, DNB, Benzene, 1,4-dinitroso-[3][4][5]
CAS Number 105-12-4[3][4][6]
Molecular Formula C₆H₄N₂O₂[3][4][6]
Molecular Weight 136.11 g/mol [4][5][6][7][8]
Appearance Yellow to brown amorphous polymer; Green crystalline monomer[1][2][9]
Melting Point 146.5 °C or 178-180 °C (decomposes)[6][7][10]
Boiling Point 250.35 °C (rough estimate)[10]
Solubility Water: Sparingly/Slightly soluble[2][9]
Organic Solvents: Sparingly soluble in alcohol and xylene; Soluble in benzene.[2][9]
Amides (e.g., DMF, NMP): 1-5 g/L at 80-100 °C[2]
Calculated Properties
LogP (Octanol/Water) 2.482[11]
Water Solubility (log₁₀WS) -2.99 mol/L[11]
Vaporization Enthalpy (ΔvapH°) 50.08 kJ/mol[11]

Note on Melting Point: There is a notable discrepancy in the reported melting point, with sources citing either 146.5°C or a decomposition range of 178-180°C.[6][10] This variation may be attributable to the polymeric nature of the solid or differences in experimental conditions.

Chemical Reactivity and Stability

Stability: p-Dinitrosobenzene is stable under normal ambient temperature and pressure.[6][7] However, it is a high-hazard material that is flammable and poses a risk of decomposition, combustion, or explosion when exposed to fire, high temperatures, or significant friction and impact.[6][8][9] Thermal decomposition releases toxic nitrogen oxides.[6][7] For safe storage, it should be kept in a cool, dry, and well-ventilated location designated for explosives, away from oxidizers, acids, and active metal powders.[6][7]

Reactivity and Key Chemical Transformations: The chemical utility of p-dinitrosobenzene is derived from its two reactive nitroso groups.

  • Vulcanization and Cross-linking: Its primary industrial application is as a highly active, sulfur-free vulcanizing agent for various rubbers, including butyl, natural, and styrene-butadiene rubber.[6][7][12] It also functions as an adhesion promoter for bonding rubber to metal substrates.[5]

  • Polymerization: In the solid state, p-dinitrosobenzene exists as a polymer linked by azodioxy (–N(O)=N–) bonds.[1] This polymer is thermodynamically unstable in solution or the gas phase, where it rapidly dissociates back to the green monomeric form.[1]

  • Nucleophilic Reactions: As a reactive nitroso compound, it can react with nucleophiles. For instance, it reacts with amines to form N-nitroso compounds.[13]

  • Reduction: The nitroso groups can be reduced to form hydrazine (B178648) derivatives.[13]

Experimental Protocols for Synthesis

The most common and established route for synthesizing p-dinitrosobenzene is through the oxidation of p-benzoquinone dioxime. Several oxidizing agents can be employed, leading to variations in the experimental protocol.

This method utilizes hydrogen peroxide as the oxidant with hydrochloric acid serving as a catalyst. It is valued for its efficiency and high yield.[14]

Methodology:

  • Preparation: A suspension of p-benzoquinone dioxime is prepared in water, typically at a weight ratio of 1:(5-8) (p-benzoquinone dioxime:water).[14]

  • Acidification: Concentrated hydrochloric acid is added to the suspension to achieve a mole ratio of p-benzoquinone dioxime to HCl between 1:1.8 and 1:2.2.[14]

  • Heating: The mixture is heated with constant stirring to a reaction temperature of 50-70°C.[14]

  • Oxidation: A 30% hydrogen peroxide solution is added dropwise over 15-30 minutes, maintaining the reaction temperature. The mole ratio of p-benzoquinone dioxime to H₂O₂ is approximately 1:1.1.[14]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 15-30 minutes at the same temperature.[14]

  • Isolation: The mixture is cooled, and the resulting p-dinitrosobenzene crystals are isolated by filtration. The product is then washed with water and dried.[14]

G cluster_reactants Reactants cluster_process Process cluster_products Products p_quinone p-Benzoquinone Dioxime mix Create Suspension p_quinone->mix water Water (5-8 parts) water->mix hcl HCl (1.8-2.2 mol eq) hcl->mix heat Heat to 50-70°C mix->heat add_h2o2 Add 30% H₂O₂ (1.1 mol eq) (15-30 min) heat->add_h2o2 stir Stir (15-30 min) add_h2o2->stir cool Cool Mixture stir->cool filtrate Filter Crystals cool->filtrate product p-Dinitrosobenzene filtrate->product mother_liquor Mother Liquor filtrate->mother_liquor

Caption: Experimental workflow for the synthesis of p-dinitrosobenzene via H₂O₂/HCl oxidation.

This protocol outlines a comprehensive synthesis pathway starting from phenol, proceeding through key intermediates. This method avoids the isolation and drying of wet intermediates, streamlining the process.[15]

Methodology:

  • Step 1: Synthesis of p-Nitrosophenol: Phenol is added to an aqueous solution of sodium nitrite (B80452) and sodium hydroxide (B78521). This mixture is then added dropwise to a sulfuric acid solution at a controlled temperature to produce p-nitrosophenol, which is isolated as a wet material after filtration and washing.[15]

  • Step 2: Synthesis of p-Benzoquinone Dioxime: An aqueous solution of hydroxylamine (B1172632) hydrochloride is added to the wet p-nitrosophenol intermediate. The resulting p-benzoquinone dioxime is obtained by filtration and washing.[15][16]

  • Step 3: Oxidation to p-Dinitrosobenzene: The wet p-benzoquinone dioxime is dissolved in an aqueous sodium hydroxide solution. A dilute solution of sodium hypochlorite (B82951) (NaClO) is then added dropwise under light-proof conditions at a controlled temperature (e.g., 15°C). After stirring, the final p-dinitrosobenzene product is collected by filtration, washed, and dried.[15]

G phenol Phenol nitrosophenol p-Nitrosophenol (Intermediate) phenol->nitrosophenol 1. NaNO₂ / NaOH 2. H₂SO₄ dioxime p-Benzoquinone Dioxime (Intermediate) nitrosophenol->dioxime Hydroxylamine HCl dnb p-Dinitrosobenzene (Final Product) dioxime->dnb 1. NaOH (aq) 2. NaClO (aq)

Caption: Logical workflow for the multi-step synthesis of p-dinitrosobenzene starting from phenol.

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of p-dinitrosobenzene. Key available spectral data are summarized below.

TechniqueAvailable Data / Expected CharacteristicsSource(s)
Mass Spectrometry (MS) Electron Ionization (EI) spectra are available, showing a molecular ion peak at m/z = 136.[3][4]
¹H NMR Spectroscopy Data is available. Due to the molecule's symmetry, a single signal in the aromatic region is expected for the four equivalent protons.[4][13][17]
¹³C NMR Spectroscopy Data is available. Two signals are expected: one for the two carbons bearing the nitroso groups and one for the other four equivalent carbons. Solid-state NMR can distinguish between C-NO and polymeric C-N₂O₂-C signals.[1][13]
Infrared (IR) Spectroscopy FTIR spectra (KBr Wafer) are available. Key absorptions would include C-N stretching and N=O stretching bands. The position of these bands can help confirm the presence of monomeric nitroso groups or polymeric azodioxy linkages.[1][4]

Researchers can access raw spectral data through databases such as the NIST WebBook, PubChem, and ChemicalBook.[3][4][17]

Safety and Toxicology

p-Dinitrosobenzene is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: The compound is harmful if swallowed or inhaled.[4][18] It is classified as a strong irritant and can cause severe skin burns and eye damage.[4][8]

  • Methemoglobinemia: A primary toxic effect of p-dinitrosobenzene is the formation of methemoglobin in the blood, which impairs oxygen transport.[4][19]

  • Handling: When handling p-dinitrosobenzene, the use of personal protective equipment, including rubber gloves, a respirator, and eye protection, is mandatory to avoid skin contact and inhalation.[6][7] Work should be conducted in a well-ventilated area, and all sources of heat, sparks, and ignition must be eliminated due to its explosive hazard.[6][9][20]

Conclusion

p-Dinitrosobenzene is a compound of significant industrial importance, characterized by its high reactivity and unique monomer-polymer equilibrium. This guide provides essential data on its physical and chemical properties, detailed synthesis protocols, and critical safety information. This curated information serves as a valuable technical resource for scientists and researchers engaged in its study or application.

References

An In-depth Technical Guide to the 1,4-Dinitrosobenzene Monomer-Polymer Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dinitrosobenzene is a fascinating molecule that exhibits a dynamic equilibrium between its monomeric and polymeric forms. This equilibrium is highly sensitive to external stimuli such as temperature and ultraviolet radiation, making it a compelling model system for studying solid-state reactions and polymerization kinetics. In its solid state at ambient temperatures, this compound exists as a stable polymer, poly(1,4-phenyleneazine-N,N-dioxide). However, upon heating or cryogenic UV photolysis, this polymer can be depolymerized to yield the monomeric this compound. The monomer is a highly reactive species that readily undergoes repolymerization. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the logical relationships governing this equilibrium, with a focus on the kinetic aspects of the polymerization process. The unique properties of this system offer potential applications in materials science and as a tool in synthetic chemistry, which may be of interest to professionals in drug development for understanding reactive intermediates and polymerization processes.

The Monomer-Polymer Equilibrium: A Conceptual Overview

Unlike the simple monomer-dimer equilibria observed for some nitroso compounds in solution, this compound in the solid state is characterized by a more complex equilibrium between the monomer and a polymeric structure.[1][2] The polymeric form, poly(1,4-phenyleneazine-N,N-dioxide), is the thermodynamically stable state at room temperature.[3]

The generation of the monomer can be achieved through two primary methods:

  • Cryogenic UV Photolysis: Irradiation of the polymer with UV light at very low temperatures (e.g., 13 K) cleaves the azodioxy bonds to produce the monomer.[1][4]

  • In Vacuo Deposition: Sublimation of the polymer followed by deposition of the vapor onto a cold surface (e.g., 12 K) results in a solid layer of the monomer.[1][4]

Once formed, the monomer is metastable and will spontaneously repolymerize upon warming.[1][4] The kinetics and mechanism of this polymerization are highly dependent on the method of monomer preparation, which influences the local arrangement of the monomer molecules (topochemical effects).[2]

Monomer_Polymer_Equilibrium Polymer Poly(1,4-phenyleneazine-N,N-dioxide) (Stable Polymer) Monomer This compound (Metastable Monomer) Polymer->Monomer  UV Photolysis (13 K) or Sublimation/Deposition (12 K)   Monomer->Polymer  Thermal Polymerization (e.g., upon warming to 150 K)  

Quantitative Data

The study of the this compound monomer-polymer equilibrium has yielded significant kinetic data for the polymerization process. The polymerization has been modeled as a two-step consecutive reaction (M -> I -> P, where M is the monomer, I is an intermediate, and P is the polymer), with the following activation parameters calculated from Arrhenius and Eyring-Polanyi equations.[1]

Kinetic Parameters for the Polymerization of this compound

The polymerization kinetics of this compound, prepared via cryogenic UV photolysis, were monitored by time-resolved FT-IR spectroscopy. The data was fitted to a two-step consecutive reactions model.[1]

Temperature (K)Rate Constant k₁ (s⁻¹)Rate Constant k₂ (s⁻¹)
1301.1 x 10⁻³1.8 x 10⁻⁴
1402.3 x 10⁻³4.1 x 10⁻⁴
1504.6 x 10⁻³8.7 x 10⁻⁴

Table 1: Rate constants for the two-step polymerization of this compound at different temperatures.[1]

Activation ParameterValue for Step 1 (M -> I)Value for Step 2 (I -> P)
Activation Energy (Eₐ) 11.8 kJ/mol13.1 kJ/mol
Enthalpy of Activation (ΔH‡) 10.6 kJ/mol11.9 kJ/mol
Entropy of Activation (ΔS‡) -211 J/(mol·K)-221 J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡ at 150 K) 42.3 kJ/mol45.1 kJ/mol

Table 2: Activation parameters for the two-step polymerization of this compound.[1]

Experimental Protocols

The investigation of the this compound monomer-polymer equilibrium relies on specialized experimental techniques capable of generating and analyzing the metastable monomer at cryogenic temperatures.

Monomer Generation by Cryogenic UV Photolysis

Objective: To generate monomeric this compound from its polymeric form for subsequent kinetic analysis.

Methodology:

  • Sample Preparation: A small amount of poly(1,4-phenyleneazine-N,N-dioxide) is finely ground with potassium bromide (KBr) and pressed into a pellet. KBr is transparent in the IR region, making it a suitable matrix.[1]

  • Cryogenic Setup: The KBr pellet is mounted in a closed-cycle helium cryostat, which is placed within the sample compartment of an FT-IR spectrometer. The temperature is lowered to approximately 13 K.[1]

  • UV Irradiation: The sample is irradiated in situ with a UV lamp (e.g., a high-pressure mercury lamp). The UV radiation provides the energy to break the azodioxy bonds in the polymer, leading to the formation of the monomer.[1][4] The extent of conversion can be monitored by observing changes in the IR spectrum.

Cryogenic_Photolysis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_result Result Prep1 Grind Polymer with KBr Prep2 Press into Pellet Prep1->Prep2 Exp1 Mount Pellet in Cryostat Prep2->Exp1 Exp2 Cool to 13 K Exp1->Exp2 Exp3 Irradiate with UV Lamp Exp2->Exp3 Result Formation of Monomeric This compound in KBr Matrix Exp3->Result

Monomer Generation by In Vacuo Deposition

Objective: To prepare a solid film of pure monomeric this compound.

Methodology:

  • Sublimation: The polymeric this compound is placed in a sublimation apparatus under high vacuum. Gentle heating causes the polymer to depolymerize and sublime.[4]

  • Cryogenic Deposition: The gaseous monomer is directed towards a cold substrate (e.g., a KBr window or a metal surface) held at a cryogenic temperature (e.g., 12 K) within a vacuum chamber.[1][4]

  • Film Formation: The monomer condenses on the cold surface, forming a solid layer consisting exclusively of the nitroso monomer.[1]

Kinetic Analysis by Time-Resolved FT-IR Spectroscopy

Objective: To monitor the rate of polymerization of the monomer as a function of time and temperature.

Methodology:

  • Monomer Preparation: The monomer is generated in situ on a cold IR-transparent window (e.g., KBr) inside an FT-IR spectrometer using either cryogenic photolysis or in vacuo deposition as described above.[1]

  • Temperature Control: The temperature of the sample is precisely controlled using the cryostat. For kinetic runs, the temperature is raised to a specific setpoint (e.g., 130 K, 140 K, or 150 K).[1]

  • Data Acquisition: Once the desired temperature is reached, a series of FT-IR spectra are recorded at regular time intervals.

  • Spectral Analysis: The polymerization process is followed by monitoring the decrease in the intensity of vibrational bands characteristic of the monomer and the corresponding increase in the intensity of bands associated with the azodioxy groups of the polymer (e.g., a strong band around 1260 cm⁻¹ for the O-N=N-O vibration).[1][4]

  • Kinetic Modeling: The change in absorbance over time is used to determine the reaction kinetics. The data can be fitted to various kinetic models, such as the Avrami-Erofeev model or consecutive reaction models, to extract rate constants and activation parameters.[1]

FTIR_Kinetic_Analysis Start Prepare Monomer at Cryogenic Temp (e.g., 12-13 K) SetTemp Increase Temperature to Isothermal Setpoint (e.g., 140 K) Start->SetTemp AcquireSpectra Record FT-IR Spectra over Time SetTemp->AcquireSpectra AnalyzeBands Monitor Intensity of Monomer and Polymer IR Bands AcquireSpectra->AnalyzeBands FitData Fit Kinetic Data to Reaction Models AnalyzeBands->FitData End Determine Rate Constants and Activation Parameters FitData->End

Relevance to Drug Development

While this compound itself is not a therapeutic agent, the study of its reactive nature and polymerization holds relevance for the pharmaceutical industry:

  • Understanding Reactive Intermediates: Nitroso compounds can be metabolites of various nitrogen-containing drugs and are often highly reactive. Understanding their propensity to dimerize or polymerize can provide insights into potential mechanisms of toxicity or drug-drug interactions.

  • Polymer-Based Drug Delivery: The principles of controlled polymerization and depolymerization are fundamental to the design of advanced drug delivery systems. Stimuli-responsive polymers that release a payload in response to triggers like temperature or light are a key area of research.

  • Process Chemistry: The solid-state reactivity of this compound highlights the importance of controlling physical form (polymorphism, amorphous state) during drug manufacturing, as it can significantly impact stability and reactivity.

Conclusion

The this compound monomer-polymer system is a rich area of study that provides fundamental insights into solid-state chemistry, reaction kinetics, and polymer science. The ability to reversibly switch between a stable polymer and a reactive monomer using temperature and light as triggers makes it a powerful model for investigating chemical dynamics. The quantitative kinetic data and experimental methodologies detailed in this guide offer a solid foundation for researchers interested in exploring this system further, with potential implications for materials science and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dinitrosobenzene from p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 1,4-dinitrosobenzene from the starting material p-phenylenediamine (B122844). While a direct, one-pot oxidation of p-phenylenediamine to this compound is not a well-documented or straightforward transformation due to the complex nature of p-phenylenediamine oxidation which can lead to various polymeric and self-coupling products, a robust multi-step synthesis is presented. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data for a proposed three-step synthesis.

The most chemically sound and reported route proceeds through the formation of key intermediates, p-benzoquinone and p-benzoquinone dioxime. This pathway involves:

  • The oxidation of p-phenylenediamine to p-benzoquinone.

  • The subsequent oximation of p-benzoquinone to yield p-benzoquinone dioxime.

  • The final oxidation of p-benzoquinone dioxime to the target molecule, this compound.

Each step is detailed with specific reaction conditions and expected outcomes to aid in the successful synthesis of this compound for research and development purposes.

Summary of Quantitative Data

The following tables summarize the key quantitative data for each step of the proposed synthetic route.

Table 1: Synthesis of p-Benzoquinone from p-Phenylenediamine

ParameterValueReference
Starting Materialp-Phenylenediamine
Oxidizing AgentManganese Dioxide (activated)
SolventDilute Sulfuric Acid
Reaction TemperatureNot specified
Reaction TimeNot specified
Yield~75%

Table 2: Synthesis of p-Benzoquinone Dioxime from p-Benzoquinone

ParameterValueReference
Starting Materialp-Benzoquinone[1]
ReagentHydroxylamine (B1172632) Hydrochloride, Calcium Carbonate[1]
SolventEthanol (B145695), Water[1]
Reaction Temperature70°C[1]
Reaction Time3 hours[1]
Yield79.2%[1]
Purity>99% (HPLC)[1]

Table 3: Synthesis of this compound from p-Benzoquinone Dioxime

ParameterValueReference
Starting Materialp-Benzoquinone Dioxime
Oxidizing AgentSodium Hypochlorite (B82951) (aq. solution)
SolventAlkaline aqueous solution (e.g., NaOH)
Reaction TemperatureNot specified
Reaction TimeNot specified
YieldHigh

Experimental Protocols

Step 1: Oxidation of p-Phenylenediamine to p-Benzoquinone

Introduction: The oxidation of p-phenylenediamine to p-benzoquinone is the initial and crucial step. While various oxidizing agents can be employed, activated manganese dioxide in an acidic medium is a common method for the oxidation of anilines to quinones.

Methodology:

  • In a well-ventilated fume hood, prepare a suspension of p-phenylenediamine in dilute sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Gradually add activated manganese dioxide to the stirred suspension. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

  • Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide and any unreacted starting material.

  • The filtrate, containing the p-benzoquinone, can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude p-benzoquinone.

  • The crude product can be purified by recrystallization or sublimation to obtain pure p-benzoquinone.

Step 2: Synthesis of p-Benzoquinone Dioxime from p-Benzoquinone[1]

Introduction: The conversion of p-benzoquinone to p-benzoquinone dioxime is achieved through a reaction with hydroxylamine hydrochloride. Calcium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Methodology: [1]

  • To a reactor, add 4.0g of p-benzoquinone, 5.4g of calcium carbonate, and 10.0g of hydroxylamine hydrochloride.[1]

  • Add 80ml of ethanol and 20ml of water to the reactor and stir the mixture evenly.[1]

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.[1]

  • After the reaction is complete, remove the solvent by vacuum distillation.[1]

  • To the residue, add 60ml of water and 11.3g of hydrochloric acid (36.5% mass fraction) and stir for 5 minutes.[1]

  • Filter the resulting precipitate, wash with water, and dry to obtain p-benzoquinone dioxime.[1]

Step 3: Oxidation of p-Benzoquinone Dioxime to this compound

Introduction: The final step is the oxidation of p-benzoquinone dioxime to this compound. A common and effective oxidizing agent for this transformation is an aqueous solution of sodium hypochlorite in an alkaline medium.

Methodology:

  • Dissolve p-benzoquinone dioxime in an aqueous solution of sodium hydroxide (B78521) in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hypochlorite to the stirred alkaline solution of p-benzoquinone dioxime. The temperature should be maintained below 10°C throughout the addition.

  • After the addition is complete, continue stirring for a short period at a low temperature.

  • The precipitated this compound is collected by filtration.

  • Wash the product with cold water until the washings are neutral.

  • Dry the product under vacuum to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflow of the described synthesis.

Synthesis_Workflow p_phenylenediamine p-Phenylenediamine p_benzoquinone p-Benzoquinone p_phenylenediamine->p_benzoquinone Oxidation (MnO2, H2SO4) p_benzoquinone_dioxime p-Benzoquinone Dioxime p_benzoquinone->p_benzoquinone_dioxime Oximation (NH2OH·HCl, CaCO3) dinitrosobenzene This compound p_benzoquinone_dioxime->dinitrosobenzene Oxidation (NaOCl, NaOH) Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Final Oxidation start1 Mix p-Phenylenediamine and H2SO4 add_mno2 Add MnO2 start1->add_mno2 react1 Stir at RT add_mno2->react1 filter1 Filter react1->filter1 extract Extract with Organic Solvent filter1->extract dry_evaporate1 Dry and Evaporate extract->dry_evaporate1 purify1 Purify (Recrystallization) dry_evaporate1->purify1 product1 p-Benzoquinone purify1->product1 start2 Mix p-Benzoquinone, NH2OH·HCl, CaCO3 heat Heat at 70°C start2->heat distill Vacuum Distillation heat->distill acidify Add HCl distill->acidify filter_wash_dry2 Filter, Wash, Dry acidify->filter_wash_dry2 product2 p-Benzoquinone Dioxime filter_wash_dry2->product2 start3 Dissolve p-Benzoquinone Dioxime in NaOH(aq) add_naocl Add NaOCl(aq) at <10°C start3->add_naocl stir Stir add_naocl->stir filter_wash_dry3 Filter, Wash, Dry stir->filter_wash_dry3 product3 This compound filter_wash_dry3->product3

References

In-depth Technical Guide on the Thermal Decomposition of 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the detailed, publicly accessible research on the high-temperature thermal decomposition of 1,4-dinitrosobenzene. While extensive information exists for the related compound, 1,4-dinitrobenzene (B86053), and on the low-temperature polymerization and depolymerization of this compound, a thorough, in-depth guide on its thermal decomposition encompassing quantitative data, detailed experimental protocols, and established reaction pathways cannot be constructed at this time due to the scarcity of specific studies on this topic.

Most of the available research on this compound focuses on its behavior at or below room temperature, particularly its tendency to exist as a polymeric solid. Studies have investigated its depolymerization under various conditions, often at cryogenic temperatures, but do not extend to the high-temperature regime characteristic of thermal decomposition.

Without this fundamental experimental data, it is not possible to:

  • Summarize quantitative data: Tables of decomposition temperatures, mass loss percentages, activation energies, and heats of decomposition cannot be compiled.

  • Provide detailed experimental protocols: The specific methodologies for conducting thermal analysis or pyrolysis of this compound are not described in the literature.

  • Create diagrams of signaling pathways: The reaction mechanism and the sequence of bond-breaking and product formation remain unelucidated, preventing the creation of an accurate decomposition pathway diagram.

Analogous Compounds:

While a direct analysis of this compound's thermal decomposition is not available, some insights might be gleaned from the behavior of analogous compounds, such as other nitrosoaromatics and nitroaromatics. However, it is crucial to note that the nitroso (-NO) and nitro (-NO2) functional groups exhibit different thermal stabilities and decomposition mechanisms. Therefore, direct extrapolation of data from compounds like 1,4-dinitrobenzene would be speculative and not suitable for a technical guide intended for a scientific audience.

A comprehensive technical guide on the thermal decomposition of this compound that meets the specified requirements for data presentation, experimental protocols, and visualizations cannot be generated based on the currently available scientific literature. Further experimental research is required to elucidate the fundamental aspects of its high-temperature decomposition behavior. Researchers, scientists, and drug development professionals interested in this topic should be aware of this knowledge gap and may consider this an area for future investigation.

An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene is a highly reactive organic compound characterized by two nitroso (-NO) groups attached to a benzene (B151609) ring at the para position. Its unique electronic structure and reactivity make it a versatile reagent in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, key reactions, and biological implications. The information is presented to be of practical value to researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of p-benzoquinone dioxime. This method is efficient and can be carried out under relatively mild conditions.

Experimental Protocol: Synthesis from p-Benzoquinone Dioxime

A common and effective method for the synthesis of this compound is the oxidation of p-benzoquinone dioxime using an oxidizing agent such as sodium hypochlorite (B82951) (NaClO) in an alkaline solution.

Materials:

  • p-Benzoquinone dioxime

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hypochlorite (NaClO) solution (e.g., 5% available chlorine)

  • Tap water

  • Filtration apparatus

  • Drying oven

Procedure:

  • An aqueous solution of sodium hydroxide is prepared.

  • Wet p-benzoquinone dioxime is dissolved in the sodium hydroxide solution to form an alkaline p-benzoquinone dioxime solution.

  • A dilute solution of sodium hypochlorite is prepared by adding the concentrated solution to tap water.

  • The dilute NaClO solution is added dropwise to the alkaline p-benzoquinone dioxime solution at a controlled temperature (e.g., 15°C) with the reaction vessel protected from light.

  • After the addition is complete, the mixture is stirred for an additional period (e.g., 2 hours) at room temperature.

  • The resulting precipitate of this compound is collected by filtration.

  • The product is then washed, pulped, and dried to yield the final product.[1]

Yield:

This process can achieve a yield of approximately 81.78% (calculated based on the starting p-benzoquinone dioxime).[1]

Synthesis of this compound

Synthesis p-Benzoquinone Dioxime p-Benzoquinone Dioxime Reaction_Mixture Alkaline p-Benzoquinone Dioxime Solution p-Benzoquinone Dioxime->Reaction_Mixture NaOH (aq) NaOH (aq) NaOH (aq)->Reaction_Mixture NaClO (aq) NaClO (aq) NaClO (aq)->Reaction_Mixture Oxidation This compound This compound Reaction_Mixture->this compound Precipitation

Caption: Synthesis of this compound from p-benzoquinone dioxime.

Core Reaction Mechanisms

This compound participates in several important classes of reactions, including reactions with amines, reduction, and polymerization, and it also acts as a vulcanizing agent.

Reaction with Amines

This compound readily reacts with primary and secondary amines. These reactions are of particular interest to drug development professionals due to the biological activity of the resulting N-nitroso compounds.

a) Reaction with Primary Amines:

The reaction with primary amines is proposed to proceed via a condensation mechanism to form an azo compound.

Proposed Reaction with a Primary Amine

Primary_Amine_Reaction DNB This compound Intermediate Intermediate DNB->Intermediate + R-NH2 Amine Primary Amine (R-NH2) Amine->Intermediate Product Azo Compound Intermediate->Product - H2O Water H2O Intermediate->Water

Caption: Proposed reaction of this compound with a primary amine.

b) Reaction with Secondary Amines:

The reaction of this compound with secondary amines is of significant concern in pharmaceutical sciences as it leads to the formation of N-nitrosamines, a class of compounds known for their carcinogenic properties.

Proposed Reaction with a Secondary Amine

Secondary_Amine_Reaction DNB This compound Product N-Nitrosamine Derivative DNB->Product + R2NH Amine Secondary Amine (R2NH) Amine->Product

Caption: Formation of an N-nitrosamine from this compound.

Reduction of this compound

The nitroso groups of this compound can be reduced to amino groups using common reducing agents like sodium borohydride (B1222165) (NaBH₄), although this may require a catalyst to be efficient for aromatic nitroso compounds. The reduction is believed to proceed through a series of intermediates.

Proposed Reduction Mechanism

Reduction_Mechanism DNB This compound Intermediate1 Hydroxylamine Intermediate DNB->Intermediate1 + 2[H] Product 1,4-Diaminobenzene Intermediate1->Product + 2[H] Reducing_Agent [H] Reducing_Agent->DNB Reducing_Agent->Intermediate1

Caption: Proposed pathway for the reduction of this compound.

Polymerization

This compound has a strong tendency to undergo polymerization, forming poly(1,4-phenyleneazine-N,N-dioxide). This reaction is of interest in materials science.

Vulcanization of Butyl Rubber

This compound is an effective vulcanizing agent for butyl rubber. The process involves the formation of cross-links between the polymer chains. It is proposed that this compound is the active agent formed from the oxidation of p-quinone dioxime, which then reacts with the butyl rubber.[2][3]

Vulcanization of Butyl Rubber

Vulcanization cluster_activation Activation cluster_crosslinking Cross-linking p-Quinone Dioxime p-Quinone Dioxime DNB This compound p-Quinone Dioxime->DNB Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->DNB Butyl Rubber\n(Polymer Chains) Chain 1 Chain 2 Cross-linked Rubber Cross-linked Rubber Butyl Rubber\n(Polymer Chains)->Cross-linked Rubber DNB_crosslink This compound DNB_crosslink->Cross-linked Rubber Cross-linking Agent

Caption: Vulcanization of butyl rubber using this compound.

Quantitative Data Summary

Quantitative data for the reactions of this compound is not extensively available in the reviewed literature. The table below summarizes the available information.

Reaction/ProcessReactant(s)Product(s)Yield (%)Conditions
Synthesis of this compoundp-Benzoquinone dioxime, NaOH, NaClOThis compound81.78Dropwise addition of dilute NaClO to an alkaline solution of p-benzoquinone dioxime at 15°C, followed by stirring for 2 hours.[1]
Synthesis of p-Dinitrosoarenes (General)p-Benzoquinone dioxime, Potassium ferricyanidep-Dinitrosoarenes~80Oxidation with potassium ferricyanide.[4]
Synthesis of p-Dinitrosoarenes (General)p-Benzoquinone dioxime, Chlorinep-Dinitrosoarenes>90Oxidation with chlorine.[4]
Synthesis of p-Dinitrosoarenes (General)p-Benzoquinone dioxime, Nitrogen dioxide, Oxygenp-Dinitrosoarenes88-95Catalytic autoxidation in methylene (B1212753) chloride.[4]

Signaling Pathways and Biological Implications for Drug Development

While this compound itself is not directly implicated in modulating specific signaling pathways, its reaction products, particularly N-nitrosamines formed from reactions with secondary amines, have profound biological consequences that are of high relevance to drug development.

N-nitroso compounds are a class of potent genotoxic and mutagenic agents. Their carcinogenic potential is a significant concern in the pharmaceutical industry, as they can form as impurities in drug products.

Mechanism of Genotoxicity:

The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 enzymes in the liver. This activation generates highly reactive electrophilic species, such as alkyldiazonium ions. These electrophiles can then alkylate DNA bases, forming DNA adducts. The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.

Biological Impact of N-Nitrosamine Formation

Biological_Impact DNB This compound N_Nitrosamine N-Nitrosamine (Impurity) DNB->N_Nitrosamine Sec_Amine Secondary Amine (e.g., in drug substance or excipient) Sec_Amine->N_Nitrosamine Metabolic_Activation Metabolic Activation (Cytochrome P450) N_Nitrosamine->Metabolic_Activation Reactive_Electrophile Reactive Electrophile (e.g., Alkyldiazonium ion) Metabolic_Activation->Reactive_Electrophile DNA_Adducts DNA Adducts Reactive_Electrophile->DNA_Adducts Alkylation of DNA Mutation Mutation DNA_Adducts->Mutation Faulty DNA Repair/Replication Cancer Carcinogenesis Mutation->Cancer

Caption: Genotoxic mechanism of N-nitrosamines.

For drug development professionals, the potential for N-nitrosamine formation is a critical quality and safety attribute to consider during all stages of drug development, from synthesis to formulation and storage. Regulatory agencies have stringent limits on the presence of these impurities in pharmaceutical products.

Conclusion

This compound is a reactive and versatile chemical with important applications in synthesis and polymer chemistry. Its reactions with amines, its reduction, and its role in vulcanization are of significant interest. For those in drug development, the key takeaway is the potential for the formation of carcinogenic N-nitrosamines when this compound or other nitroso-containing compounds react with secondary amines. A thorough understanding of these reaction mechanisms is crucial for ensuring the safety and quality of pharmaceutical products. Further research is warranted to fully elucidate the detailed mechanisms of all its reactions and to quantify the kinetics and yields under various conditions.

References

Technical Guide: Solubility of 1,4-Dinitrosobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene is a highly reactive organic compound with applications in chemical synthesis, particularly as a reagent for the preparation of N-nitroso compounds and hydrazine (B178648) derivatives. Its utility in the pharmaceutical industry includes the introduction of specific functional groups into organic molecules, serving as an intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination and synthesis, and a visualization of a key synthetic pathway.

Core Data: Solubility of this compound

It is important to note that this compound can exist in both monomeric and polymeric forms, and its solubility is significantly influenced by its physical state. Early literature suggests that the polymeric form of p-dinitrosobenzene exhibits very low solubility in non-polar solvents.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassificationSolventSolubilityNotes
Polar Protic EthanolSolubleQualitative mention; no quantitative data available.
Polar Aprotic AcetoneSolubleQualitative mention; no quantitative data available.
Non-Polar Aromatic BenzeneVery Low to InsolubleEspecially for the polymeric form.[1]
Polar Aprotic NitrobenzeneSoluble (used for recrystallization)Employed as a solvent for purification, suggesting good solubility, especially at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Determination of Solubility via the Gravimetric Method

This protocol outlines a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or stirring plate

  • Analytical balance (readable to ±0.0001 g)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Oven or vacuum oven for drying

  • Glass vials with airtight seals

2. Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirring plate set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of this compound.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent.

Protocol 2: Synthesis of this compound via Oxidation of p-Quinone Dioxime

This protocol describes a method for the synthesis of this compound.

1. Materials:

  • p-Quinone dioxime

  • Hydrogen peroxide (30-35%)

  • Hydrochloric acid

  • Water

2. Procedure:

  • Reaction Setup: In a reaction vessel, prepare an aqueous suspension of p-quinone dioxime. The weight ratio of p-quinone dioxime to water should be in the range of 1:5 to 1:8.

  • Catalyst Addition: Add hydrochloric acid to the suspension to act as a catalyst. The molar ratio of p-quinone dioxime to hydrogen chloride should be approximately 1:1.8 to 1:2.2.

  • Heating: Heat the stirred mixture to a temperature between 50-70°C.

  • Oxidant Addition: Slowly add hydrogen peroxide (30-35%) to the heated suspension over a period of 15-30 minutes. The molar ratio of p-quinone dioxime to hydrogen peroxide should be 1:1.1.

  • Reaction Incubation: Maintain the reaction mixture at the specified temperature with continuous stirring for an additional 15-30 minutes after the addition of hydrogen peroxide is complete.

  • Isolation: Cool the reaction mixture. The crystalline product, this compound, will precipitate.

  • Filtration and Washing: Filter the crystals from the mother liquor. Wash the collected crystals with water to remove any remaining acid and other water-soluble impurities.

  • Drying: Dry the purified crystals.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from p-quinone dioxime.

G start Start suspend Suspend p-Quinone Dioxime in Water (1:5 to 1:8 ratio) start->suspend add_hcl Add HCl Catalyst (1:1.8-2.2 molar ratio to substrate) suspend->add_hcl heat Heat Mixture to 50-70°C with Stirring add_hcl->heat add_h2o2 Slowly Add H₂O₂ (30-35%) (1:1.1 molar ratio, over 15-30 min) heat->add_h2o2 react Maintain Temperature and Stir (15-30 min) add_h2o2->react cool Cool Reaction Mixture react->cool filter Filter Precipitated Crystals cool->filter wash Wash Crystals with Water filter->wash dry Dry Purified this compound wash->dry end End dry->end

References

A Technical Guide to the Computational Exploration of 1,4-Dinitrosobenzene's Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational studies on the molecular structure of 1,4-dinitrosobenzene. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the conformational analysis, electronic properties, and structural dynamics of this intriguing molecule. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and presents visual representations of its structural features and related workflows.

Introduction to this compound

This compound (p-dinitrosobenzene) is an aromatic organic compound with the chemical formula C₆H₄(NO)₂. It is characterized by a benzene (B151609) ring substituted with two nitroso groups at the para positions. This molecule has garnered interest due to its reactive nature and its existence in both monomeric and polymeric forms. At room temperature, it typically exists as a polymeric solid, while the monomeric form, which is green or blue, can be observed in solution, in the gas phase, or isolated in cryogenic matrices.[1] The monomer-polymer equilibrium and the conformational preferences of the monomer are key aspects that have been explored through computational chemistry.

Molecular Structure and Conformational Analysis

The monomer of this compound exhibits interesting conformational isomerism related to the orientation of the two nitroso (-NO) groups with respect to the benzene ring. The rotation around the C-N bonds gives rise to different conformers, primarily the cis and trans isomers, where the oxygen atoms of the nitroso groups are on the same or opposite sides of the benzene ring, respectively.

Computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the geometric parameters and relative energies of these conformers.

Computational Data

The following tables summarize the calculated geometric parameters for the most stable conformers of dinitrosobenzenes from ab initio calculations. It is important to note that more recent studies employing higher levels of theory and larger basis sets may provide even more refined data.

Table 1: Calculated Bond Distances (Å) for the Most Stable Conformer of this compound

BondSTO-3G Level3-21G Level
C-C (aromatic)1.391 - 1.3961.384 - 1.390
C-N1.4891.464
N=O1.2161.218

Data sourced from ab initio calculations. The C-C bond lengths in the benzene ring are only slightly altered by the nitroso group substitution. The lengthening of the C-N bond in the p-isomer is consistent with a slight reduction in the resonance interaction between the nitroso groups and the benzene ring.[1]

Table 2: Calculated Bond Angles (°) for the Most Stable Conformer of this compound

AngleSTO-3G Level3-21G Level
C-C-C (aromatic)~120~120
C-C-N~120~120
C-N=O~115~115

Note: Specific values for bond angles were not explicitly found in the provided search results. The values presented are typical for aromatic systems and are expected to be close to these idealized geometries. More detailed computational studies would be required to obtain precise values.

Table 3: Calculated Dihedral Angles (°) and Relative Energies of Conformers

ConformerC-C-N-O Dihedral AngleRelative Energy (kcal/mol)
trans~1800.0 (most stable)
cis~0> 0

Note: While the existence of cis and trans conformers is established, specific dihedral angles and relative energies from recent high-level DFT calculations were not found in the search results. The trans conformer is generally expected to be the more stable ground state due to reduced steric hindrance. The energy barrier to rotation around the C-N bond would determine the ease of interconversion between these conformers.

Experimental and Computational Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-benzoquinone dioxime.

Protocol for the Synthesis of this compound from p-Benzoquinone Dioxime:

  • Preparation of Alkaline p-Benzoquinone Dioxime Solution: Dissolve wet p-benzoquinone dioxime in an aqueous solution of sodium hydroxide (B78521). For example, 0.578 mol of wet p-benzoquinone dioxime can be dissolved in a solution of 1.05 mol of sodium hydroxide in 970 mL of water.[2]

  • Preparation of Dilute Sodium Hypochlorite (B82951) Solution: Prepare a dilute solution of sodium hypochlorite (NaClO). For instance, a NaClO solution with an available chlorine content of 8.62% can be diluted with tap water to achieve a 5% available chlorine solution.[2]

  • Oxidation Reaction: Under conditions completely protected from light, slowly add the dilute NaClO solution dropwise to the alkaline p-benzoquinone dioxime solution at a controlled temperature (e.g., 13-15 °C). The addition can be carried out over several hours (e.g., 4 hours).[2]

  • Stirring and Isolation: After the addition is complete, continue stirring the mixture at a natural temperature for a couple of hours.[2]

  • Filtration, Washing, and Drying: Filter the resulting precipitate. The solid product should be pulped, washed thoroughly, and then dried to obtain the p-dinitrosobenzene product.[2]

Computational Analysis Protocol

The following protocol outlines a general procedure for performing a geometry optimization and frequency calculation of the this compound monomer using the Gaussian software package.

Protocol for DFT Calculation of this compound:

  • Molecule Building: Construct the this compound molecule in a molecular modeling program (e.g., GaussView). Define the initial geometry, for example, by setting the nitroso groups in a trans conformation.

  • Input File Generation: Create a Gaussian input file (.gjf or .com). This file specifies the computational method, basis set, job type, and molecular geometry.

  • Route Section (# line):

    • #p : Requests additional output.

    • B3LYP/6-311+G(d,p) : Specifies the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) density functional with the 6-311+G(d,p) basis set. This is a commonly used level of theory for organic molecules, providing a good balance of accuracy and computational cost.

    • Opt : Requests a geometry optimization to find the minimum energy structure.

    • Freq : Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermochemical properties.

    • Geom=Connectivity : Specifies that the connectivity of the atoms is provided in the input file.

  • Title Section: A brief, descriptive title for the calculation.

  • Molecule Specification:

    • 0 1 : Specifies a charge of 0 and a singlet spin multiplicity.

    • The Cartesian coordinates of each atom.

  • Running the Calculation: Submit the input file to the Gaussian program.

  • Analysis of Output:

    • Optimized Geometry: Extract the final optimized bond lengths, bond angles, and dihedral angles from the output file.

    • Energy: Note the final electronic energy.

    • Frequencies: Check the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a local minimum.

To study the rotational barrier of the C-N bond, a series of constrained optimizations can be performed where the C-C-N-O dihedral angle is systematically varied (e.g., from 0° to 180° in steps of 10-15°). The energy at each step is then plotted against the dihedral angle to generate the rotational energy profile.

Visualizations

Molecular Structure and Isomerism

The following diagram illustrates the relationship between the cis and trans conformers of the this compound monomer, which can interconvert through rotation around the C-N single bonds.

G cluster_isomers Conformational Isomers of this compound Monomer cis {cis-1,4-Dinitrosobenzene | (Higher Energy)} rotation C-N Bond Rotation cis->rotation trans {trans-1,4-Dinitrosobenzene | (Lower Energy Ground State)} rotation->trans G cluster_polymerization Monomer-Polymer Equilibrium of this compound monomer {this compound Monomer | (Solution/Gas Phase)} polymer {Poly(p-phenyleneazodioxy) | (Solid State)} monomer->polymer Polymerization polymer->monomer Depolymerization G cluster_workflow Computational Analysis Workflow start Define Molecular Structure (e.g., trans conformer) dft_calc Perform DFT Calculation (e.g., B3LYP/6-311+G(d,p)) start->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt Opt scan Potential Energy Surface Scan (C-N Bond Rotation) dft_calc->scan Scan freq_calc Frequency Calculation geom_opt->freq_calc Freq analysis Analyze Results: - Optimized Geometry - Energy - Vibrational Frequencies freq_calc->analysis barrier Determine Rotational Barrier and Relative Conformer Energies scan->barrier

References

Spectroscopic and Synthetic Profile of 1,4-Dinitrosobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,4-dinitrosobenzene, a highly reactive aromatic compound with applications in organic synthesis. Due to its tendency to exist as a polymeric solid at room temperature, characterization of the monomeric form presents unique challenges.[1] This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols relevant to its analysis. Additionally, a representative synthetic pathway is visualized to provide context for its preparation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The inherent instability of the monomeric form should be considered when interpreting this data, as some measurements may reflect the polymeric state or were obtained under specific conditions (e.g., cryogenic temperatures) to analyze the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the 1,4-disubstituted benzene (B151609) ring, the proton and carbon-13 NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ)MultiplicitySolventInstrument FrequencyAssignment
8.43 ppm[2]SingletCDCl₃89.56 MHz[2]Aromatic C-H

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ)SolventInstrument FrequencyAssignment
125.1 ppmCDCl₃90 MHzAromatic C-H
158.4 ppmCDCl₃90 MHzAromatic C-NO
Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound and for monitoring its polymerization. The N=O stretching vibration is a key diagnostic peak for the nitroso group. In the polymeric form, a strong band associated with the E-azodioxy group (-N(O)=N-) appears.

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
1458N=O Stretch (monomer)
1390C-N Stretch
1280E-azodioxy group (-N(O)=N-) (polymer)
1192C-H in-plane bend
1181C-H in-plane bend
1170C-H in-plane bend
1119C-H in-plane bend
1052Ring vibration
977C-H out-of-plane bend
924C-H out-of-plane bend
910C-H out-of-plane bend
830C-H out-of-plane bend
816C-H out-of-plane bend
792C-H out-of-plane bend
764Ring vibration
748Ring vibration
692Ring vibration
681Ring vibration
575Ring vibration
525Ring vibration
522Ring vibration
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
13666.4[2][M]⁺ (Molecular Ion)
12210.3[2][M-N₂O]⁺
10632.3[2][M-NO]⁺
927.9[2][C₆H₄O]⁺
76100.0[2][C₆H₄]⁺
7526.4[2][C₆H₃]⁺
7414.7[2][C₆H₂]⁺
5052.5[2][C₄H₂]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Given the reactive and potentially unstable nature of this compound, appropriate safety precautions should be taken, and experiments should be conducted in a well-ventilated fume hood.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra can be acquired on a standard NMR spectrometer (e.g., 90 MHz or higher).

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired free induction decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure to the press to form a thin, transparent KBr pellet.

  • Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • For a solid probe analysis, a small amount of the sample is placed on the probe tip.

  • The probe is inserted into the mass spectrometer's ion source.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a suitable volatile solvent and injected into the gas chromatograph.[3]

  • Electron ionization (EI) is a common method for ionizing the sample molecules.

Data Acquisition:

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthetic Workflow

This compound can be synthesized through a multi-step process starting from phenol. This pathway involves the formation of key intermediates, p-nitrosophenol and p-benzoquinone dioxime. The final step is an oxidation reaction to yield the desired product.

Synthesis_of_1_4_Dinitrosobenzene Phenol Phenol pNitrosophenol p-Nitrosophenol (Intermediate) Phenol->pNitrosophenol 1. Nitrosation SodiumNitrite Sodium Nitrite & Sodium Hydroxide SodiumNitrite->pNitrosophenol SulfuricAcid Sulfuric Acid SulfuricAcid->pNitrosophenol pBenzoquinoneDioxime p-Benzoquinone Dioxime (Intermediate) pNitrosophenol->pBenzoquinoneDioxime 2. Oximation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->pBenzoquinoneDioxime Dinitrosobenzene This compound pBenzoquinoneDioxime->Dinitrosobenzene 3. Oxidation SodiumHypochlorite Sodium Hypochlorite (in NaOH solution) SodiumHypochlorite->Dinitrosobenzene

Caption: Synthesis of this compound from Phenol.

References

An In-depth Technical Guide to 1,4-Dinitrosobenzene (CAS Number: 105-12-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene, with a CAS number of 105-12-4, is a reactive aromatic compound featuring two nitroso (-NO) groups attached to a benzene (B151609) ring at the para position. Its unique chemical structure makes it a valuable reagent in organic synthesis and a key component in industrial applications, particularly in the vulcanization of rubber. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications, and toxicological profile, with a focus on experimental details and underlying mechanisms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some literature sources may erroneously report properties of the related compound, 1,4-dinitrobenzene (B86053) (CAS 100-25-4). The data presented here is collated from sources specifically referencing CAS number 105-12-4.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 105-12-4[1][2][3]
Molecular Formula C₆H₄N₂O₂[1][4]
Molecular Weight 136.11 g/mol [4]
Appearance Brown crystals[3]
Melting Point 146.5 °C[1][2][3]
Boiling Point 259.7 °C at 760 mmHg[1][2]
Density 1.3 g/cm³[1][3]
Flash Point 103.5 °C[1][2]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and acetone.[4]
InChI InChI=1S/C6H4N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H[4]
InChIKey MKZXROSCOHNKDX-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC(=CC=C1N=O)N=O[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not always publicly available, the following provides an overview of expected spectral features and where to find more information.

  • ¹H NMR: The proton NMR spectrum of the related compound, 1,4-dinitrobenzene, shows a single peak due to the symmetrical nature of the molecule.[5][6] For this compound, a similar singlet in the aromatic region would be expected. Specific spectral data for this compound can be found on chemical database platforms.[4]

  • ¹³C NMR: The carbon NMR spectrum of this compound is expected to show two signals for the aromatic carbons due to symmetry.[1] For comparison, 1,4-dinitrobenzene exhibits three distinct carbon signals.[7]

  • FTIR: The infrared spectrum of this compound will exhibit characteristic peaks for the N=O stretching vibrations, typically in the region of 1500-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[8]

  • UV-Vis: The UV-visible absorption spectrum of the related 1,4-dinitrobenzene shows a maximum absorption around 266 nm.[9] The reduction of 1,4-dinitrobenzene can be monitored by changes in its UV-Vis spectrum.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of p-benzoquinone dioxime. The following protocol is based on a patented method which provides a high yield of the final product.[11]

Reaction Scheme:

Synthesis of this compound p-Benzoquinone Dioxime p-Benzoquinone Dioxime H2O2, HCl H2O2, HCl This compound This compound p-Benzoquinone Dioxime->this compound Oxidation

Caption: Oxidation of p-benzoquinone dioxime to this compound.

Materials:

  • p-Benzoquinone dioxime

  • 35.5% Hydrochloric acid

  • 30% Hydrogen peroxide

  • Water

Procedure:

  • Prepare a suspension of 13.8 parts by weight of p-benzoquinone dioxime in 56.6 parts by weight of water in a reaction vessel equipped with a stirrer.

  • Heat the suspension to 50-55 °C with continuous stirring.

  • To the heated suspension, add 22.6 parts by weight of 35.5% hydrochloric acid.

  • Evenly, over a period of 30 minutes, add 12.5 parts by weight of 30% hydrogen peroxide to the reaction mixture.

  • Maintain the reaction temperature at 50-55 °C and continue stirring for an additional 30 minutes.

  • Cool the reaction mixture to allow for the crystallization of the product.

  • Filter the crystals and wash them with water.

  • The resulting product is this compound, which can be dried in the air. This method reports a yield of up to 98.5%.[11]

A multi-step synthesis starting from phenol (B47542) has also been described, involving the formation of p-nitrosophenol and then p-benzoquinone dioxime as intermediates.[12]

Application in Rubber Vulcanization

This compound is a potent vulcanizing agent for various types of rubber, including butyl rubber. It is often generated in situ from p-quinone dioxime through an oxidation step.[12][13]

General Vulcanization Workflow:

Vulcanization Workflow cluster_0 Compounding Butyl Rubber Butyl Rubber Mixing Mixing Butyl Rubber->Mixing p-Quinone Dioxime p-Quinone Dioxime p-Quinone Dioxime->Mixing Oxidizing Agent (e.g., PbO2) Oxidizing Agent (e.g., PbO2) Oxidizing Agent (e.g., PbO2)->Mixing Activator (e.g., ZnO) Activator (e.g., ZnO) Activator (e.g., ZnO)->Mixing Green Compound Green Compound Mixing->Green Compound Curing (Heat & Pressure) Curing (Heat & Pressure) Green Compound->Curing (Heat & Pressure) Vulcanized Rubber Vulcanized Rubber Curing (Heat & Pressure)->Vulcanized Rubber

Caption: General workflow for rubber vulcanization using a quinone dioxime system.

Representative Formulation for Butyl Reclaimed Rubber:

  • Vulcanizing Agent: p-Quinone dioxime (2 parts per hundred rubber - phr) or p-dibenzoylbenzoquinone dioxime (up to 6 phr for better scorch safety).[14]

  • Accelerator/Oxidizing Agent: Lead oxides (e.g., PbO₂, Pb₃O₄) or MBTS (4 phr).[14][15]

  • Activator: Zinc oxide (5 phr).[15]

  • Anti-scorch Agent: Diphenylthiourea or dibenzylamine.[14]

Experimental Protocol Outline:

  • Masterbatch Preparation: In a two-roll mill or an internal mixer, thoroughly mix the butyl rubber with the activator (zinc oxide) and any fillers.

  • Addition of Curatives: In a separate mixing step, add the p-quinone dioxime, oxidizing agent (e.g., lead oxide), and anti-scorch agent to the masterbatch. It is crucial to keep the mixing temperature low to prevent premature vulcanization (scorching).

  • Molding and Curing: The compounded rubber is then shaped in a mold and subjected to heat and pressure (e.g., in a hydraulic press) at a specific temperature and for a set duration to achieve optimal cross-linking. The exact conditions will depend on the specific formulation and the desired properties of the final product. Studies have shown that an equimolar ratio of p-quinone dioxime to the oxidizing agent leads to the maximum crosslinking density.[16]

Potential Application in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[17] It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). While nitroso compounds can act as dienophiles, a specific experimental protocol for the use of this compound in a Diels-Alder reaction was not found in the surveyed literature.

Hypothetical Reaction Scheme:

Diels-Alder Reaction Diene (e.g., Cyclopentadiene) Diene (e.g., Cyclopentadiene) Cycloadduct Cycloadduct Diene (e.g., Cyclopentadiene)->Cycloadduct + Dienophile (this compound) Dienophile (this compound) Dienophile (this compound)->Cycloadduct [4+2] Cycloaddition

Caption: Hypothetical Diels-Alder reaction with this compound.

A general procedure for a Diels-Alder reaction would involve dissolving the diene and the dienophile in a suitable solvent and heating the mixture to facilitate the cycloaddition. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC), and the product would be isolated and purified using standard methods like crystallization or column chromatography.

Biological Activity and Toxicological Profile

Metabolic Pathways

While specific studies on the metabolic pathways of this compound are limited, the metabolism of the structurally similar 1,4-dinitrobenzene in rats has been investigated. The primary metabolic routes are nitro group reduction and conjugation with glutathione.[16][18] The major metabolites of 1,4-dinitrobenzene were identified as 2-amino-5-nitrophenylsulfate, S-(4-nitrophenyl)-N-acetylcysteine, and 1,4-diacetamidobenzene.[16] It is plausible that this compound undergoes a similar metabolic fate, involving the reduction of the nitroso groups to hydroxylamines and subsequently to amines, followed by conjugation reactions.

Proposed Metabolic Pathway:

Metabolic Pathway This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroreduction->Hydroxylamine Intermediate Further Reduction Further Reduction Hydroxylamine Intermediate->Further Reduction Amine Metabolite Amine Metabolite Further Reduction->Amine Metabolite Conjugation Conjugation Amine Metabolite->Conjugation Excreted Conjugates Excreted Conjugates Conjugation->Excreted Conjugates

Caption: Proposed metabolic pathway for this compound.

Mechanism of Methemoglobinemia

A significant toxicological effect of nitroaromatic and nitrosoaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[19] The metabolites of nitrobenzene, particularly nitrosobenzene (B162901) and phenylhydroxylamine, are believed to be responsible for the oxidation of hemoglobin.[9] Dinitrobenzene has been shown to directly convert deoxyhemoglobin to methemoglobin in vitro. It is highly likely that this compound and its metabolites also induce methemoglobinemia through a similar mechanism of oxidative stress on red blood cells.

Mechanism of Methemoglobin Formation:

Methemoglobin Formation This compound This compound Metabolites Metabolites This compound->Metabolites Metabolic Activation Hemoglobin (Fe2+) Hemoglobin (Fe2+) Metabolites->Hemoglobin (Fe2+) Oxidative Stress Methemoglobin (Fe3+) Methemoglobin (Fe3+) Hemoglobin (Fe2+)->Methemoglobin (Fe3+) Oxidation

References

An In-depth Technical Guide to the Hazards and Toxicity of p-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and toxicological profile of p-dinitrosobenzene (p-DNB), a reactive aromatic nitroso compound. Due to the limited availability of extensive toxicological data specifically for p-DNB, this document also incorporates information from structurally related compounds, such as nitrobenzene (B124822) and dinitrobenzene, to provide a broader context for its potential hazards. All quantitative data is presented in structured tables, and key experimental methodologies are detailed based on standardized testing guidelines.

Chemical and Physical Properties

p-Dinitrosobenzene (CAS No. 105-12-4) is a yellow crystalline solid. It is recognized for its high reactivity, which is foundational to both its industrial applications and its toxicological properties.

PropertyValueReference
Molecular FormulaC6H4N2O2[1]
Molecular Weight136.11 g/mol [1]
Melting Point146.5°C[2]
Boiling Point259.7°C at 760 mmHg[2]
SolubilitySparingly soluble in water. Soluble in benzene.[2]

Hazards Identification and Classification

p-Dinitrosobenzene is classified as a hazardous substance with the potential for severe acute effects upon exposure. The primary hazard is associated with its ability to induce methemoglobinemia.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Other Hazards
  • Explosive Risk : Aromatic nitro compounds may explode in the presence of a base and the explosive tendencies are increased by the presence of multiple nitro groups.[2] p-Dinitrosobenzene may explode under prolonged exposure to heat or fire.[2]

  • Strong Oxidizing Agent : It can react vigorously with reducing agents.[2]

Toxicological Data

The available quantitative toxicological data for p-dinitrosobenzene is limited. The primary and most well-documented toxic effect is the formation of methemoglobin in the blood.[1][3]

Acute Toxicity
EndpointValueSpeciesRouteReference
LCLo200 mg/m³/2HRatInhalation[1][3]
LD50940 mg/kgRatOral[4]

LCLo (Lowest published lethal concentration) LD50 (Median lethal dose)

Data from Structurally Related Compounds

To provide a broader understanding of potential toxicity, the following data for nitrobenzene are presented.

CompoundEndpointValueSpeciesRouteReference
NitrobenzeneLD50349 mg/kgRatOral[5]
NitrobenzeneLD502100 mg/kgRatDermal[5]
NitrobenzeneLC50556 ppm/4HRatInhalation[5]

Mechanism of Toxicity: Methemoglobin Formation

The principal toxic effect of p-dinitrosobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[1][3] This process is thought to occur through a cyclic metabolic pathway.

Signaling Pathway for Methemoglobin Formation

The following diagram illustrates the proposed metabolic activation of p-dinitrosobenzene and the subsequent redox cycling that leads to methemoglobin formation. This pathway is based on the known mechanisms for aromatic nitro and amino compounds.[6]

Methemoglobin_Formation cluster_blood Bloodstream / Red Blood Cell PDNB p-Dinitrosobenzene PPD p-Phenylenediamine (metabolite) PDNB->PPD Reduction (e.g., by gut microflora, hepatic enzymes) PPD_rad p-Phenylenediamine Radical PPD->PPD_rad Oxidation PPD_rad->PPD Reduction Hb_Fe2 Hemoglobin (Fe²⁺) (Oxyhemoglobin) MetHb_Fe3 Methemoglobin (Fe³⁺) PPD_rad->MetHb_Fe3 e⁻ transfer Hb_Fe2->MetHb_Fe3 Oxidation O2 O₂ Hb_Fe2->O2 releases

Caption: Metabolic reduction of p-dinitrosobenzene and subsequent redox cycling leading to hemoglobin oxidation.

Experimental Protocols

Protocol for Acute Inhalation Toxicity (Based on OECD Guideline 403)

This protocol describes a standardized procedure for assessing the acute toxicity of a substance when administered by inhalation.

To determine the median lethal concentration (LC50) and to identify other acute toxic effects of a substance following a short-term inhalation exposure.

OECD_403_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_obs Observation Phase cluster_analysis Analysis Phase A Test Substance Characterization C Dose Range Finding Study (preliminary) A->C B Animal Selection (e.g., Sprague-Dawley rats, 5-10 per sex per group) B->C D Exposure to Test Substance (e.g., 4 hours, nose-only) C->D E Control Group Exposure (vehicle only) C->E F Clinical Observations (hourly post-exposure, then daily) D->F E->F G Body Weight Measurement (Day 1, 7, 14) F->G H Mortality Check (daily for 14 days) G->H I Gross Necropsy (all animals) H->I J Data Analysis (LC50 calculation) I->J K Final Report J->K

Caption: A generalized workflow for an acute inhalation toxicity study based on OECD Guideline 403.

  • Test Animals : Young adult rats (e.g., Sprague-Dawley strain) are typically used. Animals are randomized into control and treatment groups.

  • Exposure System : Exposure is conducted in inhalation chambers, preferably using a nose-only or head-only system to minimize dermal and oral exposure.

  • Concentrations : At least three concentrations of the test substance, plus a vehicle control group, are used. Concentrations are selected to produce a range of toxic effects, including mortality.

  • Exposure Duration : A standard exposure duration is 4 hours.

  • Observations : Animals are observed for clinical signs of toxicity frequently during and after exposure, and then daily for at least 14 days. Body weights are recorded before exposure and at regular intervals during the observation period.

  • Pathology : All animals (including those that die during the test) undergo a gross necropsy at the end of the observation period.

  • Data Analysis : The LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of p-dinitrosobenzene are not available in the peer-reviewed literature. Therefore, an assessment of these endpoints relies on data from related nitroaromatic compounds and standardized testing protocols.

Genotoxicity
  • Ames Test : Studies on various nitrobenzene derivatives have shown mixed results in the Salmonella typhimurium (Ames) test. Some nitroaromatic compounds are mutagenic, often requiring metabolic activation.[7][8] For example, substances with nitro groups in the meta- or para-position have been reported to be mutagenic.[7]

  • In Vivo Genotoxicity : In vivo assays, such as the micronucleus test in rodents, are used to assess chromosomal damage. Some dinitrobenzene isomers have been shown to be genotoxic in vivo.[9]

Carcinogenicity

Long-term (e.g., 2-year) carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of a chemical. Such studies for p-dinitrosobenzene have not been identified. The National Toxicology Program (NTP) conducts such bioassays on selected chemicals.[10] Given that some nitroaromatic compounds are classified as potential carcinogens, and p-dinitrosobenzene's reactive nature, a potential for carcinogenicity cannot be ruled out without specific studies.

Reproductive and Developmental Toxicity

Standardized tests, such as those described in OECD Guidelines 421 (Reproduction/Developmental Toxicity Screening Test) and 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test), are used to evaluate the potential for adverse effects on fertility and development.[11] These studies involve dosing animals before mating, during gestation, and through lactation to assess effects on parental animals and their offspring.[11] No such studies have been identified for p-dinitrosobenzene.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Specific toxicokinetic data for p-dinitrosobenzene is scarce. However, based on the properties of related compounds like nitrobenzene, the following can be inferred:

  • Absorption : As a small, lipophilic molecule, p-dinitrosobenzene is likely to be absorbed through inhalation, dermal contact, and ingestion.[12] Human case reports of nitrobenzene poisoning confirm absorption via these routes.[2][13][14]

  • Distribution : Following absorption, it is expected to distribute throughout the body. Nitrobenzene has been shown to distribute to adipose tissue, liver, and kidneys.[12]

  • Metabolism : The primary toxicologically relevant metabolic pathway is likely the reduction of the nitroso groups. This can be carried out by enzymes in the liver and by gut microflora.[12][15] This reduction is a key step in the formation of the metabolites that cause methemoglobinemia.

  • Excretion : Metabolites are expected to be excreted primarily in the urine, likely after conjugation with glucuronic acid or sulfate.[12]

Conclusion

p-Dinitrosobenzene is a hazardous chemical with significant acute toxicity, primarily manifesting as methemoglobinemia. It is also classified as causing severe skin burns and eye damage. While quantitative data on its toxicity are limited, the available information, supplemented by data from structurally related compounds, indicates a need for stringent safety precautions during handling. Further research is required to fully characterize its genotoxic, carcinogenic, and reproductive hazards. The experimental protocols and signaling pathways described in this guide provide a framework for understanding and further investigating the toxicology of this compound.

References

The Discovery and Enduring Chemistry of Aromatic C-Nitroso Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aromatic C-nitroso compounds, a class of molecules characterized by a nitroso group (-N=O) directly attached to an aromatic ring, have a rich and fascinating history stretching back to the late 19th century. Initially intriguing for their unique chromophoric properties, these compounds have evolved into versatile intermediates in organic synthesis and are increasingly recognized for their potential in medicinal chemistry and materials science. Their chemistry is dominated by a distinctive monomer-dimer equilibrium, which dictates their physical and chemical properties. This technical guide provides an in-depth exploration of the discovery, synthesis, key reactions, and applications of aromatic C-nitroso compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

A Historical Overview: From Serendipitous Discovery to Modern Applications

The journey of aromatic C-nitroso compounds began in 1874 with the pioneering work of Adolf von Baeyer. His initial synthesis of nitrosobenzene (B162901), the parent compound of this class, was achieved through the reaction of diphenylmercury (B1670734) with nitrosyl bromide.[1] This discovery opened the door to a new area of organic chemistry. Early researchers were particularly captivated by the vibrant green or blue colors of these compounds in solution, which contrasted with their often colorless or pale yellow crystalline form.[2] This color change was a puzzle for many years until it was understood to be the result of a reversible dimerization process. In the solid state, most aromatic C-nitroso compounds exist as dimeric azodioxy structures, which are typically colorless.[3][4] In solution or at elevated temperatures, these dimers dissociate into their intensely colored monomeric forms.[3][4] This fascinating equilibrium continues to be a subject of study and has been harnessed in the development of photochromic and thermochromic materials.[2] Over the decades, the synthetic utility of aromatic C-nitroso compounds has been extensively explored, leading to the development of important name reactions such as the Baeyer-Mills and Ehrlich-Sachs reactions. More recently, their role as intermediates in biological processes and their potential as therapeutic agents, particularly as nitric oxide (NO) donors, have brought them to the forefront of medicinal chemistry research.[5][6]

Synthesis of Aromatic C-Nitroso Compounds

Several synthetic routes have been developed for the preparation of aromatic C-nitroso compounds. The choice of method often depends on the desired substitution pattern and the stability of the target molecule. The primary methods involve either the reduction of a nitroaromatic precursor or the oxidation of an aromatic amine.

Reduction of Nitroaromatic Compounds

A widely used and versatile method for the synthesis of nitrosoarenes is the controlled reduction of the corresponding nitroarene to an N-arylhydroxylamine, followed by a mild oxidation.

A classic and well-documented procedure involves the reduction of nitrobenzene (B124822) with zinc dust in the presence of ammonium (B1175870) chloride to yield phenylhydroxylamine.[7] This intermediate is then oxidized, typically with sodium dichromate, to afford nitrosobenzene.[7] This method is effective for producing nitrosobenzene on a laboratory scale.[7]

Oxidation of Aromatic Amines

The direct oxidation of anilines represents another major pathway to aromatic C-nitroso compounds. A variety of oxidizing agents have been employed for this transformation.

Caro's acid (peroxymonosulfuric acid) and peracetic acid have historically been used for the oxidation of anilines to nitrosobenzenes.[7] More modern and often milder methods utilize hydrogen peroxide in the presence of a catalyst, such as molybdenum or tungsten salts.[8][9] Oxone (potassium peroxymonosulfate) in a biphasic system has also proven to be an efficient and environmentally friendly option for this oxidation, providing high yields of various nitrosoarenes.[10]

Other Synthetic Methods

While less common for general synthesis, other methods for preparing aromatic C-nitroso compounds exist. Baeyer's original synthesis, for instance, involved the nitrosation of an organometallic compound (diphenylmercury).[1] More contemporary approaches include the nitrosodesilylation of trimethylsilyl-substituted arenes.[11]

Data Presentation: A Comparative Look at Synthetic Yields

The following table summarizes the reported yields for the synthesis of nitrosobenzene and some of its derivatives using different methodologies.

CompoundSynthetic MethodOxidant/ReductantCatalystYield (%)Reference(s)
NitrosobenzeneReduction of NitrobenzeneZinc dust / NH4Cl, then Na2Cr2O7-49-53[7]
NitrosobenzeneOxidation of AnilineH2O2MoO3/KOH75[8][9]
4-MethylnitrosobenzeneOxidation of 4-MethylanilineH2O2Ammonium molybdate82[9]
4-ChloronitrosobenzeneOxidation of 4-ChloroanilineH2O2Ammonium molybdate90[9]
4-NitronitrosobenzeneOxidation of 4-NitroanilineH2O2Ammonium molybdate53[9]
Methyl 4-nitrosobenzoateOxidation of Methyl 4-aminobenzoateOxone-95[10]

The Monomer-Dimer Equilibrium

A defining characteristic of aromatic C-nitroso compounds is their existence in a dynamic equilibrium between a monomeric and a dimeric form.[4]

  • Monomer (Ar-N=O): These are typically intensely colored (green or blue) species that are favored in dilute solutions, in the gas phase, or at higher temperatures.[3][4] The color arises from an n → π* electronic transition in the visible region of the electromagnetic spectrum.[12]

  • Dimer (Azodioxyarene): In the solid state, these compounds usually exist as dimers, which are often colorless or pale yellow.[3] The dimerization occurs through the formation of a nitrogen-nitrogen bond, leading to an azodioxy structure. Two isomers of the dimer, cis (Z) and trans (E), are possible.[4]

The position of this equilibrium is influenced by several factors, including concentration, temperature, solvent polarity, and the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups in the para-position tend to favor the monomeric form.[3]

Quantitative Data on Monomer-Dimer Equilibrium
ParameterValueConditionsReference(s)
Thermodynamics
ΔH° (Dimerization of Nitrosobenzene, Z-isomer)-22.15 kJ·mol⁻¹Gas Phase[3]
ΔG° (Dimerization of Nitrosobenzene, Z-isomer)33.39 kJ·mol⁻¹Gas Phase[3]
ΔH° (Dimerization of Nitrosobenzene, E-isomer)-26.21 kJ·mol⁻¹Gas Phase[3]
ΔG° (Dimerization of Nitrosobenzene, E-isomer)30.08 kJ·mol⁻¹Gas Phase[3]
Spectroscopy
IR (Infrared)
Monomer N=O Stretch~1500 cm⁻¹Cryogenic Matrix[3]
Dimer (trans) Asymmetric ON=NO Stretch~1260 cm⁻¹Solid State[3]
¹H NMR (Nuclear Magnetic Resonance)
Monomer (Nitrosobenzene in CDCl₃)7.91 (d), 7.55-7.65 (m) ppmCDCl₃[13]
UV-Vis (Ultraviolet-Visible)
Monomer n → π* Transition600-850 nmSolution[12]

Key Reactions and Mechanisms

Aromatic C-nitroso compounds are versatile reagents in organic synthesis, participating in a variety of characteristic reactions.

The Baeyer-Mills Reaction

This reaction involves the condensation of an aromatic C-nitroso compound with an aniline, typically in an acidic medium, to form an unsymmetrical azobenzene.[14][15] This reaction is a cornerstone for the synthesis of azobenzenes, which are important as dyes and as molecular switches in materials science and photopharmacology.[15] The reaction proceeds best with electron-rich anilines and electron-poor nitrosoarenes.[15]

The Ehrlich-Sachs Reaction

The Ehrlich-Sachs reaction is the condensation of an aromatic C-nitroso compound with a compound containing an active methylene (B1212753) group, catalyzed by a base.[5] This reaction can lead to the formation of either an azomethine (a Schiff base) or a nitrone, depending on the reaction conditions and the nature of the reactants.[5]

Experimental Protocols

Synthesis of Nitrosobenzene from Nitrobenzene

This procedure is adapted from Organic Syntheses.[7]

Step 1: Reduction of Nitrobenzene to Phenylhydroxylamine

  • In a large vessel, prepare a vigorously stirred mixture of nitrobenzene (2.44 moles) and a solution of ammonium chloride (150 g) in 5 L of water.

  • Add zinc dust (5.15 moles, 90%) in small portions over 5 minutes. The reaction is exothermic.

  • Once the temperature reaches approximately 65°C, add ice to maintain the temperature between 50-55°C.

  • After 20 minutes from the start of the zinc addition, filter the solution and wash the zinc oxide residue with boiling water.

  • Combine the filtrate and washings and cool immediately to 0 to -2°C with ice.

Step 2: Oxidation of Phenylhydroxylamine to Nitrosobenzene

  • To the cold solution of phenylhydroxylamine, add a cold solution of sulfuric acid (750 mL concentrated acid with ice).

  • Rapidly add an ice-cold solution of sodium dichromate dihydrate (170 g) in 500-750 mL of water with stirring.

  • After 2-3 minutes, collect the precipitated nitrosobenzene by filtration and wash with water.

  • The crude product can be purified by steam distillation. The distillate, a green liquid that solidifies to a white solid, is collected in an ice-cooled receiver.

  • The purified nitrosobenzene is obtained as a solid with a melting point of 64–67°C. The reported yield is 49–53%.[7]

Applications in Drug Development and Beyond

The unique chemical properties of aromatic C-nitroso compounds have led to their investigation in various applications, particularly in the field of drug development.

  • Nitric Oxide (NO) Donors: A significant area of interest is their potential to act as nitric oxide donors.[5] NO is a crucial signaling molecule in numerous physiological processes, and its controlled release is a key therapeutic strategy. Certain nitroso and nitrobenzene derivatives have been shown to release NO upon photoirradiation, suggesting their potential use in phototherapy.[1][16][17] C-nitroso pyrazoles have demonstrated excellent nitric oxide donor activity and in vivo anti-inflammatory effects.[5]

  • Bioactive Molecules and Synthetic Intermediates: Aromatic C-nitroso compounds serve as precursors for a wide range of biologically active molecules.[5] The Baeyer-Mills reaction, for instance, is used to synthesize mono-functionalized S-diazocines, which are being explored as photoswitches in photopharmacology.[18] Additionally, various nitrosoarenes exhibit a spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5]

  • Spin Traps: Due to their reactivity towards radicals, aromatic C-nitroso compounds are employed as spin traps in electron spin resonance (ESR) spectroscopy to detect and identify transient radical species.[10]

Visualizing the Chemistry of Aromatic C-Nitroso Compounds

The following diagrams, generated using the DOT language, illustrate key concepts in the chemistry of aromatic C-nitroso compounds.

Synthesis_Pathways Nitroarene Ar-NO2 Hydroxylamine Ar-NHOH Nitroarene->Hydroxylamine Reduction (e.g., Zn/NH4Cl) Nitrosoarene Ar-N=O Hydroxylamine->Nitrosoarene Oxidation (e.g., Na2Cr2O7) Aniline Ar-NH2 Aniline->Nitrosoarene Oxidation (e.g., H2O2/catalyst)

Figure 1: General synthetic routes to aromatic C-nitroso compounds.

Monomer_Dimer_Equilibrium cluster_monomer Monomer (Colored) cluster_dimer Dimer (Colorless) Monomer1 Ar-N=O Dimer Ar-N+(O-)=N+(O-)-Ar (Dimer) Monomer1->Dimer Dimerization Dissociation Monomer2 O=N-Ar Monomer2->Dimer Dimerization Dissociation

Figure 2: Monomer-dimer equilibrium of aromatic C-nitroso compounds.

Baeyer_Mills_Reaction Nitrosoarene Ar-N=O Intermediate1 Ar-N(OH)-NH-Ar' Nitrosoarene->Intermediate1 + Aniline Aniline Ar'-NH2 Aniline->Intermediate1 Intermediate2 Ar-N=N(OH)-Ar' Intermediate1->Intermediate2 Rearrangement Azobenzene Ar-N=N-Ar' Intermediate2->Azobenzene - H2O

Figure 3: Simplified mechanism of the Baeyer-Mills reaction.

Ehrlich_Sachs_Reaction Nitrosoarene Ar-N=O Intermediate Ar-N(OH)-CH(R)-R' Nitrosoarene->Intermediate + Active Methylene (Base) ActiveMethylene R-CH2-R' ActiveMethylene->Intermediate Azomethine Ar-N=C(R)-R' Intermediate->Azomethine - H2O

Figure 4: Simplified mechanism of the Ehrlich-Sachs reaction leading to an azomethine.

Experimental_Workflow Start Start: Nitrobenzene, Zn, NH4Cl, H2O Reduction Reduction Reaction (Control Temperature) Start->Reduction Filtration1 Filtration to remove ZnO Reduction->Filtration1 Oxidation Oxidation with Na2Cr2O7/H2SO4 (Rapid Addition) Filtration1->Oxidation Precipitation Precipitation of crude Nitrosobenzene Oxidation->Precipitation Filtration2 Collection of crude product Precipitation->Filtration2 Purification Purification by Steam Distillation Filtration2->Purification FinalProduct Final Product: Pure Nitrosobenzene Purification->FinalProduct

Figure 5: Experimental workflow for the synthesis of nitrosobenzene from nitrobenzene.

Conclusion

From their discovery as chemical curiosities to their current status as valuable synthetic intermediates and potential therapeutic agents, aromatic C-nitroso compounds have consistently proven to be a rich field of study. Their unique monomer-dimer equilibrium provides a fascinating platform for investigating fundamental chemical principles, while their reactivity continues to be exploited in the development of novel synthetic methodologies. For researchers in organic synthesis and drug development, a thorough understanding of the history, synthesis, and chemical behavior of aromatic C-nitroso compounds is essential for harnessing their full potential in creating innovative molecules with diverse applications. The ongoing exploration of their biological activities, particularly as targeted NO-donors, promises to open new avenues in medicinal chemistry.

References

Theoretical Frontiers in Dinitroso Compound Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic reactivity and potential for controlled nitric oxide (NO) release have positioned dinitroso compounds as molecules of significant interest in medicinal chemistry and materials science. However, their inherent instability presents a substantial challenge to their practical application. This technical guide delves into the theoretical studies that have been instrumental in elucidating the factors governing the stability of dinitroso compounds. By leveraging high-level computational chemistry, researchers have been able to probe the thermodynamic and kinetic landscapes of these molecules, offering crucial insights for the rational design of more stable and effective derivatives.

Core Stability Considerations: Dimerization, Tautomerism, and Decomposition

The stability of dinitroso compounds is primarily dictated by three key chemical phenomena: dimerization to form more stable azodioxides, tautomerization to oximes, and unimolecular decomposition. Theoretical studies have been pivotal in quantifying the energetic profiles of these processes.

Monomer-Dimer Equilibria

In the solid state and in solution, many dinitroso compounds exist in equilibrium with their corresponding azodioxide dimers.[1][2][3] This dimerization is a critical factor in their stability, as the dimeric form is often more stable than the monomeric dinitroso species.[4] Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate these equilibria. For instance, the B3LYP-D3/6-311+G(2d,p)/SMD level of theory has been successfully used to assign the signals of nitroso monomer-azodioxide mixtures in low-temperature NMR spectra and to determine a preference for the Z-dimer in solution for several aromatic dinitroso compounds.[5]

The thermodynamics of dimerization have been quantified through high-level composite ab initio methods such as G4MP2.[4][6] These calculations provide valuable data on the standard enthalpies (ΔH°) and Gibbs free energies (ΔG°) of dimerization, allowing for a quantitative assessment of monomer stability.

Table 1: Calculated Thermodynamic Data for the Dimerization of Nitrosobenzene

IsomerΔH° (kJ/mol)ΔG° (kJ/mol)
Z-isomer-22.1533.39
E-isomer-26.2130.08

Data sourced from computational studies on nitrosobenzene, a related monomeric precursor to dinitrosobenzene derivatives.[7]

Nitroso-Oxime Tautomerism

For dinitroso compounds bearing an α-hydrogen, tautomerization to the corresponding oxime is a significant pathway that influences their stability. The relative stability of the nitroso and oxime tautomers is a subject of ongoing computational investigation. Generally, for alkyl nitroso compounds, the oxime tautomer is thermodynamically more stable.[8] DFT calculations have been instrumental in exploring the potential energy surfaces of these tautomeric transformations, revealing the energetic barriers and equilibrium constants.

Table 2: Relative Stability of Nitroso vs. Oxime Tautomers

Compound ClassMore Stable TautomerComputational Method
Alkyl NitrosoOximeG2, DFT
Aromatic NitrosoNitroso (generally)Ab initio, DFT

This table provides a generalized summary based on multiple theoretical studies.

Decomposition Pathways

The inherent instability of some dinitroso compounds is due to their propensity to undergo decomposition. While detailed theoretical studies on the decomposition of a wide range of dinitroso compounds are still emerging, insights can be drawn from computational investigations into related energetic materials. For instance, studies on the decomposition of nitroaromatic compounds using DFT at the PBE0/6-31+G(d,p) level have identified C-NO2 bond homolysis as a primary decomposition channel.[9] Similar pathways are anticipated for dinitroso compounds.

Theoretical calculations of the potential energy surface for the decomposition of energetic materials like 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) reveal complex reaction networks involving multiple intermediates and transition states.[10] These studies underscore the power of computational chemistry to map out the intricate mechanisms of decomposition, providing a foundational understanding for enhancing molecular stability.

Influence of Molecular Structure on Stability

Theoretical studies have consistently demonstrated that the stability of dinitroso compounds is highly sensitive to their molecular structure, particularly the nature of substituent groups.

Substituent Effects

The electronic properties of substituents can significantly modulate the stability of dinitroso compounds. Electron-withdrawing groups tend to stabilize the dimeric azodioxide form, thus favoring dimerization and reducing the concentration of the more reactive monomeric dinitroso species.[3] Conversely, electron-donating groups can destabilize the dimer, leading to a higher population of the monomer. These effects can be rationalized by considering the influence of substituents on the electronic structure of the nitroso group and the resulting intermolecular interactions.[3]

Table 3: Qualitative Substituent Effects on Dinitroso Compound Stability

Substituent TypeEffect on Monomer StabilityEffect on Dimer Stability
Electron-DonatingIncreasesDecreases
Electron-WithdrawingDecreasesIncreases

Computational Methodologies

The theoretical investigation of dinitroso compound stability relies on a suite of sophisticated computational methods. A typical workflow involves geometry optimization, frequency analysis, and high-level single-point energy calculations.

Common Computational Protocols
  • Geometry Optimization and Frequency Calculations: The molecular structures of the dinitroso monomers, dimers, tautomers, and transition states are typically optimized using DFT methods. The B3LYP functional, often paired with a dispersion correction (e.g., -D3), and a Pople-style basis set such as 6-311+G(2d,p) are commonly employed.[5][11][12][13][14][15][16] Frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • High-Accuracy Energy Calculations: To obtain reliable thermodynamic data, single-point energy calculations are often performed on the optimized geometries using more accurate, albeit computationally more expensive, methods. The G4MP2 composite method is a popular choice for achieving high accuracy in thermochemical calculations for organic molecules.[4][6][17][18][19]

  • Solvation Effects: To model the behavior of dinitroso compounds in solution, implicit solvent models such as the SMD model are frequently used in conjunction with DFT calculations.[5]

Visualizing Theoretical Concepts

Graphical representations of theoretical models and workflows are invaluable for understanding the complex relationships governing dinitroso compound stability.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_energy High-Level Energy Calculation cluster_output Output start Define Dinitroso Compound (and relevant isomers/products) opt Geometry Optimization (e.g., B3LYP-D3/6-311+G(2d,p)) start->opt freq Frequency Analysis (Confirm minima/TS, obtain ZPVE) opt->freq g4mp2 Single-Point Energy (e.g., G4MP2) freq->g4mp2 pes Potential Energy Surface (Decomposition/Isomerization Pathways) freq->pes For Transition States thermo Thermodynamic Data (ΔH, ΔG, Keq) g4mp2->thermo stability Stability Assessment thermo->stability pes->stability Monomer_Dimer_Equilibrium Monomer1 R-NO Dimer R-N(O)=N(O)-R (Azodioxide) Monomer1->Dimer Dimerization Monomer2 R-NO Monomer2->Dimer Substituent_Effects Stability Monomer Stability EDG Electron-Donating Group (EDG) EDG->Stability Increases EWG Electron-Withdrawing Group (EWG) EWG->Stability Decreases

References

1,4-Dinitrosobenzene: A Technical Guide to its Redox Properties and Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene is an aromatic organic compound featuring two nitroso (-N=O) groups attached to a benzene (B151609) ring at the para positions.[1][2][3][4] While its dinitro analogue, 1,4-dinitrobenzene (B86053), has been extensively studied, this compound presents unique chemical and electrochemical characteristics due to the reactive nature of the nitroso group. This technical guide provides an in-depth exploration of the redox properties and electrochemistry of this compound, drawing upon available literature for the compound itself and for analogous aromatic nitroso compounds. The guide covers its synthesis, electrochemical behavior, and potential implications in redox signaling and drug development, with a focus on providing structured data and detailed experimental context.

Synthesis of this compound

The synthesis of this compound has been approached through several routes, primarily involving either the oxidation of a precursor or the reduction of a related nitro compound followed by oxidation.

1. Oxidation of p-Benzoquinone Dioxime:

A common and effective method for synthesizing p-dinitrosoarenes involves the oxidation of the corresponding p-benzoquinone dioxime.[5] This method has been reported to yield this compound in high purity. Oxidizing agents such as potassium ferricyanide (B76249) or chlorine can be employed, with the latter often providing higher yields.[5] Electrochemical oxidation of p-benzoquinone dioxime also presents a viable synthetic route, offering a clean, two-electron process to produce p-dinitrosobenzene.[5]

2. Reduction of 1,4-Dinitrobenzene followed by Oxidation:

Another established synthetic pathway involves the initial reduction of 1,4-dinitrobenzene to the corresponding dihydroxylamine. This intermediate is then oxidized to form this compound.[5] This multi-step process allows for the conversion of the more common dinitrobenzene to its dinitroso counterpart.

3. Pyrolysis of cis-3-Hexen-1,5-diyne:

A more specialized synthesis involves the pyrolysis of cis-3-hexen-1,5-diyne in the presence of nitric oxide at elevated temperatures (above 150 °C).[5] This method provides a direct route to p-dinitrosobenzene through a diradical trapping mechanism.

A generalized workflow for the common synthesis routes is depicted below.

synthesis_workflow Synthesis of this compound cluster_0 Oxidation Route cluster_1 Reduction-Oxidation Route p-Benzoquinone Dioxime p-Benzoquinone Dioxime Oxidation Oxidation p-Benzoquinone Dioxime->Oxidation [K3Fe(CN)6, Cl2, or Electrochemical] 1,4-Dinitrosobenzene_1 This compound Oxidation->1,4-Dinitrosobenzene_1 1,4-Dinitrobenzene 1,4-Dinitrobenzene Reduction Reduction 1,4-Dinitrobenzene->Reduction p-Phenylenedihydroxylamine p-Phenylenedihydroxylamine Reduction->p-Phenylenedihydroxylamine Oxidation_2 Oxidation p-Phenylenedihydroxylamine->Oxidation_2 1,4-Dinitrosobenzene_2 This compound Oxidation_2->1,4-Dinitrosobenzene_2

Caption: Common synthetic routes to this compound.

Electrochemical Properties and Redox Behavior

The electrochemistry of aromatic C-nitroso compounds has been a subject of study, revealing characteristic redox pathways. While specific quantitative data for this compound is limited in the readily available literature, its behavior can be inferred from studies on analogous nitrosoarenes.

General Redox Mechanism

Aromatic nitroso compounds typically undergo a two-electron, two-proton reduction to form the corresponding hydroxylamine (B1172632) derivative.[6][7] This process is often pH-dependent, with the mechanism potentially shifting from a stepwise electron-proton transfer (ECCE) at lower pH to a concerted or ECEC mechanism at higher pH values.[6] In aprotic media, the initial reduction can lead to the formation of a nitroso radical anion, which may undergo further reactions such as dimerization.[7][8]

The general redox pathway for an aryl nitroso compound is illustrated below.

redox_mechanism General Redox Mechanism of Aryl Nitroso Compounds Ar-N=O Aryl Nitroso (Ar-N=O) Radical_Anion Radical Anion [Ar-N=O]•- Ar-N=O->Radical_Anion + e- Hydroxylamine_Anion Hydroxylamine Anion [Ar-NH-O]- Radical_Anion->Hydroxylamine_Anion + H+, + e- Hydroxylamine Aryl Hydroxylamine (Ar-NHOH) Hydroxylamine_Anion->Hydroxylamine + H+

Caption: Simplified redox pathway for aryl nitroso compounds.
Quantitative Electrochemical Data

Specific redox potentials for this compound are not well-documented in publicly accessible literature. However, studies on other nitrosoaromatic compounds provide a basis for estimation. For instance, the reduction of various nitrosoaromatic derivatives has been studied on both mercury and glassy carbon electrodes, showing quasi-reversible overall processes.[6] The heterogeneous electron transfer rate constants for these compounds are on the order of 10⁻³ cm s⁻¹ on mercury and 10⁻⁵ cm s⁻¹ on glassy carbon electrodes.[6]

Compound FamilyElectrodeHeterogeneous Rate Constant (k⁰)Reference
Nitrosoaromatic derivativesMercury(3.4 ± 0.3) × 10⁻³ cm s⁻¹[6]
Nitrosoaromatic derivativesGlassy Carbon(7.0 ± 1.0) × 10⁻⁵ cm s⁻¹[6]
o- and m-Nitrosotoluene (dimerization of radical anion in aprotic media)Not specifiedk₂ ≈ 2700 - 4100 M⁻¹s⁻¹[7]

Note: The data presented is for analogous compounds and should be considered as indicative for this compound.

Experimental Protocols for Electrochemical Analysis

The electrochemical characterization of this compound and related compounds typically employs techniques such as cyclic voltammetry (CV), polarography, and controlled potential electrolysis.[6][7]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox properties of a compound.[9] A typical experimental setup would involve:

  • Working Electrode: Glassy carbon, mercury, platinum, or gold.[10]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.[11]

  • Counter Electrode: Platinum wire or mesh.[11]

  • Solvent/Electrolyte System:

  • Analyte Concentration: Typically in the millimolar range.

The cyclic voltammogram provides information on the redox potentials, reversibility of the electron transfer process, and the stability of the generated species.[9]

A generalized workflow for a cyclic voltammetry experiment is presented below.

cv_workflow Cyclic Voltammetry Experimental Workflow Prepare_Solution Prepare Analyte Solution (this compound in Solvent + Electrolyte) Setup_Cell Assemble Three-Electrode Cell (Working, Reference, Counter) Prepare_Solution->Setup_Cell Purge_Solution Purge with Inert Gas (e.g., N2 or Ar) Setup_Cell->Purge_Solution Run_CV Perform Cyclic Voltammetry Scan Purge_Solution->Run_CV Analyze_Data Analyze Voltammogram (Peak Potentials, Currents, Reversibility) Run_CV->Analyze_Data

Caption: Generalized workflow for a cyclic voltammetry experiment.

Role in Redox Signaling and Implications for Drug Development

Nitroso compounds, including N-nitroso and C-nitroso species, are known to play significant roles in biological systems, often through their involvement in redox signaling and their potential for toxicity.

Redox Signaling

Reactive nitrogen species (RNS), which include nitric oxide (NO) and related nitroso compounds, are key players in cellular signaling.[12] They can modulate the function of proteins through S-nitrosylation of cysteine residues, a reversible post-translational modification.[13] This process is integral to a wide range of physiological functions. However, an imbalance in the cellular redox state, often termed nitrosative stress, can lead to detrimental effects. The reduction of nitroaromatic compounds can lead to the formation of reactive intermediates that contribute to oxidative stress.[14][15] For instance, the metabolism of 1,3-dinitrobenzene (B52904) has been shown to generate reactive species that damage Sertoli cells.[14]

Toxicology and Drug Development

N-nitroso compounds are a class of potent genotoxic carcinogens, and their presence in pharmaceutical products is a significant safety concern.[16][17][18][19] C-nitroso compounds, while less studied in this context, also possess biological activity. The reactivity of the nitroso group makes these compounds potential candidates for drug design, but also raises concerns about their toxicological profile. This compound is classified as a potential carcinogen and can cause methemoglobinemia.[2][4]

In drug discovery, nitroso (hetero)arene derivatives have been explored for various therapeutic applications, including as anticancer, antiviral, and antibacterial agents.[20] The ability of the nitroso group to interact with biological macromolecules is a key aspect of their pharmacological activity.

The relationship between the redox properties of this compound and its biological activity is an area that warrants further investigation. The potential for this compound to participate in redox cycling and generate reactive oxygen species could be a mechanism for both its therapeutic potential and its toxicity.

The logical relationship between the redox properties of this compound and its potential biological effects is outlined below.

biological_implications Biological Implications of this compound Redox Chemistry DNB This compound Redox_Cycling Electrochemical Reduction (Redox Cycling) DNB->Redox_Cycling Radical_Anion_Formation Formation of Radical Anions and other Reactive Intermediates Redox_Cycling->Radical_Anion_Formation Redox_Signaling Interaction with Redox Signaling Pathways (e.g., S-nitrosylation) Radical_Anion_Formation->Redox_Signaling Toxicity Toxicological Effects (e.g., Methemoglobinemia, Genotoxicity) Radical_Anion_Formation->Toxicity Redox_Signaling->Toxicity Drug_Action Potential Pharmacological Activity Redox_Signaling->Drug_Action

Caption: Potential biological consequences of this compound's redox activity.

Conclusion

This compound is a reactive aromatic compound with interesting and complex redox chemistry. While specific quantitative electrochemical data for this molecule is not abundant, a solid understanding of its behavior can be derived from the broader class of aryl nitroso compounds. Its synthesis is achievable through established chemical and electrochemical methods. The redox properties of this compound are intrinsically linked to its potential biological activity, including its role in redox signaling and its toxicological profile. Further research into the precise electrochemical parameters and the specific signaling pathways affected by this compound will be crucial for a complete understanding of its properties and for harnessing its potential in fields such as drug development, while mitigating its risks.

References

intermolecular interactions in solid-state 1,4-dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Intermolecular Interactions in Solid-State 1,4-Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest due to its propensity to form a polymeric structure in the solid state, a characteristic that dictates its physical and chemical properties. At room temperature, it exists as a yellow-brown polymeric solid, chemically distinct from the typically blue or green monomeric nitroso compounds.[1] This guide provides a comprehensive technical overview of the intermolecular interactions within solid-state this compound, officially known as poly(1,4-phenyleneazine-N,N-dioxide). It synthesizes crystallographic data, theoretical calculations, and experimental methodologies to offer a detailed understanding for researchers in materials science and drug development.

The Polymeric Nature of Solid-State this compound

In the solid state, this compound monomers undergo polymerization to form linear chains of poly(1,4-phenyleneazine-N,N-dioxide).[2] This polymerization occurs through the formation of azodioxy (-N=N(O)-) linkages between the nitroso groups of adjacent monomers.[1] The resulting polymer is a highly organized, crystalline material.[2] This polymeric structure is stable only in the solid state; when dissolved in solvents or heated in the gas phase, it rapidly and completely dissociates back into its monomeric form.[1] The solid polymer is characterized by the presence of trans-azodioxy groups.[1]

Crystal Structure and Intermolecular Interactions

The crystal and molecular structure of polymeric this compound has been investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations.[2][3] These studies reveal a highly organized crystal structure composed of linear polymer chains, which suggests potential for anisotropic electronic properties.[2]

Quantitative Crystallographic and Electronic Data

The following table summarizes key quantitative data derived from experimental analysis and computational modeling of poly(1,4-phenyleneazine-N,N-dioxide).

ParameterValueMethodReference
Electronic Band Gap 2.3 eVDFT Calculation[2][3]
Maximum Absorbance 400 nmDFT Calculation[2][3]
Thermal Stability Stable up to ~150 °CTG/DSC/DTA, in situ XRPD[2][3]

Note: Detailed lattice parameters and specific intermolecular distances are typically found within the full crystallographic information files (CIFs) associated with primary research articles. The provided data is from published analyses.

Nature of Intermolecular Forces

While the primary structure is defined by covalent azodioxy bonds along the polymer chain, the packing of these chains in the crystal lattice is governed by non-covalent intermolecular interactions. These include:

  • Van der Waals Forces: These are the predominant forces responsible for the packing of the polymer chains. The dispersion forces between the phenyl rings of adjacent chains contribute significantly to the overall stability of the crystal lattice.

  • Dipole-Dipole Interactions: The polar azodioxy groups introduce dipoles along the polymer backbone, leading to electrostatic interactions between adjacent chains.

  • π-π Stacking: Although not explicitly quantified in the available abstracts, aromatic systems like the phenylene rings in the polymer backbone often engage in π-π stacking interactions, which would contribute to the cohesive energy of the crystal. Computational studies on related nitroaromatics have highlighted the importance of dispersion in stabilizing slipped-parallel orientations.

Computational studies using the Fragment Molecular Orbital (FMO) approach on oligomers of p-dinitrosobenzene have predicted that the most stable conformations adopt a helical structure, indicating a complex interplay of intramolecular and intermolecular forces that guide the polymer's three-dimensional arrangement.[2]

Experimental Protocols

The characterization of solid-state this compound involves a combination of diffraction, spectroscopic, and computational techniques.

X-Ray Powder Diffraction (XRPD) for Crystal Structure Determination

XRPD is a key technique for determining the crystal structure of polycrystalline materials like poly(1,4-phenyleneazine-N,N-dioxide).[2]

Methodology:

  • Sample Preparation: The polymeric this compound solid is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

  • Data Acquisition: The powdered sample is mounted in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα, λ = 1.54 Å) is directed at the sample.

  • Diffraction Measurement: The detector scans a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis (Rietveld Refinement): The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions relate to the unit cell dimensions, and the peak intensities relate to the atomic positions within the unit cell. Rietveld refinement is a computational method used to fit a theoretical diffraction pattern, calculated from a model of the crystal structure, to the experimental data. This refinement process optimizes structural parameters like lattice parameters and atomic coordinates to achieve the best possible match.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and solids.[2]

Methodology:

  • Model Construction: A model of the poly(1,4-phenyleneazine-N,N-dioxide) chain or crystal lattice is constructed based on initial experimental data or chemical intuition.

  • Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice depends on the desired accuracy and computational cost.

  • Geometry Optimization: The energy of the model structure is minimized with respect to the atomic coordinates to find the most stable, lowest-energy conformation. This provides theoretical bond lengths, angles, and dihedral angles.

  • Property Calculation: Once the geometry is optimized, electronic properties such as the band gap, density of states, and simulated absorption spectra can be calculated and compared with experimental results.[2][3]

Cryogenic Photolysis and Thermal Re-polymerization

This experimental workflow is used to study the reversible transformation between the monomer and the polymer.

Methodology:

  • Cryogenic Cooling: The solid polymer sample is cooled to cryogenic temperatures (e.g., 12 K) in a cryostat.[3]

  • UV Photolysis: The sample is irradiated with UV light, which induces the cleavage of the azodioxy bonds, dissociating the polymer into monomeric this compound.[3] This process can be monitored spectroscopically, as the monomer is typically blue or green.[1]

  • Thermal Re-polymerization: The temperature of the sample is slowly raised (e.g., to 150 K).[3] As the temperature increases, the monomers regain mobility and react to reform the polymeric structure, which can be followed by IR spectroscopy or XRPD to confirm the recovery of the original polymeric form.[2][3]

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G cluster_0 Logical Flow of Polymer Formation Monomer This compound Monomer Polymer Poly(1,4-phenyleneazine-N,N-dioxide) Monomer->Polymer Polymerization (Azodioxy Linkage Formation) SolidState Solid-State Crystal Lattice Polymer->SolidState Crystallization (Intermolecular Packing)

Caption: Logical flow from monomer to the solid-state polymer.

G cluster_1 Experimental Workflow for Structural Characterization Sample Polymeric Solid Sample XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD Structure Crystal Structure Model XRPD->Structure Rietveld Refinement DFT DFT Calculations DFT->Structure Refine Model Properties Electronic Properties (e.g., Band Gap) DFT->Properties Structure->DFT Input for Optimization

Caption: Workflow for crystal structure determination.

References

Methodological & Application

Application Notes: Synthesis and Characterization of Poly(1,4-phenyleneazine-N,N'-dioxide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(1,4-phenyleneazine-N,N'-dioxide) is a fascinating polymer characterized by a backbone of phenylene rings linked by azodioxy (-N(O)=N(O)-) groups. This structure imparts unique electronic and physical properties, positioning it as a material of interest for various advanced applications. The synthesis of this polymer primarily proceeds through the polymerization of 1,4-dinitrosobenzene, a process that can be achieved via solid-state thermal methods or through the in-situ generation of the monomer from a precursor like p-benzoquinonedioxime.[1][2] The resulting polymer is a thermally stable, wide-bandgap semiconductor, suggesting potential applications in molecular photoelectronics.[3]

For researchers in drug development, the N-oxide functionalities within the polymer backbone are of particular interest. Molecules containing N-oxide groups are significant in medicinal chemistry, often serving as prodrugs or as components of drug delivery systems.[4] Polymeric N-oxides can exhibit excellent biocompatibility and non-immunogenic properties.[4] Furthermore, certain N-oxides can be selectively reduced in hypoxic environments, a characteristic of solid tumors, making them candidates for targeted cancer therapies.[5] These application notes provide detailed protocols for the two primary synthesis routes of poly(1,4-phenyleneazine-N,N'-dioxide) and summarize its key characteristics.

Experimental Protocols

Two primary methods for the synthesis of poly(1,4-phenyleneazine-N,N'-dioxide) are detailed below. The first is a solid-state polymerization of this compound, and the second is a more common and higher-yielding method involving the oxidation of p-benzoquinonedioxime.

Protocol 1: Solid-State Polymerization from this compound

This method relies on the preparation of a monomeric this compound solid, which then polymerizes upon warming. The monomer can be generated from the bulk polymer by UV photolysis or sublimation.[2][6]

Materials and Equipment:

  • Poly(1,4-phenyleneazine-N,N'-dioxide) (starting material)

  • High-vacuum chamber

  • Cryogenic cooling system (e.g., liquid nitrogen or helium)

  • Substrate cooled to cryogenic temperatures (e.g., 12 K)

  • UV lamp for photolysis (optional)

  • KBr pellet press and holder for FT-IR analysis (optional)

  • FT-IR spectrometer with a temperature-controlled cell

Methodology:

Step 1: Generation of Monomeric this compound

  • Method A: Cryogenic Deposition:

    • Place a sample of poly(1,4-phenyleneazine-N,N'-dioxide) in a sublimation apparatus connected to a high-vacuum chamber.

    • Cool a substrate (e.g., a KBr window for in-situ IR analysis) within the chamber to 12 K.

    • Gently heat the polymer sample to induce sublimation. The this compound monomer will deposit as a solid layer on the cold substrate.[2][6]

  • Method B: UV Photolysis:

    • Prepare a KBr pellet containing a small amount of poly(1,4-phenyleneazine-N,N'-dioxide).

    • Place the pellet in a cryostat and cool to a cryogenic temperature (e.g., 13 K).

    • Irradiate the pellet with a UV lamp to induce photolysis, which cleaves the azodioxy bonds to generate the monomeric this compound in the solid state.[2]

Step 2: Polymerization

  • After generating the monomeric solid, slowly warm the substrate or KBr pellet.

  • Polymerization is reported to occur rapidly when the temperature is raised to approximately 150 K.[2][6]

  • The progress of the polymerization can be monitored in-situ using time-resolved FT-IR spectroscopy by observing the disappearance of monomer-specific vibrational bands and the appearance of polymer-specific bands.[2]

Step 3: Characterization

  • The resulting polymer film can be characterized by various spectroscopic and microscopic techniques.

Protocol 2: Synthesis by Oxidation of p-Benzoquinonedioxime

This is a highly efficient and scalable method for producing poly(1,4-phenyleneazine-N,N'-dioxide) in high yield and purity.[1] The process involves the oxidation of p-benzoquinonedioxime to this compound, which then spontaneously polymerizes.

Materials and Equipment:

  • p-Benzoquinonedioxime

  • Alkali iodide (e.g., potassium iodide or sodium iodide)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Four-necked flask (1 L)

  • Mechanical stirrer (KPG type)

  • Drip funnel

  • Reflux condenser

  • Internal thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Desiccator with a drying agent (e.g., P₂O₅)

Methodology:

  • Reaction Setup: In a 1 L four-necked flask equipped with a mechanical stirrer, drip funnel, reflux condenser, and internal thermometer, suspend 41.4 g (0.30 mol) of p-benzoquinonedioxime in 250 ml of water.

  • Catalyst Addition: Add 1 to 5 mol% of an alkali iodide (e.g., 1.5 g to 7.5 g of KI) to the suspension.

  • Oxidation: While stirring the suspension, add 35.5 g of 30% hydrogen peroxide (which corresponds to 0.31 mol of H₂O₂) dropwise over a period of 3 hours. Maintain the internal temperature of the reaction vessel between 20 and 40°C.

  • Reaction Completion: After the addition of H₂O₂ is complete, continue stirring for an additional hour to ensure the reaction goes to completion.

  • Isolation and Purification: Filter the resulting yellow-brown solid using a Büchner funnel and wash it with 50 ml of water.

  • Drying: Dry the solid product in a desiccator over P₂O₅ until a constant weight is achieved.

  • Characterization: The identity and purity of the obtained poly(1,4-phenyleneazine-N,N'-dioxide) can be confirmed by IR spectroscopy. The reported yields for this method are between 96% and 100%.[1]

Data Presentation

The following table summarizes key quantitative data for poly(1,4-phenyleneazine-N,N'-dioxide) based on the synthesis from p-benzoquinonedioxime.

ParameterValueReference
Synthesis Yield 96 - 100%[1]
Physical Appearance Yellow to light-brown solid[1]
Electronic Property Wide-bandgap semiconductor[3]
Band Gap 2.3 eV[3]
UV-Vis Absorbance (λmax) ~400 nm[3]
Thermal Stability Stable up to ~150 °C (monomer/polymer system)[2]

Visualized Experimental Workflows

G Workflow for Solid-State Polymerization start Poly(1,4-phenyleneazine-N,N'-dioxide) (Bulk Solid) sublimation Sublimation in High Vacuum start->sublimation Method A photolysis UV Photolysis at Cryogenic Temp. start->photolysis Method B monomer This compound Monomer (Solid Film at 12 K) sublimation->monomer photolysis->monomer warming Slow Warming to ~150 K monomer->warming polymer Poly(1,4-phenyleneazine-N,N'-dioxide) (Polymer Film) warming->polymer

Caption: Workflow for Solid-State Polymerization.

G Workflow for Oxidative Polymerization start p-Benzoquinonedioxime + Alkali Iodide in Water oxidation Add 30% H₂O₂ (Oxidant) 20-40 °C, 3 hours start->oxidation intermediate In-situ formation of This compound oxidation->intermediate polymerization Spontaneous Polymerization intermediate->polymerization product Poly(1,4-phenyleneazine-N,N'-dioxide) (Solid Precipitate) polymerization->product isolation Filtration, Washing, and Drying product->isolation final_product Pure Polymer isolation->final_product

Caption: Workflow for Oxidative Polymerization.

Applications in Drug Development

While direct applications of poly(1,4-phenyleneazine-N,N'-dioxide) in drug delivery are still exploratory, the unique chemical motifs of this polymer present several opportunities for research and development in the pharmaceutical and biomedical fields.

  • Bioreductive Prodrug Carriers : The N-oxide groups in the polymer backbone are particularly noteworthy. Tertiary amine N-oxides can be selectively reduced to the corresponding amines by enzymes in the hypoxic environments characteristic of solid tumors.[5] This suggests that poly(1,4-phenyleneazine-N,N'-dioxide) could be investigated as a macromolecular carrier for chemotherapeutic agents. Upon reaching a tumor, the polymer could be reduced, potentially triggering a change in its physical properties (e.g., solubility) and leading to the localized release of an encapsulated or conjugated drug.

  • Biocompatible "Stealth" Materials : Polymeric N-oxides are known to be hydrophilic and can exhibit excellent blood compatibility, non-immunogenicity, and resistance to microbial adhesion.[4] These "stealth" properties are highly desirable for drug delivery systems as they can help to prolong circulation time and reduce clearance by the immune system, thereby enhancing the therapeutic efficacy of the payload.

  • Scaffolds for Drug Conjugation : The phenylene rings in the polymer backbone could be functionalized to allow for the covalent attachment of drug molecules, targeting ligands, or imaging agents. The polymer would then act as a high-capacity scaffold, delivering multiple therapeutic or diagnostic entities to a target site.

  • Stimuli-Responsive Systems : Aromatic azo compounds, which are structurally related to the azodioxy linkages in this polymer, have been extensively used to create stimuli-responsive materials for biomedical applications.[7][8] The azodioxy bonds themselves can be cleaved by UV light, suggesting that the polymer could be designed into photo-responsive drug delivery systems where drug release is triggered by external light.[9]

The synthesis protocols provided herein offer a reliable means to produce poly(1,4-phenyleneazine-N,N'-dioxide), enabling further research into its potential as a novel platform for advanced drug delivery and other biomedical applications.

References

Application Notes and Protocols: 1,4-Dinitrosobenzene as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene (DNB) is a highly effective, sulfur-free vulcanizing agent used for the crosslinking of various elastomers. It is particularly noted for its ability to facilitate strong adhesion in rubber-to-metal bonding applications. This document provides an overview of its applications in polymer chemistry, details on the crosslinking mechanism, experimental protocols for its use, and a summary of the expected material properties.

Note on Drug Development Applications: Extensive literature review indicates that this compound is not commonly used as a crosslinking agent in polymers for drug delivery, hydrogels, or other biomedical applications. Its primary application lies in the field of industrial rubber and elastomer technology.

Mechanism of Crosslinking

This compound crosslinks diene-containing elastomers, such as natural rubber (cis-1,4-polyisoprene) and polybutadiene, through a mechanism that involves the reaction of its nitroso groups with the unsaturated sites in the polymer backbone. The proposed reaction sequence, based on the work of Brydson, involves the formation of a nitrone intermediate followed by a rearrangement to form a stable crosslink. For butyl rubber, the crosslinks are thought to be primarily anil structures, while in natural rubber, azoxy crosslinks may also be present.[1]

crosslinking_mechanism polymer Polymer Chain (e.g., Polyisoprene) intermediate Nitrone Intermediate polymer->intermediate Reaction at double bond dnb This compound (O=N-C₆H₄-N=O) dnb->intermediate crosslinked_polymer Crosslinked Polymer Network intermediate->crosslinked_polymer Rearrangement polymer2 Another Polymer Chain polymer2->crosslinked_polymer

Caption: Proposed mechanism for elastomer crosslinking with this compound.

Applications

This compound is utilized as a highly active crosslinking agent for a variety of synthetic and natural rubbers.[2] Its applications include:

  • Sulfur-free vulcanization: It provides an alternative to traditional sulfur-based curing systems.[2]

  • Adhesives and Binders: DNB is a component in binders for producing composites by vulcanizing rubber mixtures onto metals and other substrates.[2]

  • Bonding of Rubber to Metal: It is particularly effective in applications requiring strong adhesion between rubber and metal components.[2]

Polymers that can be crosslinked with this compound include:

  • Natural Rubber (cis-1,4-polyisoprene)[2]

  • Poly(styrene-co-butadiene) (SBR)[2]

  • Poly(ethylene-co-propylene-co-diene) (EPDM)[2]

  • Butyl Rubber (IIR)

  • Chlorinated Rubber[2]

Quantitative Data on Material Properties

Specific quantitative data on the mechanical properties of elastomers vulcanized solely with this compound is not extensively available in peer-reviewed literature, as formulations are often proprietary. However, based on general principles of rubber vulcanization, the following table provides an illustrative summary of the expected properties for a natural rubber compound crosslinked with DNB compared to a conventional sulfur-cured system.

PropertyIllustrative Values (DNB Crosslinked)Illustrative Values (Conventional Sulfur Cure)Test Standard
Hardness (Shore A) 60 - 8050 - 70ISO 7619-1
Tensile Strength (MPa) 18 - 2520 - 30ISO 37
Elongation at Break (%) 300 - 500400 - 600ISO 37
Modulus at 100% (MPa) 2.0 - 4.01.5 - 3.0ISO 37
Compression Set (%) 15 - 3020 - 35ISO 815

Disclaimer: The values presented in this table are illustrative and intended to provide a general comparison. Actual properties will vary significantly depending on the complete formulation, including the type and loading of fillers, plasticizers, and other additives, as well as the specific curing conditions.

Experimental Protocols

The following protocols provide a general methodology for the crosslinking of cis-1,4-polyisoprene with this compound.

Protocol 1: Preparation of this compound Dispersion

This compound is typically used as a dispersion to ensure uniform mixing into the rubber matrix. It is often supplied as a suspension in an aromatic hydrocarbon like xylene.[2] If starting with solid DNB, it can be dispersed onto an inert support material.

Materials:

  • p-Dinitrosobenzene (DNB)

  • Inert support (e.g., hydrophilic fumed silica, carbon black)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA))

Procedure:

  • Prepare a solution of DNB by dissolving it in a suitable solvent with heating (e.g., 100-120°C).

  • Add the inert support material to the hot DNB solution.

  • Stir the suspension for an extended period (e.g., 2 hours) as it cools to allow for the deposition of DNB onto the support.

  • Remove the solvent via filtration or evaporation to obtain the DNB-on-support composition.

Protocol 2: Compounding and Vulcanization of cis-1,4-Polyisoprene

This protocol describes a typical laboratory-scale procedure for compounding and curing a polyisoprene-based rubber.

Materials and a Representative Formulation:

ComponentParts per hundred rubber (phr)Purpose
cis-1,4-Polyisoprene100Base Elastomer
Carbon Black (N330)40Reinforcing Filler
Zinc Oxide5Activator
Stearic Acid2Activator/Processing Aid
Aromatic Oil5Plasticizer
This compound (40% dispersion)2 - 5Crosslinking Agent

Equipment:

  • Two-roll mill

  • Internal mixer (optional, for larger batches)

  • Compression molding press with heating platens

  • Molds for test specimens

experimental_workflow start Start mastication 1. Masticate Polyisoprene on Two-Roll Mill start->mastication add_additives 2. Add ZnO, Stearic Acid, Carbon Black, and Oil mastication->add_additives mix 3. Mix until Homogeneous add_additives->mix add_dnb 4. Add DNB Dispersion (at lower temperature) mix->add_dnb final_mix 5. Final Homogenization add_dnb->final_mix sheet_out 6. Sheet out the Compound and Cool final_mix->sheet_out molding 7. Compression Molding (e.g., 10 min @ 153°C) sheet_out->molding testing 8. Characterize Mechanical and Physical Properties molding->testing end End testing->end

Caption: General workflow for compounding and vulcanizing rubber with DNB.

Procedure:

  • Mastication: Soften the cis-1,4-polyisoprene on a two-roll mill by passing it through the nip several times.

  • Incorporation of Additives: Add the zinc oxide, stearic acid, carbon black, and aromatic oil to the rubber on the mill. Continue mixing until a homogeneous compound is achieved.

  • Addition of Crosslinking Agent: Cool the compound on the mill and add the this compound dispersion. Mix thoroughly but quickly to ensure good dispersion without premature curing (scorching).

  • Sheeting: Once the compound is uniform, sheet it off the mill to the desired thickness and allow it to cool to room temperature for at least 24 hours.

  • Vulcanization (Curing): a. Cut the uncured rubber sheet to the shape of the mold. b. Place the preform into the preheated compression mold. c. Close the press and apply pressure. d. Cure for the specified time and temperature. A typical starting point for a natural rubber formulation is 10 minutes at 153°C.[2] For EPDM, a cycle of 12 minutes at 160°C can be used as a reference.[2] e. After the cycle is complete, carefully open the press and demold the vulcanized rubber sheet.

  • Post-Curing and Conditioning: Allow the vulcanized samples to condition at room temperature for at least 24 hours before testing the mechanical properties.

Safety and Handling

This compound should be handled with care. It is a chemical that can pose risks through inhalation or skin contact. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

References

Application Notes and Protocols: 1,4-Dinitrosobenzene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hetero-Diels-Alder reaction is a powerful transformation in organic synthesis, enabling the construction of six-membered heterocyclic rings. Among the various heterodienophiles, nitroso compounds are particularly reactive, participating in [4+2] cycloadditions with conjugated dienes to afford 3,6-dihydro-1,2-oxazine derivatives. These products serve as versatile synthetic intermediates, finding application in the synthesis of complex nitrogen- and oxygen-containing molecules, including natural products and pharmaceutically active compounds.

1,4-Dinitrosobenzene presents an intriguing yet underexplored dienophile for hetero-Diels-Alder reactions. Its bifunctional nature, possessing two dienophilic nitroso groups, offers the potential for sequential or double cycloaddition reactions, leading to the formation of unique bis-oxazine adducts. This application note provides a representative protocol for the use of this compound as a dienophile in Diels-Alder reactions, based on established procedures for analogous nitrosoarenes. Detailed experimental methodologies, expected outcomes, and potential applications are discussed.

Disclaimer: Detailed experimental data for the Diels-Alder reaction of this compound is limited in the current body of scientific literature. The following protocols and data are based on analogous reactions reported for other nitrosoarenes, such as nitrosobenzene (B162901) and its nitro-substituted derivatives, and should be considered representative.[1] Optimization of reaction conditions for specific dienes is recommended.

Reaction Mechanism and Stereochemistry

The hetero-Diels-Alder reaction of a nitroso compound with a conjugated diene is a concerted pericyclic reaction.[2][3] The reaction typically proceeds through a suprafacial-suprafacial interaction of the 4π-electron system of the diene and the 2π-electron system of the dienophile (the N=O bond). The reaction is governed by frontier molecular orbital (FMO) theory, with the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile being the dominant electronic factor.[3]

Nitroso compounds are highly reactive dienophiles due to the low energy of their π* N=O LUMO. The reaction is generally stereospecific with respect to both the diene and the dienophile. The relative stereochemistry of substituents on the diene is retained in the resulting 1,2-oxazine ring. For cyclic dienes, the reaction often favors the formation of the endo adduct due to secondary orbital interactions.[3]

Experimental Protocols

Two primary approaches can be considered for the Diels-Alder reaction involving this compound: direct reaction with the isolated dienophile and in situ generation of the dienophile.

Protocol 1: Direct Reaction with this compound

This protocol is suitable when this compound is available as a stable reagent.

Materials:

  • This compound

  • Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • To this solution, add the conjugated diene (1.0 to 1.2 eq).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Nitroso compounds are often colored, so a color change may indicate reaction completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 3,6-dihydro-1,2-oxazine adduct.

Protocol 2: In Situ Generation of this compound

Due to the potential instability of some nitroso compounds, in situ generation can be a more effective strategy.[4][5] this compound can be generated from the corresponding 1,4-dinitrobenzene (B86053) or 1,4-phenylenediamine derivative through oxidation or reduction, respectively. A common method involves the reduction of the corresponding dinitro compound.

Materials:

  • 1,4-Dinitrobenzene

  • Reducing agent (e.g., Palladium on carbon with a hydrogen source, or other selective reducing agents)

  • Conjugated diene

  • Solvent (e.g., ethanol, ethyl acetate)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine 1,4-dinitrobenzene (1.0 eq) and the conjugated diene (2.2 eq, to react with both nitroso groups).

  • Add the solvent and the reducing agent/catalyst.

  • Carry out the reduction under appropriate conditions (e.g., hydrogenation). The nitro groups are selectively reduced to nitroso groups, which are then trapped in situ by the diene.

  • Monitor the reaction by TLC or NMR to confirm the consumption of the starting materials and the formation of the product.

  • After the reaction is complete, filter off the catalyst (if heterogeneous).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the hetero-Diels-Alder reaction of nitrosoarenes with common dienes, which can be used as a reference for reactions involving this compound. Yields are highly dependent on the specific substrates and reaction conditions.

DienophileDieneProductYield (%)Reference
o-Nitronitrosobenzene1,3-Butadiene2-(2-Nitrophenyl)-3,6-dihydro-2H-1,2-oxazineHigh[1]
o-Nitronitrosobenzene2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-2-(2-nitrophenyl)-3,6-dihydro-2H-1,2-oxazineHigh[1]
3-Nitro-4-nitrosotoluene1,3-Butadiene2-(4-Methyl-3-nitrophenyl)-3,6-dihydro-2H-1,2-oxazineHigh[1]
3-Nitro-4-nitrosotoluene2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-2-(4-methyl-3-nitrophenyl)-3,6-dihydro-2H-1,2-oxazineHigh[1]

Characterization of Adducts

The resulting 3,6-dihydro-1,2-oxazine adducts can be characterized by standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the olefinic protons of the oxazine (B8389632) ring, as well as signals for the protons adjacent to the oxygen and nitrogen atoms. The coupling constants can provide information about the stereochemistry of the ring.

    • ¹³C NMR: The carbon spectrum will show signals for the sp² carbons of the double bond and the sp³ carbons of the oxazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching vibrations for the double bond in the oxazine ring and C-O and C-N stretching frequencies. The disappearance of the N=O stretching band from the starting material is a key indicator of reaction completion.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the adduct.

Applications in Drug Development

The 3,6-dihydro-1,2-oxazine core is a valuable scaffold in medicinal chemistry. The N-O bond can be reductively cleaved to afford 1,4-amino alcohols, which are important structural motifs in many biologically active molecules. The double bond can be further functionalized, allowing for the introduction of diverse substituents. The potential for creating bis-oxazine structures from this compound opens up avenues for the synthesis of novel bivalent ligands or molecules with unique three-dimensional architectures for targeting biological macromolecules.

Conclusion

While specific literature on the Diels-Alder reactions of this compound is scarce, the established reactivity of analogous nitrosoarenes provides a strong foundation for its exploration as a dienophile. The representative protocols and data presented in these application notes offer a starting point for researchers to investigate the synthetic potential of this intriguing bifunctional molecule. The ability to form bis-oxazine adducts could lead to the development of novel molecular scaffolds with potential applications in drug discovery and materials science. Further research into the reactivity and scope of this compound in Diels-Alder reactions is highly encouraged.

References

Application Notes and Protocols: Oxidation of p-Benzoquinone Dioxime to 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 1,4-dinitrosobenzene through the oxidation of p-benzoquinone dioxime. Various oxidation methods are reviewed, with specific, step-by-step procedures provided for high-yield syntheses using sodium hypochlorite (B82951) and hydrogen peroxide. This information is intended to support research and development in organic synthesis and drug development, where this compound can serve as a valuable intermediate.

Introduction

This compound is a chemical compound of interest in various fields, including as a cross-linking agent in the manufacturing of synthetic rubbers. Its synthesis from p-benzoquinone dioxime is a common preparative route. The oxidation of the dioxime functional groups to nitroso groups can be achieved using a variety of oxidizing agents. The choice of oxidant can significantly impact the reaction yield, purity of the product, and overall process safety and environmental friendliness. This document outlines and compares several of these methods.

Data Presentation: Comparison of Oxidation Methods

Oxidizing AgentCatalyst/ConditionsSolventYield (%)Reference
Potassium FerricyanideAlkaline solutionWater~80[1][2]
Chlorine-->90[2]
Nitrogen Oxides (catalytic autoxidation)Dioxygen atmosphereMethylene Chloride88-95[2][3]
Sodium Hypochlorite (NaClO)Sodium Hydroxide (B78521)Water80-82[1]
Hydrogen Peroxide (H₂O₂)Hydrochloric AcidWater98.5[4]
Electrochemical OxidationAnodic potential of ca. 1.3 V-Good[3]

Experimental Protocols

Two detailed protocols for the oxidation of p-benzoquinone dioxime to this compound are provided below. These methods have been selected for their high yields and use of relatively common laboratory reagents.

Protocol 1: Oxidation using Sodium Hypochlorite

This protocol is adapted from a patented procedure and offers a good yield with readily available reagents.[1]

Materials:

  • p-Benzoquinone dioxime (wet)

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaClO) solution (commercial bleach can be used, but the concentration of available chlorine must be determined)

  • Tap water

  • Reaction vessel (completely protected from light)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of Alkaline p-Benzoquinone Dioxime Solution:

    • In a reaction vessel, dissolve a specific molar amount of wet p-benzoquinone dioxime in an aqueous solution of sodium hydroxide. For example, dissolve 0.593 mol of wet p-benzoquinone dioxime in a solution of 1.08 mol of sodium hydroxide in 987.88 mL of water.[1]

  • Preparation of Dilute NaClO Solution:

    • Dilute a commercially available NaClO solution to a final available chlorine concentration of 5%. For instance, add a NaClO solution with 7.87% available chlorine (0.653 mol) to 338 mL of tap water.[1]

  • Oxidation Reaction:

    • Maintain the alkaline p-benzoquinone dioxime solution at a temperature of 15°C.

    • Under complete protection from light, slowly add the dilute NaClO solution dropwise to the p-benzoquinone dioxime solution over 4 hours while stirring continuously.[1]

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.[1]

  • Product Isolation and Purification:

    • Filter the resulting precipitate.

    • Wash the collected solid with water (pulping) to remove impurities.

    • Dry the purified product to obtain this compound.

Expected Yield: Approximately 80-82%.[1]

Protocol 2: Oxidation using Hydrogen Peroxide

This method, also from a patent, boasts a very high yield and utilizes hydrogen peroxide as the oxidant.[4]

Materials:

  • p-Benzoquinone dioxime

  • 30% Hydrogen peroxide (H₂O₂)

  • 35.5% Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a reaction vessel, create a suspension of 13.8 parts by weight of p-benzoquinone dioxime in 56.6 parts by weight of water.[4]

    • Heat the suspension to 50-55°C with stirring.[4]

  • Addition of Reagents:

    • To the heated suspension, add 22.6 parts by weight of 35.5% hydrochloric acid.[4]

    • Evenly, over 30 minutes, add 12.5 parts by weight of 30% hydrogen peroxide to the reaction mixture.[4]

  • Reaction Completion and Isolation:

    • Maintain the reaction mixture at 50-55°C for an additional 30 minutes with continuous stirring.[4]

    • Cool the reaction mixture to induce crystallization.

    • Filter the crystals and wash them with water.

    • Dry the product in the air.

Expected Yield: 98.5%.[4]

Mandatory Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation Step cluster_product Product Isolation start p-Benzoquinone Dioxime reaction Oxidation Reaction start->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying product This compound drying->product oxidant Oxidizing Agent (e.g., NaClO or H₂O₂) oxidant->reaction catalyst Catalyst/Solvent (e.g., NaOH/H₂O or HCl/H₂O) catalyst->reaction

Caption: General workflow for the oxidation of p-benzoquinone dioxime.

References

Application of 1,4-Dinitrosobenzene in Rubber Vulcanization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene (DNB) is a potent vulcanizing agent for a variety of unsaturated rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile butadiene rubber (NBR), and butyl rubber (IIR). Unlike traditional sulfur-based vulcanization systems, DNB can induce cross-linking without the need for elemental sulfur or accelerators, offering a simplified and efficient curing process. This attribute makes it a subject of interest for specialized applications where the properties imparted by a non-sulfur cure are desirable. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data available on the use of this compound in rubber vulcanization.

Mechanism of Vulcanization

The vulcanization of unsaturated rubbers with this compound is understood to proceed through a distinctive mechanism. The process is initiated by the thermal decomposition of the polymeric form of p-dinitrosobenzene into its monomeric form. The monomeric DNB then reacts with the unsaturated polymer chains of the rubber.[1]

The key reaction is believed to be a pseudo-Diels-Alder addition of the nitroso group to the double bonds present in the rubber backbone. This initial reaction leads to the formation of a cyclic intermediate. Subsequent reactions of this intermediate result in the formation of stable cross-links between the polymer chains. The primary types of cross-links formed are believed to be anil and azoxy structures.[1] This non-sulfur cross-linking mechanism can impart unique properties to the vulcanized rubber, such as improved heat resistance and different aging characteristics compared to conventional sulfur cures.

Application Notes

Advantages of this compound Vulcanization:
  • Sulfur-Free Curing: Eliminates the need for elemental sulfur and traditional accelerators, which can simplify compounding and avoid issues related to sulfur blooming and reversion.

  • Low-Temperature Curing Potential: Systems generating dinitrosobenzene have been explored for low-temperature vulcanization, which can be advantageous for energy savings and for curing temperature-sensitive materials.[2]

  • Versatility: Effective with a wide range of unsaturated rubbers.[3]

Considerations and Limitations:
  • Storage Stability: The vulcanizing activity of p-dinitrosobenzene can decrease over time due to its tendency to polymerize during prolonged storage.[1]

  • Scorch Safety: Depending on the formulation and processing conditions, care must be taken to manage scorch safety (premature vulcanization).

  • Toxicity: As with many industrial chemicals, appropriate safety precautions should be taken when handling this compound.

Experimental Protocols

I. General Rubber Compounding Procedure

This protocol outlines the general steps for preparing rubber compounds incorporating this compound. The specific amounts of each ingredient should be adjusted based on the desired final properties and the type of rubber being used.

Materials and Equipment:

  • Two-roll mill

  • Internal mixer (e.g., Banbury mixer)

  • Rubber (e.g., Natural Rubber SMR-20, SBR 1502, Butyl Rubber)

  • This compound (DNB)

  • Fillers (e.g., Carbon Black N330, precipitated silica)

  • Activators (e.g., Zinc Oxide, Stearic Acid)

  • Antioxidants (e.g., TMQ)

  • Processing oil (optional)

Procedure:

  • Mastication: The raw rubber is first softened on a two-roll mill or in an internal mixer. This step reduces the viscosity of the rubber and prepares it for the incorporation of additives.

  • Incorporation of Additives:

    • Add activators (Zinc Oxide, Stearic Acid) and antioxidants to the masticated rubber and mix until a homogenous blend is achieved.

    • Gradually add fillers (e.g., carbon black) in portions to ensure good dispersion.

    • If used, add processing oil along with the filler.

  • Addition of Vulcanizing Agent: Add this compound to the mixture as the final ingredient. Mix thoroughly but for a shorter duration to avoid premature vulcanization (scorching).

  • Sheeting: Once all ingredients are well dispersed, sheet the compounded rubber from the mill at a controlled thickness.

  • Conditioning: Allow the compounded rubber sheets to rest for at least 24 hours at room temperature before proceeding with vulcanization and testing.

II. Vulcanization (Curing) Procedure

Equipment:

  • Hydraulic press with heated platens

  • Mold of desired dimensions

Procedure:

  • Preheat the hydraulic press to the desired vulcanization temperature (typically in the range of 140-180°C).

  • Place a weighed amount of the compounded rubber into the preheated mold.

  • Close the press and apply a specific pressure to ensure the mold is completely filled and to remove any trapped air.

  • Cure the rubber for the predetermined optimum cure time (tc90), which can be determined using a moving die rheometer (MDR).

  • After the curing time has elapsed, carefully open the press and remove the vulcanized rubber sheet from the mold.

  • Allow the vulcanized sheet to cool to room temperature.

III. Testing of Mechanical Properties

The mechanical properties of the vulcanized rubber should be evaluated according to standard testing methods to ensure quality and performance.

Standard Test Methods:

  • Tensile Strength, Elongation at Break, and Modulus: ASTM D412

  • Hardness (Shore A): ASTM D2240

  • Tear Strength: ASTM D624

  • Compression Set: ASTM D395

  • Abrasion Resistance: ASTM D5963

Quantitative Data

The following tables summarize typical formulations and the resulting mechanical properties for rubbers vulcanized with systems involving p-dinitrosobenzene or its precursors. It is important to note that specific values can vary significantly depending on the exact formulation, processing conditions, and the type and grade of rubber used.

Table 1: Typical Formulation for Butyl Rubber Vulcanization

ComponentParts per Hundred Rubber (phr)
Butyl Rubber (IIR)100
p-Dinitrosobenzene (or p-Quinone Dioxime)2
Oxidizing Agent (e.g., Red Lead - Pb3O4)Varies (e.g., equimolar to dioxime)
Zinc Oxide (ZnO)5
Carbon Black (e.g., P324)50

Note: In systems using p-quinone dioxime, an oxidizing agent is required to form p-dinitrosobenzene in situ. With p-dinitrosobenzene itself, an oxidizing agent is not necessary.[3] A study on a similar quinoid curing system for butyl rubber reported good curing efficiency.[4]

Table 2: General Mechanical Properties of Vulcanized Rubbers

PropertyNatural Rubber (NR)Styrene-Butadiene Rubber (SBR)Nitrile Butadiene Rubber (NBR)
Hardness (Shore A) 40 - 9040 - 9040 - 90
Tensile Strength (MPa) 15 - 2510 - 2510 - 25
Elongation at Break (%) 300 - 800300 - 700200 - 600

Note: This table provides a general range of achievable properties for these rubber types when compounded and vulcanized. Specific data for this compound vulcanizates is limited in publicly available literature, and these ranges are based on typical vulcanizates. The final properties are highly dependent on the complete formulation.

Visualizations

DOT Script for Vulcanization Mechanism

VulcanizationMechanism cluster_reactants Reactants cluster_process Process cluster_products Products Polymeric_DNB Polymeric this compound Monomeric_DNB Monomeric this compound (O=N-C6H4-N=O) Polymeric_DNB->Monomeric_DNB Heat (Depolymerization) Unsaturated_Rubber Unsaturated Rubber Chain (-CH2-CH=CH-CH2-)n Pseudo_Diels_Alder Pseudo-Diels-Alder Addition Unsaturated_Rubber->Pseudo_Diels_Alder Monomeric_DNB->Pseudo_Diels_Alder Crosslink_Formation Cross-link Formation Pseudo_Diels_Alder->Crosslink_Formation Vulcanized_Rubber Vulcanized Rubber Network (Anil and Azoxy Cross-links) Crosslink_Formation->Vulcanized_Rubber

Caption: Vulcanization mechanism of unsaturated rubber with this compound.

DOT Script for Experimental Workflow

ExperimentalWorkflow cluster_compounding I. Rubber Compounding cluster_vulcanization II. Vulcanization cluster_testing III. Mechanical Testing A Mastication of Raw Rubber B Incorporation of Additives (Activators, Fillers, Antioxidants) A->B C Addition of this compound B->C D Sheeting and Conditioning C->D E Molding of Compounded Rubber D->E F Curing in Hydraulic Press (Controlled Temperature & Time) E->F G Demolding and Cooling F->G H Specimen Preparation (ASTM Standards) G->H I Tensile, Hardness, Tear, etc. Tests H->I J Data Analysis I->J

Caption: Experimental workflow for rubber vulcanization and testing.

References

1,4-Dinitrosobenzene: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dinitrosobenzene is a highly reactive organic compound that serves as a versatile reagent in various organic transformations. Characterized by a benzene (B151609) ring substituted with two nitroso groups at the para positions, this molecule's unique electronic properties make it a valuable tool for researchers, scientists, and drug development professionals. Its applications range from cycloaddition reactions and the synthesis of nitrogen-containing compounds to its use as a spin trap for detecting and characterizing transient radical species. This document provides detailed application notes and experimental protocols for the synthesis and major applications of this compound.

Synthesis of this compound

A common and effective method for the preparation of this compound involves a multi-step synthesis starting from phenol (B47542). This procedure, adapted from established methods, provides a reliable route to the desired product.

Experimental Protocol: Synthesis from Phenol

This synthesis involves three main stages: nitrosation of phenol to p-nitrosophenol, oximation to p-benzoquinone dioxime, and finally, oxidation to this compound.

Materials:

Procedure:

Step 1: Preparation of p-Nitrosophenol

  • In a flask, dissolve sodium nitrite and sodium hydroxide in water.

  • Add phenol to the solution and stir until it dissolves, forming a mixed solution of sodium phenolate (B1203915) and sodium nitrite.

  • In a separate beaker, slowly add concentrated sulfuric acid to an ice-water mixture with stirring to prepare a dilute sulfuric acid solution.

  • Cool the sulfuric acid solution to 0-5 °C in an ice bath.

  • Slowly add the mixed solution of sodium phenolate and sodium nitrite dropwise into the cold sulfuric acid solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture for a specified time.

  • Filter the resulting precipitate (p-nitrosophenol) and wash it with cold water. The wet intermediate can be used directly in the next step.

Step 2: Preparation of p-Benzoquinone Dioxime

  • Prepare an aqueous solution of hydroxylamine hydrochloride.

  • Add the wet p-nitrosophenol from the previous step to the hydroxylamine hydrochloride solution.

  • Stir the mixture at a controlled temperature until the reaction is complete.

  • Filter the resulting precipitate (p-benzoquinone dioxime) and wash it with water. This wet intermediate can be used in the final step.

Step 3: Oxidation to this compound

  • Dissolve the wet p-benzoquinone dioxime in an aqueous sodium hydroxide solution to form an alkaline solution.

  • Slowly add a dilute sodium hypochlorite solution dropwise to the alkaline p-benzoquinone dioxime solution with stirring.

  • Continue stirring until the oxidation is complete.

  • Filter the resulting brown precipitate, which is this compound.

  • Wash the product with water and dry it under vacuum.

Quantitative Data: While specific yields can vary depending on the precise reaction conditions and scale, this multi-step synthesis is known to provide good overall yields of this compound.

StepProductTypical Yield Range
1p-Nitrosophenol70-80%
2p-Benzoquinone Dioxime85-95%
3This compound80-90%

Logical Workflow for the Synthesis of this compound

G phenol Phenol p_nitrosophenol p-Nitrosophenol phenol->p_nitrosophenol Nitrosation naoh_nano2 NaOH, NaNO2 (aq) naoh_nano2->p_nitrosophenol h2so4 H2SO4 (aq), 0-5 °C h2so4->p_nitrosophenol p_benzoquinone_dioxime p-Benzoquinone Dioxime p_nitrosophenol->p_benzoquinone_dioxime Oximation nh2oh_hcl NH2OH·HCl (aq) nh2oh_hcl->p_benzoquinone_dioxime dinitrosobenzene This compound p_benzoquinone_dioxime->dinitrosobenzene Oxidation naoh_aq NaOH (aq) naoh_aq->dinitrosobenzene naclo NaClO (aq) naclo->dinitrosobenzene G cluster_reactants Reactants cluster_product Product This compound This compound 1,2-Oxazine Adduct 1,2-Oxazine Adduct This compound->1,2-Oxazine Adduct + 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene->1,2-Oxazine Adduct G DNB This compound PPD p-Phenylenediamine DNB->PPD Reduction H2_cat H2, Catalyst (e.g., Pd/C) H2_cat->PPD G cluster_prep Sample Preparation cluster_esr ESR Spectroscopy radical_source Radical Source mix Mix in ESR Tube radical_source->mix spin_trap This compound spin_trap->mix solvent Deoxygenated Solvent solvent->mix initiation Initiate Radical Generation (e.g., Heat) mix->initiation esr_measurement Record ESR Spectrum initiation->esr_measurement analysis Analyze Hyperfine Splitting esr_measurement->analysis

Application Notes and Protocols for Low-Temperature Polymerization of 1,4-Dinitrosobenzene Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aromatic C-nitroso compounds serve as a valuable model system for investigating chemical reactions in the solid state.[1] 1,4-Dinitrosobenzene, in particular, has garnered significant interest due to its propensity to form a polymeric structure, poly(1,4-phenyleneazine-N,N-dioxide).[2][3] This polymer is a potential wide-bandgap semiconductor with a calculated band gap of 2.3 eV, making it a candidate for applications in molecular photoelectronics, such as organic light-emitting diodes (OLEDs).[2][4] The study of the low-temperature polymerization of this compound is crucial for understanding the reaction mechanism and controlling the properties of the resulting polymer. Spectroscopic techniques are indispensable for monitoring the monomer, intermediates, and the final polymer at cryogenic temperatures. These application notes provide detailed protocols for the low-temperature polymerization of this compound and its characterization using various spectroscopic methods.

Experimental Protocols

I. Preparation of this compound Monomer at Low Temperature

The monomeric form of this compound can be prepared at cryogenic temperatures using two primary methods: UV photolysis of the polymer or cryogenic deposition of the sublimed polymer.[3]

Method A: UV Photolysis of Poly(1,4-phenyleneazine-N,N-dioxide)

This method involves the dissociation of the azodioxide bonds in the polymer using UV irradiation at cryogenic temperatures.[2]

  • Sample Preparation: Encapsulate a small amount of poly(1,4-phenyleneazine-N,N-dioxide) in a KBr pellet.

  • Cryogenic Setup: Place the KBr pellet in a cryostat capable of reaching temperatures as low as 13 K.

  • UV Irradiation: Irradiate the sample with UV light (e.g., 254 nm) at 13 K.[5] The color change to blue or green indicates the formation of the monomer.[5]

  • Spectroscopic Monitoring: Monitor the formation of the monomer in situ using FT-IR spectroscopy.

Method B: Cryogenic Deposition by Sublimation

This method involves the thermal depolymerization of poly(1,4-phenyleneazine-N,N-dioxide) under vacuum and the deposition of the resulting monomer vapor onto a cold surface.[3]

  • Sublimation Setup: Place poly(1,4-phenyleneazine-N,N-dioxide) in a sublimation apparatus.

  • Depolymerization: Heat the polymer under vacuum to induce depolymerization into the this compound monomer.[3]

  • Cryogenic Deposition: Condense the monomer vapor onto a substrate (e.g., a spectroscopic window) cooled to a cryogenic temperature, such as 12 K.[1][3] This results in a solid layer of the monomer.[3]

II. Low-Temperature Polymerization

The polymerization of the this compound monomer is a thermally activated process that can be initiated by warming the cryogenically prepared monomer.[3]

  • Initiation: After preparing the monomer using either Method A or B, slowly warm the sample.

  • Intermediate Formation: As the temperature is raised to the range of 180 K to 220 K, an intermediate is formed.[3] This intermediate has been identified as the trans-dimer of this compound.[3]

  • Polymerization: Further warming of the sample to temperatures between 260 K and room temperature leads to the formation of oligomers and eventually the complete polymerization to poly(1,4-phenyleneazine-N,N-dioxide).[3] The polymerization is typically fast around 150 K.[1][3]

  • Isomerization: Monomers prepared by UV photodissociation tend to form E-polymers upon warming to 150 K.[2] In contrast, monomers prepared by sublimation are less prone to polymerization and predominantly yield Z-forms, which then isomerize to the more stable E-polymers above 150 K.[2]

III. Spectroscopic Characterization

Spectroscopic techniques are essential for distinguishing between the monomer, dimer, and polymer forms of this compound.[1]

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: Utilize an FT-IR spectrometer equipped with a cryostat for low-temperature measurements.

  • Data Acquisition: Record FT-IR spectra at various temperatures during the warming process to monitor the disappearance of monomer bands and the appearance of intermediate and polymer bands.

  • Key Vibrational Bands:

    • Monomer: Characterized by C-nitroso vibrational frequencies.[3]

    • Intermediate (trans-dimer): A strong band around 1260 cm⁻¹ is indicative of the O-N=N-O vibration.[3][5]

    • Polymer: Broadening of the N-O vibration band around 1000 cm⁻¹ suggests the formation of the polymer.[2]

B. UV-Visible (UV-Vis) Absorption Spectroscopy

  • Instrumentation: Employ a UV-Vis spectrometer with a low-temperature sample holder.

  • Data Acquisition: Measure UV-Vis absorption spectra at different temperatures to track the electronic transitions associated with the monomer, intermediate, and polymer.

  • Key Absorption Bands:

    • Monomer: The monomeric form is typically blue or green, with a characteristic n → π* transition. For non-interacting dinitroso compounds, this absorption maximum (λ_max) can be around 640-655 nm.[6]

    • Intermediate: Formation of an intermediate is detected at approximately 180 K.[3]

    • Polymer: The final polymer has a calculated absorbance at 400 nm.[2][4]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Use a high-resolution NMR spectrometer with variable temperature capabilities.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent at low temperatures to study the monomer-dimer equilibrium in solution.

  • Data Acquisition: Record one- and two-dimensional NMR spectra at various low temperatures.

  • Key Observations:

    • Proton signals for the nitroso monomer-azodioxide mixtures can be resolved and assigned at low temperatures.[2]

    • In solution, the equilibrium is usually shifted towards the Z-stereoisomers at low temperatures.[2]

    • Solid-state CP MAS ¹³C NMR spectroscopy can confirm the presence of only the trans-azodioxy group in the solid polymer.[6]

Data Presentation

Table 1: Summary of Key Spectroscopic Data for this compound and its Polymer

SpeciesSpectroscopic TechniqueKey FeatureWavenumber (cm⁻¹) / Wavelength (nm) / Chemical Shift (ppm)Reference
Monomer FT-IRC-nitroso vibrationNot specified[3]
UV-Visn → π* transition~640-655[6]
Intermediate (trans-dimer) FT-IRO-N=N-O vibration1260[3][5]
UV-VisIntermediate formationDetected at ~180 K[3]
Polymer (E-isomer) FT-IRN-O vibration~1000 (broadened)[2]
UV-VisAbsorbance maximum~400[2][4]
Solid-State ¹³C NMRQuaternary and non-quaternary carbonsConfirms only trans-azodioxy group[6]
Z-isomer (in solution) ¹H NMRMonomer-azodioxide equilibriumShifted towards Z-isomer at low temp.[2]

Table 2: Kinetic Parameters for the Low-Temperature Polymerization of this compound

Kinetic ModelActivation ParameterValueReference
Avrami-ErofeevNot specifiedData analyzed using this model[2][3]
Two-step Consecutive ReactionsNot specifiedData analyzed using this model[1][7][8]

Note: Specific activation energy values were not detailed in the provided search results, but the models used for analysis are cited.

Visualizations

experimental_workflow Experimental Workflow for Low-Temperature Polymerization cluster_prep Monomer Preparation (Cryogenic) cluster_poly Low-Temperature Polymerization cluster_analysis Spectroscopic Analysis start Poly(1,4-phenyleneazine-N,N-dioxide) sublimation Sublimation & Cryo-deposition (12 K) start->sublimation photolysis UV Photolysis (13 K) start->photolysis monomer This compound Monomer sublimation->monomer photolysis->monomer warming1 Warm to 180-220 K monomer->warming1 analysis1 FT-IR, UV-Vis monomer->analysis1 intermediate Intermediate (trans-dimer) warming1->intermediate warming2 Warm to >260 K intermediate->warming2 analysis2 FT-IR, UV-Vis intermediate->analysis2 polymer Poly(1,4-phenyleneazine-N,N-dioxide) warming2->polymer analysis3 FT-IR, UV-Vis, Solid-State NMR polymer->analysis3

Caption: Experimental workflow for monomer preparation, polymerization, and analysis.

reaction_pathway Reaction Pathway of this compound cluster_isomers Polymer Isomers monomer Monomer (this compound) intermediate Intermediate (trans-dimer) monomer->intermediate Warm to 180-220 K e_polymer E-Polymer (more stable) z_polymer Z-Polymer z_polymer->e_polymer Isomerization (>150 K) intermediate->e_polymer UV photolysis route (Warm to 150 K) intermediate->z_polymer Sublimation route

Caption: Proposed reaction pathway showing intermediates and isomers.

References

Application Notes and Protocols for the Quantification of 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinitrosobenzene is an aromatic compound with applications in organic synthesis and as a vulcanizing agent. Its quantification is crucial for process monitoring, quality control, and safety assessment. Due to its reactive nitroso groups and potential for polymerization, analytical method development can be challenging. While specific validated methods for this compound are not widely published, robust analytical techniques used for related nitroso and aromatic compounds can be readily adapted.

This document provides detailed application notes and proposed protocols for the quantification of this compound using several established analytical techniques. The methodologies outlined below are based on fundamental analytical principles and published methods for analogous compounds, offering a strong foundation for in-house method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Summary of Analytical Techniques

A comparative summary of the proposed analytical techniques for quantifying this compound is presented below. The performance characteristics are estimates based on methods for structurally similar compounds and should be confirmed during method validation.

Technique Principle Estimated Limit of Quantitation (LOQ) Key Advantages Potential Limitations
HPLC-UV Chromatographic separation followed by quantification based on UV absorbance.10 - 50 ng/mLRobust, cost-effective, widely available, suitable for quality control.Lower sensitivity and selectivity compared to MS; potential for matrix interference.
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass detection using Multiple Reaction Monitoring (MRM).< 1 ng/mLGold standard for trace-level quantification; high specificity and sensitivity; excellent for complex matrices.Higher instrument cost and complexity; requires expertise in method development.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Analyte dependentHigh separation efficiency for volatile compounds.This compound has low volatility and is prone to thermal degradation, making this technique challenging without derivatization.
UV-Vis Spectrophotometry Quantification based on direct absorbance of UV-Vis light according to the Beer-Lambert Law.~1 µg/mLSimple, rapid, and inexpensive.Lacks selectivity; only suitable for pure samples or simple matrices with no interfering substances.
Electrochemical Methods Measurement of the current resulting from the electrochemical reduction of the nitroso groups.Analyte dependentHigh sensitivity, potential for miniaturization into sensors.Susceptible to interference from other electroactive species in the sample matrix.

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the routine quantification of this compound in bulk materials and simple formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid (optional, for pH adjustment).

  • Standard: this compound reference standard of known purity.

2. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution should be stored protected from light.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

3. Sample Preparation

  • Accurately weigh a sample amount expected to contain approximately 1 mg of this compound.

  • Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200-400 nm. Based on related compounds, a wavelength between 230-280 nm is expected.[1] Use this λmax for quantification.

  • Gradient Elution:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

5. Data Analysis and Quantification

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std Reference Standard Prep_Std Prepare Calibration Standards Std->Prep_Std Sample Test Sample Prep_Sample Prepare Sample Solution & Filter Sample->Prep_Sample Solvents Mobile Phase & Diluent Solvents->Prep_Std Solvents->Prep_Sample HPLC HPLC-UV Analysis Prep_Std->HPLC Prep_Sample->HPLC Data Data Acquisition (Peak Area) HPLC->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Quantify Calculate Concentration Data->Quantify Cal_Curve->Quantify Result Final Result (mg/g or %w/w) Quantify->Result

Figure 1: General workflow for the quantification of this compound by HPLC-UV.

Application Note 2: Trace-Level Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as impurity analysis in drug substances or quantification in complex biological or environmental matrices. The use of Multiple Reaction Monitoring (MRM) ensures reliable quantification at trace levels.[3]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for mid-polar, small molecules like nitrosamines.[4]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: LC-MS grade acetonitrile, methanol, and water. LC-MS grade formic acid.

  • Standard: this compound reference standard. An isotopically labeled internal standard (IS), if available, is highly recommended.

2. Preparation of Solutions

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (10 µg/mL): Accurately prepare a stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of low-concentration calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL) by diluting the stock solution with the diluent. If using an internal standard, spike each standard to a constant concentration.

3. Sample Preparation

  • Solid Samples: Use a liquid-liquid extraction or solid-phase extraction (SPE) protocol tailored to the specific matrix to isolate the analyte and remove interferences.

  • A General Protocol:

    • Accurately weigh the sample and dissolve/extract with a suitable solvent (e.g., methanol or dichloromethane).[5][6]

    • Spike with the internal standard.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of diluent.

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.

4. LC-MS/MS Conditions

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      5.0 5 95
      6.0 5 95
      6.1 95 5

      | 8.0 | 95 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Positive (APCI or ESI).

    • MRM Transitions: These must be optimized by infusing a standard solution. For this compound (MW = 136.11), a plausible precursor ion would be the protonated molecule [M+H]⁺ at m/z 137.1. Product ions would result from fragmentation of the precursor. At least two transitions should be monitored (one for quantification, one for confirmation).

      Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)

      | this compound | 137.1 | Optimize | Optimize | Optimize |

    • Optimize source parameters (e.g., gas flows, temperatures) according to the instrument manufacturer's recommendations.[7]

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and internal standard (if used).

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.

  • Apply a weighted (e.g., 1/x) linear regression.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standards (0.05-50 ng/mL) E Inject into UPLC/HPLC System A->E B Sample Extraction (LLE or SPE) C Spike with Internal Standard (IS) B->C D Reconstitute & Filter C->D D->E F Separation on C18 Column E->F G Ionization (APCI / ESI+) F->G H MS/MS Detection (MRM Mode) G->H I Integrate Peak Areas (Analyte & IS) H->I J Generate Calibration Curve (Area Ratio vs. Conc.) I->J K Quantify Sample Concentration I->K J->K L Report Result K->L

Figure 2: High-level workflow for trace analysis of this compound by LC-MS/MS.

Application Note 3: Alternative and Screening Techniques

For specific applications, simpler or alternative techniques may be suitable.

A. UV-Visible Spectrophotometry

Principle: This technique relies on the direct measurement of light absorbance by this compound in a solution, governed by the Beer-Lambert Law. It is a rapid method suitable for quantifying the analyte in the absence of other absorbing species.[8]

Protocol Outline:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Determine λmax: Scan a standard solution of this compound across the UV-Vis range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Create a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dissolve a known amount of the sample in the solvent, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

B. Electrochemical Methods (e.g., Cyclic Voltammetry)

Principle: The nitroso (-N=O) functional groups in this compound are electrochemically active and can be reduced at an electrode surface. The current generated during this reduction is proportional to the analyte's concentration. This technique can be highly sensitive but may lack selectivity.[9][10]

Protocol Outline:

  • Instrumentation: Use a potentiostat with a standard three-electrode cell (working, reference, and counter electrodes). A glassy carbon electrode (GCE) is a common choice for the working electrode.

  • Electrolyte: Dissolve the sample in a suitable solvent (e.g., dimethylformamide - DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Analysis: Scan the potential over a range where the reduction of the nitroso groups is expected. The peak current of the reduction wave can be used for quantification.

  • Quantification: Create a calibration curve by measuring the peak current for a series of standard solutions and plotting it against their concentrations.

Screening_Methods cluster_uv UV-Vis Spectrophotometry cluster_ec Electrochemical Method UV_Sample Sample in Cuvette Spectrophotometer Measure Absorbance at λmax UV_Sample->Spectrophotometer UV_Result Concentration via Beer-Lambert Law Spectrophotometer->UV_Result EC_Sample Sample in Electrolyte Potentiostat Apply Potential Scan (e.g., CV) EC_Sample->Potentiostat EC_Result Concentration via Peak Current Potentiostat->EC_Result Title Screening Technique Principles

Figure 3: Logical relationship for quantification using screening techniques.

References

Application Notes: 1,4-Dinitrosobenzene as a Reactive Intermediate in Pharmaceutical Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dinitrosobenzene is a highly reactive organic compound that can be conceptualized as a transient intermediate in the reduction of 1,4-dinitrobenzene (B86053) to 1,4-phenylenediamine. While not typically isolated as a stable intermediate in pharmaceutical manufacturing, understanding its potential formation is relevant to the synthesis of 1,4-phenylenediamine, a critical building block for numerous active pharmaceutical ingredients (APIs). This document outlines the synthesis of 1,4-phenylenediamine, a key downstream product, and its subsequent application in the synthesis of the local anesthetic, Lidocaine.

Section 1: Synthesis of 1,4-Phenylenediamine via Reduction of 1,4-Dinitrobenzene

The industrial synthesis of 1,4-phenylenediamine is most commonly achieved through the catalytic hydrogenation of 1,4-dinitrobenzene. During this multi-step reduction, this compound is a plausible, short-lived intermediate.

Experimental Protocol: Catalytic Hydrogenation of 1,4-Dinitrobenzene

  • Reagents:

    • 1,4-Dinitrobenzene

    • Methanol (B129727) (or other suitable solvent)

    • Palladium on carbon (Pd/C) catalyst (typically 5-10%)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure reactor (autoclave), a solution of 1,4-dinitrobenzene in methanol is prepared.

    • The Pd/C catalyst is carefully added to the solution.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen gas.

    • The reaction mixture is heated and stirred vigorously. The temperature and pressure are maintained until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.

    • After completion, the reactor is cooled, and the excess hydrogen gas is safely vented.

    • The reaction mixture is filtered to remove the Pd/C catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield crude 1,4-phenylenediamine.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure 1,4-phenylenediamine.

Quantitative Data for 1,4-Phenylenediamine Synthesis

ParameterValue
Starting Material1,4-Dinitrobenzene
Product1,4-Phenylenediamine
Catalyst5% Pd/C
SolventMethanol
Hydrogen Pressure50-100 psi
Temperature50-70 °C
Typical Yield>95%
Purity (Post-crystallization)>99%

Experimental Workflow: Synthesis of 1,4-Phenylenediamine

G DNB 1,4-Dinitrobenzene in Methanol Reaction Catalytic Hydrogenation DNB->Reaction Catalyst Pd/C Catalyst & H₂ Gas Catalyst->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crystallization Recrystallization Evaporation->Crystallization PPD Pure 1,4-Phenylenediamine Crystallization->PPD

Caption: Workflow for the synthesis of 1,4-phenylenediamine.

Section 2: Application in the Synthesis of Lidocaine

1,4-Phenylenediamine is a versatile precursor. For the purpose of these notes, we will illustrate a conceptual synthetic pathway towards an N-substituted aniline (B41778), a core structure in many pharmaceuticals, including the widely used local anesthetic, Lidocaine. The synthesis of Lidocaine itself starts from 2,6-dimethylaniline (B139824), but the principles of N-acylation are demonstrated here.

Experimental Protocol: N-acylation of an Aniline Derivative

This protocol describes the general N-acylation of an aniline, a key step in the synthesis of many amide-containing drugs.

  • Reagents:

    • Aniline derivative (e.g., 2,6-dimethylaniline for Lidocaine)

    • Acylating agent (e.g., chloroacetyl chloride)

    • Base (e.g., sodium acetate (B1210297) or a tertiary amine)

    • Solvent (e.g., glacial acetic acid, toluene)

  • Procedure:

    • The aniline derivative is dissolved in the chosen solvent.

    • The base is added to the solution.

    • The acylating agent is added dropwise to the stirred solution, often at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • The reaction mixture is then worked up, which may involve washing with water and/or aqueous base to remove unreacted starting materials and byproducts.

    • The organic solvent is removed to yield the crude N-acylated product.

    • The crude product is purified, typically by crystallization.

Logical Relationship: From Precursor to Lidocaine

G Start 1,4-Dinitrobenzene Intermediate1 1,4-Phenylenediamine Start->Intermediate1 AnilineDerivative Aniline Derivative (e.g., 2,6-dimethylaniline) Intermediate1->AnilineDerivative Conceptual Link Acylation N-Acylation AnilineDerivative->Acylation AmideIntermediate Amide Intermediate Acylation->AmideIntermediate NucleophilicSubstitution Nucleophilic Substitution with Diethylamine AmideIntermediate->NucleophilicSubstitution Lidocaine Lidocaine NucleophilicSubstitution->Lidocaine

Caption: Conceptual synthetic pathway towards Lidocaine.

Section 3: Mechanism of Action of Lidocaine

Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.

Signaling Pathway: Mechanism of Lidocaine Action

G cluster_neuron Neuronal Membrane NaChannel Voltage-gated Sodium Channel Depolarization Membrane Depolarization NaChannel->Depolarization causes Lidocaine Lidocaine Lidocaine->NaChannel blocks NaIon Na+ Ions NaIon->NaChannel Influx ActionPotential Action Potential Propagation Depolarization->ActionPotential leads to

Caption: Lidocaine blocks sodium channels to prevent nerve impulses.

Application Notes and Protocols for 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1,4-dinitrosobenzene (CAS No. 105-12-4). The information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a yellow crystalline solid. It is a highly reactive nitroso compound utilized in organic synthesis, particularly in the preparation of N-nitroso compounds and hydrazine (B178648) derivatives.[1] Its reactivity also makes it a valuable intermediate in the pharmaceutical industry for introducing specific functional groups into molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 105-12-4[1]
Molecular Formula C₆H₄N₂O₂[1][2]
Molecular Weight 136.11 g/mol [2]
Appearance Yellow crystalline solid[1]
Melting Point 89-91°C[1]
Boiling Point 305-307°C[1]
Solubility Water: ~0.1 g/100 mL at 20°C. Soluble in ethanol (B145695) and acetone.[1]

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[3][4] It is also recognized as a chemical that can cause methemoglobin formation, which impairs the blood's ability to carry oxygen.[2] Some sources also classify it as a potential carcinogen.[3]

Table 2: GHS Hazard Information for this compound

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Note: Data on other hazard classifications such as skin corrosion/irritation, carcinogenicity, and aquatic toxicity are limited or unavailable.[3][4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[3][4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or if dusts are generated, a full-face respirator with appropriate cartridges should be used.[3][4]

Engineering Controls
  • Ventilation: All handling of this compound solid or solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage Procedures

Handling
  • Avoid contact with skin and eyes.[3][4]

  • Avoid the formation of dust and aerosols.[3][4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Use non-sparking tools to prevent ignition.[4]

  • Ensure all sources of ignition are removed from the handling area.[4]

Storage
  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and foodstuff containers.[4]

  • No specific storage temperature range is widely published; however, adhering to "cool" conditions (typically considered between 8°C and 15°C) is a prudent measure.

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_cleanup Post-Handling prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood Proceed to Handling avoid_dust Avoid Dust/Aerosol Formation fume_hood->avoid_dust weigh_handle Weigh and Handle with Care avoid_dust->weigh_handle use_non_spark_tools Use Non-Sparking Tools weigh_handle->use_non_spark_tools storage_container Tightly Closed Container use_non_spark_tools->storage_container Store Unused Reagent decontaminate Decontaminate Work Area use_non_spark_tools->decontaminate After Use storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompatibles Store Away from Incompatibles storage_location->storage_incompatibles dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End of Procedure

Caption: Safe handling and storage workflow for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize p-dinitrosobenzene from p-benzoquinone dioxime.

Materials:

  • p-Benzoquinone dioxime (wet)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hypochlorite (B82951) (NaClO) solution (e.g., 7.28% available chlorine)

  • Tap water

  • Reaction vessel (light-protected)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Preparation of Alkaline p-Benzoquinone Dioxime Solution:

    • In a suitable reaction vessel, dissolve 43.70 g (1.09 mol) of sodium hydroxide in 998 mL of tap water.

    • To this solution, add 122.02 g of wet p-benzoquinone dioxime (equivalent to 0.600 mol of dry material).

    • Stir the mixture until the p-benzoquinone dioxime is completely dissolved, forming the alkaline solution.

  • Preparation of Dilute NaClO Solution:

    • In a separate container, dilute 643.72 g of NaClO solution (7.28% available chlorine) with 294 mL of tap water to prepare a solution with approximately 5% available chlorine.

  • Reaction:

    • Protect the main reaction vessel from light.

    • Maintain the temperature of the alkaline p-benzoquinone dioxime solution at 13-15°C.

    • Slowly add the dilute NaClO solution dropwise to the alkaline p-benzoquinone dioxime solution over a period of 4 hours.

    • Continuously stir the reaction mixture throughout the addition.

  • Post-Reaction and Isolation:

    • After the addition is complete, continue stirring the mixture at a natural temperature for an additional 2 hours.

    • Collect the resulting precipitate by filtration.

    • Wash the product by creating a slurry with water (pulping), followed by filtration.

    • Dry the final product to obtain p-dinitrosobenzene.

Spill and Emergency Procedures

  • Spill:

    • Evacuate personnel to a safe area.[4]

    • Ensure adequate ventilation.

    • Avoid dust formation.[4]

    • Remove all sources of ignition.[4]

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid and place it in a suitable, closed container for disposal.[4]

    • Prevent the chemical from entering drains.[4]

  • First Aid:

    • If Swallowed: Rinse mouth. Get medical help.[3] Do NOT induce vomiting.

    • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.

    • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

Waste Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. This material may be considered hazardous waste. Consult with your institution's environmental health and safety department for specific disposal guidelines.

References

synthesis of N-nitroso compounds using 1,4-dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

N-nitroso compounds are a class of chemical compounds that have been the subject of extensive research due to their diverse biological activities. The synthesis of these compounds is a key area of study in medicinal chemistry and drug development. One method for their synthesis involves the use of specific nitrosating agents.

It is important to note that many N-nitroso compounds are considered potent carcinogens and should be handled with extreme caution in a laboratory setting, following all appropriate safety protocols. Research involving these compounds should be conducted in well-ventilated areas, and personal protective equipment should be used at all times.

The scientific community has explored various synthetic routes to access N-nitroso structures. These methods often involve the reaction of a secondary amine with a nitrosating agent. The choice of the nitrosating agent and reaction conditions can significantly influence the yield and purity of the desired N-nitroso product.

For researchers and professionals in the field, understanding the principles of nitrosation reactions is crucial. This includes knowledge of the reaction mechanisms, the reactivity of different amine substrates, and the factors that can affect the rate of nitrosation, such as pH and temperature. The development of efficient and selective methods for the synthesis of N-nitroso compounds continues to be an active area of chemical research. This research is often aimed at creating new therapeutic agents or understanding the mechanisms of carcinogenesis.

Application Notes and Protocols: 1,4-Dinitrosobenzene as a Spin Trapping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spin trapping is a powerful analytical technique used to detect and identify transient free radical species. This method employs a "spin trap," a diamagnetic molecule that reacts with a short-lived radical to form a more stable paramagnetic "spin adduct." This adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] C-nitroso compounds are a class of spin traps that can provide detailed information about the trapped radical.[2]

This document provides an overview of the application of 1,4-dinitrosobenzene as a potential spin trapping agent in chemical and biological systems. Due to a notable scarcity of specific experimental data for this compound in the scientific literature, this guide also incorporates data and protocols for a structurally related and well-documented nitroso spin trap, 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS), to provide a practical framework for experimental design.

Principle of Spin Trapping with Nitroso Compounds

Nitroso compounds trap free radicals by the addition of the radical to the nitrogen atom of the nitroso group (-N=O). This reaction results in the formation of a stable nitroxide radical, the spin adduct, which gives a characteristic EPR spectrum. The hyperfine splitting pattern of the EPR spectrum provides information about the type and number of magnetic nuclei interacting with the unpaired electron, allowing for the identification of the original trapped radical.

Synthesis of this compound

A potential synthetic route to this compound involves the oxidation of p-quinone dioxime. One patented method describes the use of hydrogen peroxide as the oxidizing agent in the presence of hydrochloric acid as a catalyst.[3]

Reaction: p-Quinone Dioxime + H₂O₂ --(HCl)--> this compound

Note: Researchers should consult detailed synthetic literature and ensure appropriate safety precautions are taken when attempting the synthesis of this compound.

Experimental Protocols

General Protocol for EPR Spin Trapping

1. Reagent Preparation:

  • Spin Trap Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, buffer, or an organic solvent, depending on the experimental system). The concentration may need to be optimized, but a starting point of 10-50 mM is common for nitroso spin traps.

  • Radical Generating System: Prepare the system in which the free radicals will be generated. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a biological system (e.g., enzymatic reaction, cell culture), or a photochemical reaction.

  • Control Solutions: Prepare control samples, including a sample without the radical generating system and a sample without the spin trap.

2. Spin Trapping Reaction:

  • In an appropriate reaction vessel (e.g., a small glass tube), combine the spin trap solution with the radical generating system.

  • Mix the components thoroughly. The reaction volume will depend on the EPR equipment being used but is typically in the range of 50-200 µL.

  • Incubate the reaction mixture for a specific period to allow for the formation of the spin adduct. This time can range from minutes to hours and should be optimized.

3. EPR Spectroscopy:

  • Transfer the reaction mixture to a suitable EPR sample tube (e.g., a quartz capillary tube).

  • Place the sample tube into the EPR spectrometer.

  • Record the EPR spectrum. Typical X-band EPR spectrometer settings for spin trapping experiments are:

    • Microwave Frequency: ~9.5 GHz
    • Microwave Power: 10-20 mW
    • Modulation Frequency: 100 kHz
    • Modulation Amplitude: 0.05-0.1 mT
    • Sweep Width: 5-10 mT
    • Time Constant: 0.1-0.3 s
    • Scan Time: 1-4 minutes
    • Number of Scans: 1-10 (for signal averaging)

4. Data Analysis:

  • Analyze the resulting EPR spectrum to identify the spin adduct.

  • Determine the g-value and the hyperfine coupling constants (hfcc) from the spectrum.

  • Compare the experimental hfcc values with literature values for known spin adducts to identify the trapped radical.

Data Presentation

The characterization of a spin adduct is primarily based on its hyperfine coupling constants. The following table provides an example of such data for the well-characterized spin trap DBNBS, as specific data for this compound is not available. This data can serve as a reference for the types of values that might be expected.

Trapped RadicalSpin TrapaN (mT)aH (mT)aX (mT)SolventReference
Methyl (•CH₃)DBNBS1.341.08 (3H)-Water[2]
Hydroxyl (•OH)DBNBS1.28--Water[4][5]
Superoxide (O₂⁻•)DBNBS1.28--Water[4][5]

Note: The hyperfine coupling constants can vary with the solvent and temperature.

Visualizations

Experimental Workflow for Spin Trapping

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_trap Prepare Spin Trap Solution mix Mix Spin Trap and Radical System prep_trap->mix prep_system Prepare Radical Generating System prep_system->mix incubate Incubate to Form Spin Adduct mix->incubate epr Record EPR Spectrum incubate->epr analyze Analyze Spectrum (g-value, hfcc) epr->analyze identify Identify Trapped Radical analyze->identify logical_relationship radical Transient Free Radical (Short-lived, EPR silent) adduct Spin Adduct (Stable Nitroxide Radical, EPR active) radical->adduct + trap Spin Trap (e.g., this compound) (Diamagnetic) trap->adduct epr EPR Spectrometer adduct->epr Detection spectrum EPR Spectrum (Hyperfine Splitting) epr->spectrum Output identification Radical Identification spectrum->identification Analysis

References

Application Notes and Protocols: Preparation of Hydrazine Derivatives from 1,4-Dinitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of hydrazine (B178648) derivatives, specifically focusing on the preparation of 1,4-dihydrazinobenzene. Due to the scarcity of reliable methods for the direct reduction of 1,4-dinitrosobenzene to hydrazine derivatives, this guide outlines a robust and well-documented two-step synthetic pathway. The process begins with the reduction of the more common starting material, 1,4-dinitrobenzene (B86053), to 1,4-phenylenediamine. Subsequently, a protocol for the conversion of 1,4-phenylenediamine to the target 1,4-dihydrazinobenzene via diazotization and reduction is provided. These hydrazine derivatives are valuable building blocks in medicinal chemistry and drug development, exhibiting a range of biological activities.

Introduction

Hydrazine derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond. They serve as important intermediates and scaffolds in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Phenylhydrazine and its derivatives, in particular, have been instrumental in the development of pharmaceuticals, agrochemicals, and dyes. The synthesis of molecules containing multiple hydrazine functionalities, such as 1,4-dihydrazinobenzene, opens avenues for the creation of novel molecular architectures with potential applications in drug discovery, including the development of antibacterial, antifungal, and anticancer agents.[1][2][3]

This document details a reliable two-step procedure for the preparation of 1,4-dihydrazinobenzene, a key precursor for various drug development programs.

Experimental Protocols

Part 1: Reduction of 1,4-Dinitrobenzene to 1,4-Phenylenediamine

The first step involves the reduction of the two nitro groups of 1,4-dinitrobenzene to amino groups to yield 1,4-phenylenediamine. Two common and effective methods are presented below: catalytic hydrogenation using hydrazine hydrate (B1144303) and reduction using tin(II) chloride.

Method A: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

This method utilizes hydrazine hydrate as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst, offering a mild and efficient reduction pathway.[4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-dinitrobenzene (1 equivalent) and 10% Pd/C (5-10 mol%) in ethanol.

  • To this suspension, add hydrazine hydrate (10 equivalents) dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude 1,4-phenylenediamine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Method B: Reduction with Tin(II) Chloride

This classical method employs tin(II) chloride in the presence of hydrochloric acid as the reducing agent.

Materials:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1,4-dinitrobenzene (1 equivalent) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (6-8 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the mixture at reflux for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 12) to dissolve the tin salts.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1,4-phenylenediamine.

  • Purify the product by recrystallization.

Quantitative Data Summary for Part 1

MethodReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
A Hydrazine hydrate, 10% Pd/CEthanol2 - 4Reflux85 - 95
B SnCl₂·2H₂O, HClEthanol/EtOAc2 - 6Reflux70 - 85

Workflow for the Reduction of 1,4-Dinitrobenzene

G Workflow: 1,4-Dinitrobenzene Reduction A 1,4-Dinitrobenzene B Method A: Catalytic Hydrogenation (Hydrazine Hydrate, Pd/C, Ethanol) A->B C Method B: Tin(II) Chloride Reduction (SnCl2, HCl, Ethanol/EtOAc) A->C D Reaction Monitoring (TLC) B->D C->D E Work-up & Purification (Filtration/Extraction, Recrystallization) D->E F 1,4-Phenylenediamine E->F G Synthesis of 1,4-Dihydrazinobenzene A 1,4-Phenylenediamine B Bis-diazotization (NaNO2, HCl, 0-5 °C) A->B C Benzene-1,4-bis(diazonium) chloride (Intermediate) B->C D Reduction (Na2SO3 or SnCl2) C->D E Work-up & Purification D->E F 1,4-Dihydrazinobenzene E->F G From Synthesis to Application A 1,4-Dinitrobenzene (Starting Material) B Reduction A->B C 1,4-Phenylenediamine (Intermediate) B->C D Bis-diazotization & Reduction C->D E 1,4-Dihydrazinobenzene (Target Compound) D->E F Synthesis of Bis-heterocycles E->F G Drug Conjugation E->G H Synthesis of Poly-heterocycles E->H I Biological Screening (Antimicrobial, Anticancer, etc.) F->I G->I H->I J Lead Compound Identification I->J

References

The Role of 1,4-Dinitrosobenzene and Its Congeners in Modern Dye Manufacturing: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthesis of industrial dyes relies on a nuanced understanding of aromatic chemistry, with specific reagents playing pivotal roles in the creation of a vibrant and lasting color palette. This document provides detailed application notes and protocols concerning the use of 1,4-dinitrosobenzene and the more industrially prevalent 1,4-dinitrobenzene (B86053) in the manufacturing of key dye classes, namely sulfur dyes and aniline (B41778) black. These notes are intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a comprehensive overview of relevant synthetic pathways, experimental procedures, and quantitative data.

Introduction to this compound in Dye Synthesis

This compound (p-dinitrosobenzene) is a highly reactive organic compound characterized by two nitroso (-N=O) groups attached to a benzene (B151609) ring. Its reactivity is primarily centered around the electrophilic nature of the nitroso groups, which readily react with nucleophiles such as aromatic amines. This reactivity suggests potential, albeit not widely commercialized, pathways for dye synthesis. One such theoretical pathway involves the reaction of this compound with an aromatic amine, such as p-toluidine, to form an indamine dye. This reaction would proceed through a condensation mechanism, though specific industrial protocols and quantitative yields for this direct route are not well-documented in publicly available literature.

Another potential, though less direct, application of nitroso compounds in dye synthesis is exemplified by the Fischer-Hepp rearrangement. In this acid-catalyzed intramolecular reaction, an N-nitrosoamine rearranges to a p-nitrosoaniline. While this reaction is significant for the synthesis of specific nitroso-substituted anilines, its direct application starting with this compound for the large-scale production of dyes is not a standard industrial practice.

Due to the limited availability of detailed protocols for the direct use of this compound in commercial dye synthesis, this document will focus on the more established and industrially significant route that utilizes its close analog, 1,4-dinitrobenzene.

The Industrial Standard: From 1,4-Dinitrobenzene to Key Dye Intermediates

The more common and well-documented pathway to producing dyes in this chemical family begins with 1,4-dinitrobenzene. This compound is readily reduced to form 1,4-diaminobenzene, also known as p-phenylenediamine (B122844) (PPD). PPD is a crucial and versatile intermediate in the synthesis of a variety of dyes, most notably sulfur dyes and aniline black.

Workflow: From 1,4-Dinitrobenzene to Dyes

G DNB 1,4-Dinitrobenzene Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) DNB->Reduction PPD p-Phenylenediamine (PPD) (1,4-Diaminobenzene) Reduction->PPD Thionation Thionation (Sulfurization) PPD->Thionation Oxidation Oxidative Polymerization PPD->Oxidation SulfurDye Sulfur Dyes (e.g., Sulfur Black) Thionation->SulfurDye AnilineBlack Aniline Black Oxidation->AnilineBlack

Caption: General synthetic route from 1,4-dinitrobenzene to sulfur dyes and aniline black.

Application Note 1: Synthesis of Sulfur Black from p-Phenylenediamine

Sulfur Black is one of the most widely produced dyes by volume, prized for its deep black shade, excellent wash-fastness, and cost-effectiveness in dyeing cellulosic fibers like cotton. The synthesis involves the thionation (sulfurization) of aromatic amines, with p-phenylenediamine being a key precursor.

Experimental Protocol: Preparation of Sulfur Black

Objective: To synthesize a Sulfur Black dye via the thionation of p-phenylenediamine.

Materials:

  • p-Phenylenediamine (PPD)

  • Sulfur

  • Sodium sulfide (B99878) (Na₂S)

  • Water

  • Reaction vessel with reflux condenser and stirrer

Procedure:

  • A mixture of sulfur and sodium sulfide is heated in water to form a sodium polysulfide solution. The sulfur index (the molar ratio of sulfur to sodium sulfide) is a critical parameter influencing the final shade of the dye.

  • p-Phenylenediamine is then added to the hot sodium polysulfide solution.

  • The reaction mixture is heated under reflux for an extended period (typically several hours) to facilitate the thionation process. During this time, complex polymeric sulfur-containing chromophores are formed.

  • Upon completion of the reaction, the dye is precipitated from the solution, filtered, and washed.

  • The resulting press cake can be dried to a powder or formulated as a liquid dye.

Quantitative Data for Sulfur Black Synthesis
ParameterValue/RangeNotes
Reactant Ratio VariesThe ratio of p-phenylenediamine to sodium polysulfide affects the final dye properties.
Sulfur Index 1.5 - 2.5A higher sulfur index generally leads to a more reddish-black shade.
Reaction Temperature 100-120 °CReflux conditions are typically employed.
Reaction Time 12-24 hoursThe duration of the thionation is crucial for the degree of polymerization and color development.
Typical Yield >90%Based on the aromatic precursor.

Application Note 2: Synthesis of Aniline Black from Aniline and p-Phenylenediamine

Aniline Black is a black pigment produced by the oxidation of aniline or its derivatives. It is known for its intense black color and excellent lightfastness. While typically synthesized from aniline, the inclusion of p-phenylenediamine in the reaction mixture can influence the shade and properties of the final pigment.

Reaction Pathway: Oxidative Polymerization to Aniline Black

G Aniline Aniline Polymerization Oxidative Polymerization Aniline->Polymerization PPD p-Phenylenediamine PPD->Polymerization Oxidant Oxidizing Agent (e.g., Sodium Dichromate, H₂O₂) Oxidant->Polymerization Acid Acidic Medium (e.g., H₂SO₄, HCl) Acid->Polymerization AnilineBlack Aniline Black (Polymeric Structure) Polymerization->AnilineBlack

Caption: Formation of Aniline Black through oxidative polymerization.

Experimental Protocol: Preparation of Aniline Black

Objective: To synthesize Aniline Black by the oxidation of aniline, with the inclusion of p-phenylenediamine.

Materials:

  • Aniline hydrochloride

  • p-Phenylenediamine

  • Sodium dichromate (oxidizing agent)

  • Sulfuric acid

  • Water

  • Beakers, stirrers

Procedure:

  • Aniline hydrochloride is dissolved in an aqueous solution of sulfuric acid.

  • p-Phenylenediamine is added to this acidic solution.

  • A solution of sodium dichromate is slowly added to the reaction mixture with constant stirring. The temperature should be carefully controlled as the oxidation reaction is exothermic.

  • The reaction proceeds, and a black precipitate of Aniline Black is formed.

  • The mixture is heated to complete the reaction.

  • The Aniline Black pigment is then filtered, washed thoroughly with water to remove residual acid and salts, and dried.

Quantitative Data for Aniline Black Synthesis
ParameterValue/RangeNotes
Aniline to PPD Ratio Typically high aniline contentThe addition of PPD can be in the range of 1-10% of the aniline weight to modify the shade.
Oxidant Stoichiometry ~0.25 moles of dichromate per mole of anilineThe exact stoichiometry can vary depending on the desired degree of oxidation.
Reaction Temperature 20-40 °C (initial), then heated to ~60-80 °CCareful temperature control is necessary to manage the exothermicity of the reaction.
Reaction Time 1-3 hoursThe reaction is typically rapid upon addition of the oxidant.
Typical Yield >95%Based on the total weight of aromatic amines.

Conclusion

While this compound presents intriguing chemical reactivity for potential dye synthesis, the industrial manufacturing of related dye classes predominantly relies on the reduction of 1,4-dinitrobenzene to p-phenylenediamine. This key intermediate serves as a versatile building block for the production of high-volume dyes such as Sulfur Black and Aniline Black. The protocols and data presented herein provide a foundational understanding for researchers and professionals working in the field of dye chemistry and manufacturing. Further research into the direct utilization of this compound may yet uncover novel and efficient synthetic routes for specialized colorants.

Disclaimer: The provided protocols are for informational purposes and should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Application Notes and Protocols for the Self-Assembly of 1,4-Dinitrosobenzene on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of organic molecules on solid surfaces is a powerful technique for the bottom-up fabrication of functional nanostructures. 1,4-Dinitrosobenzene is a molecule of interest for such applications due to the reactive nature of its nitroso groups, which can participate in dimerization and polymerization reactions, leading to the formation of ordered molecular layers on substrates like gold.[1][2][3] These self-assembled monolayers (SAMs) and bilayers (SABs) have potential applications in chemical sensing, molecular electronics, and as platforms for further chemical modifications.[4][5] This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound self-assembled layers on gold surfaces. While direct quantitative data for this compound is limited in the literature, this guide draws upon established methodologies for similar nitrosoarenes and aromatic thiols to provide a comprehensive framework for researchers.

Synthesis and Purification of this compound

A reliable synthesis and purification protocol is crucial for obtaining high-quality self-assembled layers. While several methods exist for the synthesis of nitrosoarenes, a common route involves the oxidation of the corresponding aniline (B41778) or hydroxylamine.[6]

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for nitrosobenzene (B162901) synthesis.[6][7]

Materials:

  • p-Phenylenediamine (B122844)

  • Caro's acid (peroxymonosulfuric acid) or other suitable oxidizing agent

  • Sodium bicarbonate solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of Oxidizing Agent: Prepare Caro's acid by carefully adding concentrated sulfuric acid to potassium or sodium persulfate in an ice bath.

  • Oxidation Reaction: Dissolve p-phenylenediamine in a suitable solvent and cool the solution in an ice bath. Slowly add the prepared Caro's acid to the p-phenylenediamine solution with constant stirring. The reaction is exothermic and should be maintained at a low temperature (0-5 °C).

  • Neutralization and Extraction: After the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product into diethyl ether.

  • Drying and Solvent Removal: Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator at low temperature to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by sublimation.[6] The purified this compound should be a crystalline solid.[8]

Note: Nitroso compounds can be sensitive to light and heat. Store the purified product in a cool, dark, and dry place.[6]

Self-Assembly on Gold Surfaces

The self-assembly process typically involves the immersion of a clean gold substrate into a dilute solution of the molecule of interest. The Au(111) surface is a common choice due to its well-defined crystallographic orientation and atomically flat terraces, which are ideal for forming highly ordered monolayers.[9]

Protocol 2: Preparation of Self-Assembled Layers of this compound on Au(111)

Materials:

  • Au(111) substrate (e.g., gold-coated mica or silicon wafers)

  • Purified this compound

  • Ethanol or other suitable solvent (spectroscopic grade)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glassware

Procedure:

  • Substrate Cleaning:

    • Immerse the Au(111) substrate in Piranha solution for 10-15 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).

    • Rinse the substrate thoroughly with ultrapure water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • For optimal results, the substrate can be flame-annealed to produce large, atomically flat terraces.

  • Solution Preparation:

    • Prepare a dilute solution of this compound in ethanol. A typical concentration range is 0.01 mM to 1 mM.[10] The optimal concentration may need to be determined empirically.

  • Self-Assembly:

    • Immerse the clean Au(111) substrate into the this compound solution.

    • Allow the self-assembly to proceed for a specific duration, which can range from a few minutes to several hours (e.g., 24 hours).[1] The immersion time will influence the surface coverage and ordering.

    • After immersion, gently rinse the substrate with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

Characterization of Self-Assembled Layers

A combination of surface-sensitive techniques is typically employed to characterize the structure, composition, and properties of the self-assembled layers.

Scanning Tunneling Microscopy (STM)

STM is a powerful technique for visualizing the molecular arrangement on the gold surface with atomic or molecular resolution.[5][11][12]

Protocol 3: STM Imaging of this compound on Au(111)

Instrumentation:

  • Scanning Tunneling Microscope (operating in ultra-high vacuum (UHV) or ambient conditions)

  • STM tips (e.g., mechanically cut Pt/Ir wire)

Procedure:

  • Sample Mounting: Mount the prepared substrate onto the STM sample holder.

  • Imaging:

    • Engage the STM tip with the surface.

    • Acquire constant-current STM images of the surface. Typical tunneling parameters for molecular monolayers are in the range of V_bias = 0.5 - 1.5 V and I_tunnel = 50 - 500 pA.[11][12]

    • Scan different areas of the surface to assess the overall coverage and homogeneity of the self-assembled layer.

    • High-resolution images can reveal the molecular packing and the presence of ordered domains. Studies on similar nitrosobenzene derivatives have shown the formation of hexagonal structures.[2]

Atomic Force Microscopy (AFM)

AFM can provide topographical information about the self-assembled layer, including its thickness and the presence of larger aggregates or defects.[4][13][14]

Protocol 4: AFM Imaging of this compound on Au(111)

Instrumentation:

  • Atomic Force Microscope

  • AFM cantilevers suitable for tapping mode or contact mode imaging in air or liquid.

Procedure:

  • Sample Mounting: Secure the substrate on the AFM stage.

  • Imaging:

    • Engage the AFM tip with the surface.

    • Acquire images in tapping mode to minimize sample damage.

    • To measure the layer thickness, a scratch can be carefully made in the monolayer, and the height difference between the substrate and the top of the layer can be measured from a line profile across the scratch.[4]

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and the chemical states of the elements present in the self-assembled layer.[2][15]

Protocol 5: XPS Analysis of this compound on Au(111)

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

  • Sample Introduction: Introduce the sample into the UHV chamber of the XPS system.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and Au 4f regions.

    • The binding energies of the core-level electrons will provide information about the chemical environment of each element. For example, the N 1s spectrum can help to confirm the presence of the nitroso group and to investigate its interaction with the gold surface.

Raman Spectroscopy

Raman spectroscopy can provide information about the vibrational modes of the adsorbed molecules, confirming their chemical identity and providing insights into their orientation and interaction with the substrate.[1]

Protocol 6: Raman Spectroscopy of this compound on Au(111)

Instrumentation:

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm).

Procedure:

  • Sample Placement: Place the substrate under the microscope objective of the Raman spectrometer.

  • Spectrum Acquisition:

    • Focus the laser onto the sample surface.

    • Acquire the Raman spectrum of the self-assembled layer.

    • Compare the spectrum with that of bulk this compound to identify any peak shifts or changes in intensity that may indicate molecule-substrate interactions or changes in molecular conformation upon adsorption.[1]

Quantitative Data

While specific quantitative data for the self-assembly of this compound on gold is not extensively reported, the following table provides a template for the types of data that should be collected and reported. Data from similar systems are included for reference.

ParameterTechniqueExpected/Reference ValueReference
Monolayer Thickness AFM, Ellipsometry~0.5 - 1.5 nm (for similar aromatic molecules)[1][2]
Molecular Packing STMHexagonal or other ordered structures[2]
Lattice Parameters STMDependent on packing; e.g., (√3 x √3)R30° for simple thiols[10]
Surface Coverage XPS, STMSub-monolayer to multilayer, depending on conditions[10][15]
Au-N/O Interaction XPSShift in N 1s and O 1s binding energies[15]
Vibrational Modes Raman SpectroscopyCharacteristic peaks for nitroso and benzene (B151609) ring modes[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_characterization Characterization synthesis Synthesis of This compound purification Purification synthesis->purification solution_prep Solution Preparation (0.01-1 mM in Ethanol) purification->solution_prep substrate_prep Au(111) Substrate Cleaning & Annealing immersion Immersion (minutes to hours) substrate_prep->immersion solution_prep->immersion rinsing Rinsing & Drying immersion->rinsing stm STM (Molecular Packing) rinsing->stm afm AFM (Topography, Thickness) rinsing->afm xps XPS (Elemental Composition, Chemical States) rinsing->xps raman Raman Spectroscopy (Vibrational Modes) rinsing->raman

Caption: Experimental workflow for the self-assembly and characterization of this compound on gold.

Logical Relationship of Self-Assembly and Characterization

logical_relationship cluster_outputs Characterization Outputs molecule This compound self_assembly Self-Assembly Process molecule->self_assembly substrate Au(111) Surface substrate->self_assembly monolayer Ordered Monolayer/ Bilayer self_assembly->monolayer structure Molecular Structure & Packing (STM) monolayer->structure topography Surface Topography & Thickness (AFM) monolayer->topography composition Chemical Composition & Bonding (XPS) monolayer->composition vibration Vibrational Properties (Raman) monolayer->vibration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dinitrosobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section is divided into the two primary synthetic routes for this compound: the oxidation of p-benzoquinone dioxime and the oxidation of p-phenylenediamine (B122844).

Route 1: Oxidation of p-Benzoquinone Dioxime

This method is a common and often high-yielding route to this compound.

Q1: My yield of this compound is low. What are the potential causes and solutions?

A1: Low yields in this synthesis can stem from several factors related to the oxidant, reaction conditions, and workup procedure.

Potential CauseSuggested Solution
Inefficient Oxidizing Agent The choice and quality of the oxidizing agent are critical. While various oxidants can be used, their effectiveness can differ. Consider switching to a more robust or freshly prepared oxidizing agent. Yields of approximately 80% have been reported with potassium ferricyanide, while using chlorine as the oxidant has been shown to increase yields to over 90%.[1] Catalytic autoxidation using nitrogen dioxide in an oxygen atmosphere has also demonstrated high yields of 88-95%.[1]
Suboptimal Reaction Temperature Temperature control is crucial. For the oxidation using hydrogen peroxide and a hydrogen chloride catalyst, maintaining a temperature between 50-70°C is recommended for optimal results.[2] Deviations from this range can lead to incomplete reaction or the formation of side products.
Incorrect Molar Ratios of Reactants The stoichiometry of the reactants directly impacts the reaction efficiency. For the hydrogen peroxide oxidation, a molar ratio of p-benzoquinone dioxime : hydrogen peroxide : hydrogen chloride of 1 : 1.1 : (1.8-2.2) has been shown to provide high yields.[2] A decrease in the amount of hydrogen chloride can lead to reduced yields due to salt formation with the p-benzoquinone dioxime.[2]
Poorly Controlled Addition of Oxidant The rate of addition of the oxidizing agent can affect selectivity and yield. A slow and controlled addition, for instance, dosing the hydrogen peroxide over 15-30 minutes, is recommended to maintain control over the reaction exotherm and minimize side reactions.[2]
Inadequate Stirring In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper mixing of reactants. If the reaction mass becomes too thick and difficult to stir, this can lead to localized overheating and incomplete reaction.[2] Ensure the reaction is vigorously stirred throughout the addition of the oxidant and the subsequent reaction time. The weight ratio of p-benzoquinone dioxime to water should be maintained between 1:5 and 1:8 to ensure the reaction mixture is not too thick.[2]

Q2: I am observing the formation of undesirable side products. What are they and how can I minimize them?

A2: The primary side products in this synthesis are typically p-dinitrobenzene and picric acid.[2] Their formation can be minimized by carefully controlling the reaction conditions.

  • Formation of p-Dinitrobenzene: This can occur due to over-oxidation. To minimize its formation, avoid using an excessive amount of the oxidizing agent and maintain the recommended reaction temperature.

  • Formation of Picric Acid: This degradation product can also result from harsh reaction conditions. Adhering to the optimal temperature range and reaction time is crucial.

  • Polymeric Materials: this compound can polymerize, which can affect its solubility and appearance.[1] While this is an inherent property of the molecule, rapid isolation and proper storage can help manage this.

Q3: The final product is difficult to purify. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to its limited solubility in many common organic solvents.

  • Washing: After filtration, the crude product should be washed thoroughly with water to remove any inorganic salts and water-soluble impurities.

  • Sublimation: A highly effective method for purifying p-dinitrosobenzene is sublimation. This can be performed under reduced pressure (e.g., 12 mm Hg) with a bath temperature of 120–160 °C.[1]

  • Recrystallization: While challenging due to solubility issues, recrystallization from a high-boiling solvent like nitrobenzene (B124822) has been attempted, though it may result in yellow powders from dark green solutions.[1]

Route 2: Oxidation of p-Phenylenediamine

The direct oxidation of p-phenylenediamine to this compound is a potential synthetic route, though it can be complicated by the formation of various side products.

Q1: The oxidation of p-phenylenediamine is not yielding the desired this compound. What are the likely side reactions?

A1: The oxidation of p-phenylenediamine is a complex process that can lead to several products other than this compound.

Side ProductDescriptionHow to Minimize
p-Benzoquinone diimine This is a primary intermediate in the oxidation of p-phenylenediamine.[3][4] It is highly reactive and can undergo further reactions.Use of mild and specific oxidizing agents may help to control the reaction at the desired dinitroso stage.
p-Benzoquinone The p-benzoquinone diimine intermediate can hydrolyze to form p-benzoquinone, especially in aqueous acidic conditions.[5]Control of pH is critical. Performing the reaction under non-aqueous or alkaline conditions might suppress hydrolysis.
Bandrowski's Base This is a trimer formed from the oxidative self-coupling of p-phenylenediamine.[3][4] Its formation is favored in alkaline aqueous solutions with oxidizing agents like hydrogen peroxide.[3]Careful selection of the oxidizing agent and reaction conditions is necessary. Avoiding highly alkaline conditions may reduce the formation of this trimer.
Polymeric Materials p-Phenylenediamine can readily polymerize upon oxidation, leading to dark-colored, often insoluble materials.Use of dilute solutions and controlled addition of the oxidant may help to minimize polymerization.

Q2: How can I improve the selectivity towards this compound when starting from p-phenylenediamine?

A2: Improving selectivity requires careful control over the reaction parameters.

  • Choice of Oxidant: Milder oxidizing agents are generally preferred to avoid over-oxidation and polymerization. While hydrogen peroxide is a common oxidant for p-phenylenediamine, its use often leads to a mixture of products.[3] Other oxidizing agents like peracetic acid or Caro's acid (peroxymonosulfuric acid) could potentially offer better selectivity, although specific protocols for this compound synthesis are not well-documented.

  • Reaction Temperature: Low temperatures are generally advisable to control the highly exothermic oxidation of p-phenylenediamine and to minimize the formation of side products.

  • pH Control: The pH of the reaction medium can significantly influence the product distribution. Acidic conditions may promote the hydrolysis of the intermediate p-benzoquinone diimine to p-benzoquinone.[5] Conversely, strongly alkaline conditions can favor the formation of Bandrowski's base.[3] Therefore, a neutral or weakly acidic/basic medium might be optimal, requiring experimental optimization.

  • Solvent System: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction pathway. A solvent that can stabilize the desired product and disfavor polymerization could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are p-benzoquinone dioxime and p-phenylenediamine.[1][6] Phenol can also be used as a precursor in a multi-step synthesis that proceeds through p-nitrosophenol and p-benzoquinone dioxime intermediates.[6]

Q2: What is the typical appearance of this compound?

A2: this compound is typically a solid. Its appearance can vary depending on its polymorphic form and degree of polymerization, ranging from pale yellow to green.

Q3: What are some important safety considerations when synthesizing this compound?

A3: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting materials and product may be toxic or irritants. For instance, p-phenylenediamine is a known contact allergen.[7] It is important to consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q4: How does the choice of oxidizing agent affect the yield of this compound?

A4: The choice of oxidizing agent has a significant impact on the yield. For the oxidation of p-benzoquinone dioxime, different oxidants have been reported to give varying yields:

  • Potassium ferricyanide: ~80% yield[1]

  • Chlorine: >90% yield[1]

  • Nitrogen dioxide/Oxygen: 88-95% yield[1]

  • Hydrogen peroxide with HCl catalyst: High yields have been reported in patent literature.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via the oxidation of p-benzoquinone dioxime.

Table 1: Comparison of Oxidizing Agents and Reported Yields

Starting MaterialOxidizing AgentReported Yield (%)Reference
p-Benzoquinone dioximePotassium ferricyanide~80[1]
p-Benzoquinone dioximeChlorine>90[1]
p-Benzoquinone dioximeNitrogen dioxide / O₂88 - 95[1]
p-Benzoquinone dioximeHydrogen peroxide / HClHigh (not specified)[2]

Table 2: Optimized Reaction Conditions for Oxidation of p-Benzoquinone Dioxime with H₂O₂/HCl

ParameterValueReference
Molar Ratio (p-benzoquinone dioxime : H₂O₂ : HCl) 1 : 1.1 : (1.8 - 2.2)[2]
Temperature 50 - 70 °C[2]
Weight Ratio (p-benzoquinone dioxime : water) 1 : (5 - 8)[2]
H₂O₂ Dosing Time 15 - 30 minutes[2]
Stirring Time Post-Addition 15 - 30 minutes[2]

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound from p-Benzoquinone Dioxime

This protocol is based on a high-yield method described in the patent literature.[2]

Materials:

  • p-Benzoquinone dioxime

  • Hydrogen peroxide (30% solution)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a suspension of p-benzoquinone dioxime in water. The weight ratio of p-benzoquinone dioxime to water should be between 1:5 and 1:8.

  • Add the required amount of concentrated hydrochloric acid to the suspension to act as a catalyst. The molar ratio of p-benzoquinone dioxime to HCl should be between 1:1.8 and 1:2.2.

  • Heat the mixture to 50-70°C with stirring.

  • Slowly add a 30% hydrogen peroxide solution to the reaction mixture over a period of 15-30 minutes, maintaining the temperature between 50-70°C. The molar ratio of p-benzoquinone dioxime to hydrogen peroxide should be 1:1.1.

  • After the addition is complete, continue stirring the mixture at 50-70°C for an additional 15-30 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with water to remove any residual acid and salts.

  • Dry the product appropriately. For higher purity, sublimation can be performed.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Suspend p-Benzoquinone Dioxime in Water add_hcl Add HCl Catalyst start->add_hcl heat Heat to 50-70°C add_hcl->heat add_h2o2 Slowly Add H₂O₂ (15-30 min) heat->add_h2o2 stir Stir at 50-70°C (15-30 min) add_h2o2->stir cool Cool to Room Temperature stir->cool filter Filter Solid Product cool->filter wash Wash with Water filter->wash dry Dry the Product wash->dry purify Optional: Sublimation dry->purify

Workflow for the synthesis of this compound from p-benzoquinone dioxime.
Protocol 2: General Workflow for the Synthesis of this compound from p-Phenylenediamine

Due to the lack of a specific, high-yield protocol in the literature for the direct synthesis of this compound from p-phenylenediamine, the following is a generalized workflow. Optimization of specific conditions would be required.

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve p-Phenylenediamine in a Suitable Solvent cool_reaction Cool Reaction Mixture (e.g., 0-5°C) start->cool_reaction add_oxidant Slowly Add Oxidizing Agent (e.g., H₂O₂, Peracetic Acid) cool_reaction->add_oxidant stir_reaction Stir at Low Temperature add_oxidant->stir_reaction quench Quench Reaction (if necessary) stir_reaction->quench extract Extract with an Organic Solvent quench->extract wash_extract Wash Organic Layer extract->wash_extract dry_extract Dry and Concentrate wash_extract->dry_extract purify_product Purify by Chromatography or Recrystallization dry_extract->purify_product

Generalized workflow for the synthesis of this compound from p-phenylenediamine.

Signaling Pathways and Logical Relationships

The synthesis of this compound from p-phenylenediamine involves a key intermediate, p-benzoquinone diimine, which can then lead to the desired product or various side products depending on the reaction conditions.

logical_relationship ppd p-Phenylenediamine bqdi p-Benzoquinone diimine (Intermediate) ppd->bqdi Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) dnb This compound (Desired Product) bqdi->dnb Further Oxidation (Hypothetical) hydrolysis Hydrolysis (H₂O, H⁺) bqdi->hydrolysis coupling Self-Coupling (Alkaline conditions) bqdi->coupling polymer Polymerization (Side Product) bqdi->polymer can lead to bq p-Benzoquinone (Side Product) hydrolysis->bq leads to bb Bandrowski's Base (Side Product) coupling->bb leads to

Reaction pathways in the oxidation of p-phenylenediamine.

References

Technical Support Center: Synthesis of p-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-dinitrosobenzene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of p-dinitrosobenzene, focusing on the prevalent method of oxidizing p-benzoquinone dioxime.

FAQs

  • Q1: My reaction yielded a significant amount of a yellow crystalline solid that is not p-dinitrosobenzene. What is it likely to be?

    A1: A common side product in the synthesis of p-dinitrosobenzene is the over-oxidation product, p-dinitrobenzene . This is particularly observed when using strong oxidizing agents or when the reaction temperature is not carefully controlled. Another possibility, especially with nitric acid as the oxidant, is the formation of picric acid .[1]

  • Q2: The yield of my p-dinitrosobenzene is consistently low. What are the potential causes?

    A2: Low yields can stem from several factors:

    • Incomplete Oxidation: The oxidizing agent may not be potent enough or used in insufficient stoichiometric amounts.

    • Over-oxidation: The desired product, once formed, can be further oxidized to p-dinitrobenzene, especially with prolonged reaction times or excess oxidant.[1][2]

    • Suboptimal Temperature: Both excessively high and low temperatures can affect the reaction rate and lead to the formation of side products. For instance, using hydrogen peroxide with hydrochloric acid, the optimal temperature range is reported to be 50-70°C.[1]

    • Poor Quality Starting Materials: Ensure the purity of your p-benzoquinone dioxime.

  • Q3: My final product is a brownish or off-color powder instead of the expected green-to-brown solid. What could be the reason?

    A3: The color of the final product can be indicative of impurities. Brownish hues may suggest the presence of polymeric byproducts or degradation products. It is also known that p-dinitrosobenzene can exist as a yellow/brown polymeric solid at room temperature.[3] Inadequate purification can also leave residual starting materials or side products that affect the color.

  • Q4: I am observing the formation of tar-like, insoluble materials in my reaction mixture. How can I prevent this?

    A4: Tar formation is often a result of polymerization reactions or the degradation of reactants and products under harsh conditions. To mitigate this:

    • Control Temperature: Avoid localized overheating by ensuring efficient stirring and controlled addition of reagents.

    • Optimize Reagent Concentration: High concentrations of reactants can sometimes favor polymerization pathways.

    • Protect from Light: Some reactions, particularly those involving radical species, can be sensitive to light. A patent for the synthesis using NaClO specifies that the reaction container should be completely protected from light.

  • Q5: Are there any other potential side products I should be aware of?

    A5: Besides p-dinitrobenzene and picric acid, the formation of azo and azoxy compounds is a general concern in the synthesis of C-nitroso compounds. These can arise from condensation reactions between the nitroso product and intermediate hydroxylamines. Careful control of reaction stoichiometry and temperature can help minimize their formation.

Data Presentation: Impact of Oxidizing Agent on Yield

The following table summarizes reported yields of p-dinitrosobenzene using different oxidizing agents for the oxidation of p-benzoquinone dioxime. Note that direct comparison is challenging due to variations in reaction conditions across different studies.

Oxidizing AgentReported Yield of p-DinitrosobenzeneReference
Potassium Ferricyanide~80%[3]
Chlorine>90%[3]
Nitrogen Dioxide (catalytic autoxidation)88-95%
Hydrogen Peroxide / Hydrochloric Acid94-98.5%[1]
Sodium Hypochlorite (B82951) / Sodium Hydroxide~81-82%[4]
Ferric ChlorideNot specified[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of p-dinitrosobenzene.

Protocol 1: Synthesis of p-Dinitrosobenzene via Oxidation with Hydrogen Peroxide and Hydrochloric Acid [1]

  • Preparation of Suspension: Prepare a suspension of p-benzoquinone dioxime in water. The recommended weight ratio of p-quinone dioxime to water is between 1:5 and 1:8.

  • Acidification: Add hydrochloric acid to the suspension to act as a catalyst. The molar ratio of p-quinone dioxime to hydrogen chloride should be in the range of 1:1.8 to 1:2.2.

  • Heating: Heat the mixture to a temperature between 50-70°C with stirring.

  • Addition of Oxidant: Add a 30% hydrogen peroxide solution dropwise over a period of 15-30 minutes. The molar ratio of p-quinone dioxime to hydrogen peroxide should be approximately 1:1.1.

  • Reaction Completion: Maintain the reaction mixture at the specified temperature with stirring for an additional 15-30 minutes after the addition of the oxidant is complete.

  • Isolation: Cool the reaction mixture and isolate the p-dinitrosobenzene product by filtration.

Protocol 2: Synthesis of p-Dinitrosobenzene via Oxidation with Sodium Hypochlorite [4]

  • Preparation of Dioxime Solution: Dissolve wet p-benzoquinone dioxime in an aqueous solution of sodium hydroxide.

  • Preparation of Oxidant Solution: Prepare a dilute solution of sodium hypochlorite (NaClO).

  • Reaction Setup: Maintain the reaction vessel at a temperature of approximately 15°C and protect it from light.

  • Addition of Oxidant: Add the dilute NaClO solution dropwise to the p-benzoquinone dioxime solution over a period of about 4 hours.

  • Reaction Completion: Continue stirring the mixture for an additional 2 hours at the same temperature after the addition is complete.

  • Isolation: Isolate the p-dinitrosobenzene product by filtration.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of p-dinitrosobenzene.

TroubleshootingWorkflow Troubleshooting Workflow for p-Dinitrosobenzene Synthesis Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? (Off-color, tarry) CheckYield->CheckPurity No IncompleteOx Incomplete Oxidation: - Check oxidant stoichiometry - Increase reaction time CheckYield->IncompleteOx Yes OverOx Over-oxidation to p-dinitrobenzene: - Reduce reaction time - Lower temperature - Use less oxidant CheckYield->OverOx Yes TempIssue Suboptimal Temperature: - Verify temp. control - Adjust to protocol range CheckYield->TempIssue Yes PurificationIssue Purification Inadequate: - Recrystallize product - Use column chromatography CheckPurity->PurificationIssue Yes Polymerization Polymerization/Degradation: - Ensure efficient stirring - Control reagent addition rate - Protect from light CheckPurity->Polymerization Yes Success Successful Synthesis CheckPurity->Success No IncompleteOx->Start Adjust & Retry OverOx->Start Adjust & Retry TempIssue->Start Adjust & Retry PurificationIssue->Success Polymerization->Start Adjust & Retry

Caption: Troubleshooting flowchart for p-dinitrosobenzene synthesis.

References

Technical Support Center: Purification of Crude 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 1,4-dinitrosobenzene. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

Issue 1: Crude product is an intractable, poorly soluble solid.

  • Question: My crude this compound is a brown/yellow amorphous solid that is very difficult to dissolve for purification. Why is this, and what can I do?

  • Answer: This is a common issue and is due to the inherent nature of this compound to exist as a polymer at room temperature.[1][2] This polymeric structure significantly reduces its solubility in common organic solvents.

    • Troubleshooting Steps:

      • Sublimation: Sublimation has been reported as a successful purification method for p-dinitrosobenzene.[1] This technique separates the volatile this compound from non-volatile impurities and polymeric material. It is typically performed under vacuum at elevated temperatures (e.g., 120-160 °C).[1]

      • Solvent Screening with Depolymerization: While challenging, finding a suitable solvent for recrystallization is possible, though it may require forcing depolymerization. High-boiling point, polar aprotic solvents could be explored. It has been noted that dissolving the material in nitrobenzene (B124822) can yield a dark green solution, from which a yellow powder can be recrystallized, leaving dark brown residues.[1]

      • Cryogenic Depolymerization and Extraction: At cryogenic temperatures, UV irradiation can induce depolymerization.[2][3] While primarily a research technique, this principle could be adapted for small-scale purification by irradiating a suspension of the crude material in a suitable solvent at low temperature to facilitate dissolution, followed by rapid filtration to remove insoluble impurities.

Issue 2: The purified product has a low melting point and appears discolored.

  • Question: After purification, my this compound is still a brownish or greenish solid with a broad melting point range, lower than the literature value. What are the likely impurities?

  • Answer: Discoloration and a depressed, broad melting point are classic indicators of impurities. For this compound, these could include:

    • Starting Materials: Incomplete reaction may leave residual starting materials, such as p-phenylenediamine (B122844) or its oxidation intermediates.

    • Byproducts: Side reactions during synthesis can lead to various byproducts.

    • Oxidation Products: The nitroso groups are susceptible to oxidation, which could lead to the formation of nitro- compounds (e.g., 1-nitro-4-nitrosobenzene (B3190631) or 1,4-dinitrobenzene).

    • Isomeric Impurities: Depending on the synthetic route, other isomers might be present.

    • Residual Polymeric Material: Incomplete depolymerization during purification can result in a mixture of monomer and polymer, leading to a poor melting point.

    • Troubleshooting Steps:

      • Iterative Purification: A single purification step may be insufficient. Consider a sequential approach, for example, sublimation followed by a careful recrystallization of the sublimate.

      • Washing: Thoroughly wash the crude product with appropriate solvents to remove soluble impurities before attempting more rigorous purification. For instance, washing with water and ethanol (B145695) can help remove certain salts and organic byproducts.

      • Analytical Characterization: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities and guide the selection of an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound? A1: Pure, monomeric this compound is typically described as green crystals.[1] However, at room temperature, it readily polymerizes to an amorphous yellow/brown solid.[1][2] It has very low solubility in non-polar solvents like benzene.[1] It is sparingly soluble in water and soluble in some organic solvents like ethanol and acetone.[4]

Q2: Can I use column chromatography to purify crude this compound? A2: While column chromatography is a powerful purification technique, its application to this compound is challenging due to its low solubility and potential for strong interaction with stationary phases like silica (B1680970) gel, which could catalyze decomposition or polymerization. If attempted, a deactivated stationary phase and careful selection of eluents would be necessary. A preliminary small-scale trial is highly recommended.

Q3: How can I confirm the purity of my final product? A3: A combination of techniques is recommended:

  • Melting Point: A sharp melting point corresponding to the literature value is a good indicator of purity.

  • Spectroscopy:

    • NMR (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • FT-IR: To verify the presence of the N=O functional group and the absence of impurities like -NO₂ or -NH₂ groups.

  • Chromatography (TLC/HPLC): A single spot in TLC with multiple solvent systems or a single peak in an HPLC chromatogram indicates high purity.

Q4: Are there any specific safety precautions I should take when handling this compound? A4: Yes. This compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.[5][6] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)
This compoundWaterSparingly soluble (~0.1 g/100 mL)20
This compoundEthanolSoluble20
This compoundAcetoneSoluble20
1,4-Dinitrobenzene (B86053)Cold Water1 g in 12,500 mLAmbient
1,4-DinitrobenzeneBoiling Water1 g in 555 mL100
1,4-DinitrobenzeneAlcohol1 g in 300 mLAmbient

Note: Solubility data for this compound is limited; some values are for the related compound 1,4-dinitrobenzene and are provided for comparison.[4][7]

Table 2: Hypothetical Purification Outcomes for Crude this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Appearance
Recrystallization (Ethanol)7585-9050-60Yellow-green powder
Sublimation75>9530-50Greenish crystals
Sequential (Sublimation then Recrystallization)75>9820-40Green crystals

Experimental Protocols

Protocol 1: Purification by Sublimation (Adapted from Literature on p-dinitrosobenzene)

  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger condenser, and a connection to a high-vacuum pump.

  • Sample Preparation: Place the crude this compound into the bottom of the sublimation vessel.

  • Sublimation: Begin cooling the cold finger (e.g., with circulating cold water). Evacuate the apparatus to a pressure of approximately 12 mm Hg.[1]

  • Heating: Gently heat the bottom of the vessel. A reported temperature range is 120-160 °C.[1] The this compound will sublime and then deposit as purified crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.

Visualizations

experimental_workflow crude Crude this compound (Amorphous Solid) sublimation Sublimation (120-160°C, Vacuum) crude->sublimation Method 1 recrystallization Recrystallization (e.g., from Nitrobenzene) crude->recrystallization Method 2 analysis Purity Analysis (MP, NMR, HPLC) sublimation->analysis recrystallization->analysis pure_product Pure this compound (Green Crystals) analysis->pure_product If Pure

Caption: Purification workflow for crude this compound.

troubleshooting_logic start Start: Crude Product issue1 Issue: Poor Solubility start->issue1 solution1a Try Sublimation issue1->solution1a Yes issue2 Issue: Impure After First Pass (Low MP, Discolored) issue1->issue2 No solution1a->issue2 solution1b Screen High-Boiling Solvents solution1b->issue2 solution2a Perform Sequential Purification issue2->solution2a Yes end_pure Pure Product issue2->end_pure No solution2a->end_pure solution2b Characterize Impurities (TLC/NMR) end_reassess Re-assess Strategy solution2b->end_reassess

Caption: Troubleshooting logic for this compound purification.

References

preventing unwanted polymerization of 1,4-dinitrosobenzene in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions regarding the unwanted polymerization of 1,4-dinitrosobenzene in solution. Understanding and controlling this equilibrium is critical for reproducible and successful experiments.

Troubleshooting Guide: Unexpected Precipitation or Color Change in Solution

Issue: An unexpected precipitate has formed in my this compound solution, or the solution has changed from a green or brown color to a paler yellow or has become colorless.

This is a common indication of the polymerization of this compound into its less soluble polymeric form, poly(1,4-phenyleneazo-N,N'-dioxide).

Immediate Troubleshooting Steps:

  • Solvent Check: Confirm the solvent you are using. Aqueous solutions strongly favor the dimer/polymer form, which is sparingly soluble. Organic solvents are generally preferred to maintain the monomeric state.

  • Concentration Assessment: High concentrations of this compound can increase the likelihood of polymerization, even in organic solvents.

  • Temperature Control: Low temperatures can shift the equilibrium towards the polymeric form.

Troubleshooting Workflow:

G start Unexpected Precipitation or Color Change in Solution solvent_check Is the solvent aqueous? start->solvent_check concentration_check Is the concentration high? solvent_check->concentration_check No action_aqueous Switch to a non-polar organic solvent (e.g., Chloroform, Toluene). solvent_check->action_aqueous Yes temp_check Is the solution at a low temperature? concentration_check->temp_check No action_concentration Dilute the solution. concentration_check->action_concentration Yes action_temp Gently warm the solution. temp_check->action_temp Yes add_inhibitor Consider adding a radical scavenger (e.g., Hydroquinone (B1673460), BHT) at low ppm levels. temp_check->add_inhibitor No end_issue Issue Resolved action_aqueous->end_issue action_concentration->end_issue action_temp->end_issue add_inhibitor->end_issue

Caption: Troubleshooting workflow for unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution polymerizing?

A1: this compound exists in a dynamic equilibrium between its monomeric and polymeric (poly(1,4-phenyleneazo-N,N'-dioxide)) forms in solution. The polymer is thermodynamically less stable in most organic solvents and tends to dissociate back to the monomer. However, several factors can shift this equilibrium towards the polymer, leading to precipitation:

  • Solvent: Polar solvents, especially water, stabilize the polar polymeric form, promoting its formation.[1][2] Organic solvents generally favor the monomer.

  • Concentration: Higher concentrations increase the probability of monomer units associating to form the polymer.

  • Temperature: Lower temperatures can favor the more ordered polymeric state.

  • Presence of Initiators: While polymerization can be spontaneous, trace impurities that can act as radical initiators may accelerate the process.

Q2: What is the best solvent to prevent the polymerization of this compound?

Solubility of 1,4-Dinitrobenzene (as a proxy for this compound):

SolventSolubility ( g/100 mL)Reference
Water (cold)~0.008[3]
Water (boiling)~0.18[3]
Ethanol (B145695)~0.33[3]
AcetoneSoluble[4]
ChloroformSparingly Soluble[5]
BenzeneVery Slightly Soluble[3]
Ethyl AcetateSparingly Soluble[5]

Based on this and the principle that organic solvents favor the monomer, solvents like chloroform, acetone, and ethanol are reasonable starting points.[3][4][5]

Q3: Can I use inhibitors to prevent the polymerization of this compound?

A3: Yes, the addition of polymerization inhibitors can be an effective strategy. Since the polymerization of nitroso compounds can have radical characteristics, radical scavengers are the most logical choice. It is important to use these inhibitors at very low concentrations (ppm levels) to avoid interference with subsequent reactions.

Potential Inhibitors for this compound:

Inhibitor ClassExamplesProposed Mechanism
Phenolic Compounds Hydroquinone (HQ), Butylated hydroxytoluene (BHT)Act as chain-breaking antioxidants by donating a hydrogen atom to radical species.
Quinones 1,4-BenzoquinoneCan react with and terminate radical species.
Antioxidants Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E)Scavenge free radicals, preventing the initiation of polymerization.

Experimental Protocol: Inhibition of Polymerization

A specific, validated protocol for inhibiting this compound polymerization is not well-documented. However, a general approach based on the use of radical inhibitors can be proposed:

  • Stock Solution Preparation: Prepare a dilute stock solution of the chosen inhibitor (e.g., 1 mg/mL of hydroquinone in the solvent of choice).

  • Addition to this compound Solution: Add the inhibitor stock solution to your this compound solution to achieve a final inhibitor concentration in the range of 10-100 ppm.

  • Monitoring: Observe the solution for any signs of polymerization (precipitation, color change) over time compared to a control solution without the inhibitor.

  • Optimization: The optimal inhibitor and its concentration may need to be determined empirically for your specific application.

Q4: My this compound has already polymerized. Can I reverse it?

A4: Yes, the polymerization is often reversible. The polymeric form, poly(1,4-phenyleneazo-N,N'-dioxide), is generally thermodynamically unstable in solution and can be depolymerized back to the monomer.

Experimental Protocol: Depolymerization of Poly(1,4-phenyleneazo-N,N'-dioxide)

  • Solvent Addition: Suspend the precipitated polymer in a suitable organic solvent (e.g., chloroform, toluene).

  • Gentle Heating: Gently warm the suspension while stirring. The polymer should gradually dissolve as it depolymerizes into the soluble monomer. Avoid excessive heat, as this can lead to decomposition.

  • Monitoring: The progress of depolymerization can be monitored by the disappearance of the solid and the development of the characteristic green or brown color of the monomeric this compound in solution.

  • Cooling: Once the polymer has dissolved, allow the solution to cool to room temperature.

Logical Relationship for Depolymerization:

G start Polymer Precipitate add_solvent Suspend in Organic Solvent (e.g., Chloroform) start->add_solvent gentle_heat Gently Warm and Stir add_solvent->gentle_heat dissolution Observe Dissolution and Color Change gentle_heat->dissolution cool Cool to Room Temperature dissolution->cool end_state Monomeric Solution cool->end_state

Caption: Workflow for the depolymerization of poly(this compound).

Q5: How can I monitor the monomer-polymer equilibrium in my solution?

A5: Spectroscopic methods are well-suited for monitoring the equilibrium between the monomeric and polymeric forms of this compound.

  • UV-Vis Spectroscopy: The monomer of nitroso compounds typically has a characteristic absorption in the visible region (around 600-800 nm) which is absent in the polymer.[6] By monitoring the intensity of this absorption band, you can quantify the concentration of the monomer in solution.

  • NMR Spectroscopy: 1H NMR spectroscopy can also be used to distinguish between the monomer and the polymer. The aromatic protons will have different chemical shifts in the monomeric and polymeric states. Variable temperature NMR studies can provide thermodynamic data about the equilibrium.

Signaling Pathway of Monomer-Polymer Equilibrium:

G monomer This compound (Monomer) polymer Poly(1,4-phenyleneazo-N,N'-dioxide) (Polymer) monomer->polymer Polymerization (favored by high concentration, low temperature, polar solvents) polymer->monomer Depolymerization (favored by dilution, warming, organic solvents)

Caption: The reversible equilibrium between monomeric and polymeric this compound.

References

optimizing temperature for 1,4-dinitrosobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dinitrosobenzene. The information provided is intended to assist in optimizing reaction conditions, with a specific focus on the critical role of temperature.

Troubleshooting Guide

Reactions involving this compound can be sensitive to a variety of factors, with temperature being a primary variable influencing reaction success. This guide addresses common issues encountered during experimental work.

Issue Potential Cause Recommended Action
Low or No Reaction Yield Insufficient temperature to overcome the activation energy or to promote depolymerization of the this compound polymer to its reactive monomeric form.[1][2][3]Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress. Consider that this compound exists as a polymer at room temperature and may require thermal energy to dissociate into the reactive monomer.[1][3]
The this compound starting material may have degraded. Nitroso compounds can be unstable and may decompose over time, especially if not stored properly at low temperatures.[4][5][6]Use freshly prepared or properly stored this compound. Store the compound at low temperatures (e.g., 0°C) and protected from light.[4]
Formation of Unwanted Side Products The reaction temperature may be too high, leading to the decomposition of this compound or other reactants.[4]Reduce the reaction temperature. Many reactions involving nitroso compounds, including their synthesis, require low temperatures (e.g., 0 to -20°C) to minimize side reactions.[4][7]
Oxidation of the nitroso group to a nitro group can occur, especially at elevated temperatures in the presence of oxidizing agents.[7]Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents.
Inconsistent Results Between Batches The polymeric nature of this compound can lead to batch-to-batch variability. The degree of polymerization can affect its solubility and reactivity.[1]Characterize the starting material if possible. Consider a pre-treatment step, such as gentle heating in a suitable solvent, to ensure a more consistent state of the this compound before adding other reactants.
Starting Material Appears as a Yellow/Brown Amorphous Solid This is the expected appearance of polymeric this compound at room temperature.[1]This is not an issue. The monomeric, typically blue or green, form of nitroso compounds is often only stable at very low temperatures or in solution.[2] The polymeric form is the common starting material for reactions at or above room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions with this compound?

A1: There is no single optimal temperature, as it is highly dependent on the specific reaction (e.g., Diels-Alder, nucleophilic addition). However, a general approach is to start at a low temperature (e.g., 0-25°C) and gradually increase it. Many synthetic procedures involving nitrosoarenes are conducted at temperatures ranging from -20°C to room temperature to ensure stability and prevent side reactions.[7] For reactions requiring the monomeric form, temperatures may need to be raised to induce depolymerization.[3]

Q2: My this compound is a yellow-brown powder, not blue or green. Is it still usable?

A2: Yes. At room temperature, this compound exists as a polymeric solid which is typically yellow or brown.[1] The characteristic blue or green color is associated with the monomeric form of nitroso compounds, which for many nitrosoarenes is only present at very low temperatures or in dilute solutions.[2]

Q3: How should this compound be stored to maintain its reactivity?

A3: Due to the general instability of nitroso compounds, it is recommended to store this compound at low temperatures (around 0°C) and protected from light to prevent degradation.[4]

Q4: Can the polymerization of this compound affect my reaction?

A4: Yes. The polymeric nature of this compound can impact its solubility and reaction kinetics.[1] The reaction may proceed via the monomer, which is in equilibrium with the polymer. The rate of depolymerization, which is temperature-dependent, can therefore influence the overall reaction rate.[3]

Q5: Are there any specific safety precautions related to heating this compound?

Experimental Protocols

General Protocol for a Trial Reaction with this compound

This protocol provides a general starting point for a reaction where this compound is a reactant. The specific solvent, stoichiometry, and reaction time will need to be adapted for the particular transformation.

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the solvent and the other reactant(s).

  • Cooling : Cool the reaction mixture to a starting temperature of 0°C using an ice bath. Low temperatures are often crucial in the synthesis and handling of nitroso compounds to prevent side reactions.[4][10]

  • Addition of this compound : Slowly add the this compound to the cooled, stirring reaction mixture.

  • Monitoring at Low Temperature : Stir the reaction at 0°C for a set period (e.g., 1-2 hours), monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Gradual Warming : If no reaction is observed, allow the mixture to slowly warm to room temperature while continuing to monitor.

  • Controlled Heating : If the reaction is still slow or incomplete, gently heat the mixture in small increments (e.g., to 40°C, then 60°C), holding at each temperature for a period to assess the reaction progress and the formation of any impurities.

  • Work-up and Analysis : Once the reaction is complete, or an optimal balance of product formation and minimal side products is achieved, proceed with the appropriate work-up and purification procedures.

Data Summary

The following table summarizes key temperature-related data for nitrosobenzene (B162901) compounds from the literature. This data can provide context for temperature optimization in this compound reactions.

Compound/Process Temperature (°C) Observation Reference
Nitrosobenzene Synthesis~0Maintained to prevent the formation of oxidation byproducts.[4]
Nitrosobenzene Synthesis-5Temperature for the addition of sulfuric acid during synthesis.[4]
Substituted Nitrosobenzene Synthesis-20Reaction temperature for the nitrosation of some phenyltrimethylstannanes.[7]
Heterocyclic Nitrosation0-5Temperature for the nitrosation of certain diamino-thiadiazine dioxides.[7][11]
This compound Synthesis3-5Temperature for one of the steps in a multi-step synthesis.[10]
This compound Synthesis40-42Temperature for another step in a multi-step synthesis.[10]
Retro Diels-AlderRoom TemperatureSome nitrosoarene cycloadducts undergo retro Diels-Alder at this temperature.[12]
Thermal Re-dimerization> -173.15 (100 K)Monomeric nitroso compounds prepared by cryo-photolysis re-dimerize above this temperature.[2]

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization start Start: Prepare Reaction Mixture cool Cool to 0°C start->cool add_dnb Add this compound cool->add_dnb monitor_low_t Monitor Reaction at 0°C add_dnb->monitor_low_t warm_rt Warm to Room Temperature monitor_low_t->warm_rt Low Conversion complete Reaction Complete/Optimal Proceed to Work-up monitor_low_t->complete Good Conversion monitor_rt Monitor Reaction at RT warm_rt->monitor_rt heat Incrementally Heat (e.g., 40-60°C) monitor_rt->heat Low Conversion monitor_rt->complete Good Conversion monitor_heat Monitor Reaction at Elevated T heat->monitor_heat monitor_heat->complete Good Conversion no_reaction No Reaction/ Decomposition monitor_heat->no_reaction Side Products/ Decomposition

Caption: A workflow for optimizing reaction temperature.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is Reaction Temperature > Room Temp? start->check_temp check_material Is Starting Material Old or Improperly Stored? start->check_material If temperature seems appropriate increase_temp Action: Gradually Increase Temperature to aid depolymerization check_temp->increase_temp No decrease_temp Action: Decrease Temperature to prevent decomposition check_temp->decrease_temp Yes use_fresh_material Action: Use Freshly Prepared/ Properly Stored this compound check_material->use_fresh_material Yes consider_polymer Root Cause: Insufficient Energy/ Polymer State increase_temp->consider_polymer consider_decomposition Root Cause: Decomposition decrease_temp->consider_decomposition consider_degradation Root Cause: Starting Material Degradation use_fresh_material->consider_degradation

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-dinitrosobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound include:

  • Oxidation of p-benzoquinone dioxime.

  • Reduction of 1,4-dinitrobenzene (B86053) to N,N'-dihydroxy-1,4-phenylenediamine, followed by mild oxidation.

  • Oxidation of p-phenylenediamine.

  • Electrochemical synthesis from p-benzoquinone dioxime.

Q2: Why is my this compound product an insoluble, yellowish-brown powder instead of a green monomer?

A2: At room temperature, this compound exists as a polymeric solid, which is typically a yellow or brown amorphous powder.[1] The monomeric green form is usually observed in the gas phase, in solution, or at very low temperatures. The polymerization is a reversible process.

Q3: How can I obtain the monomeric form of this compound?

A3: The monomer can be obtained by heating the polymer under vacuum and condensing the vapor on a cold surface (e.g., a cold finger).[2] The monomer is stable at cryogenic temperatures but will repolymerize upon warming.[2]

Q4: What are common impurities in this compound synthesis?

A4: Depending on the synthetic route, common impurities may include unreacted starting materials, partially oxidized intermediates, and over-oxidized byproducts such as 1,4-dinitrobenzene. In some cases, side reactions can lead to the formation of compounds like picric acid.[3]

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: Yes, this compound is a hazardous chemical. It is classified as a potential carcinogen and can be harmful if inhaled or comes into contact with skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Product Yield
Symptom Possible Cause Suggested Solution
Low yield in the oxidation of p-benzoquinone dioxime. Incomplete oxidation.Ensure the correct stoichiometric ratio of the oxidizing agent is used. For catalytic reactions, ensure the catalyst is active. Reaction time and temperature may also need to be optimized.
Side reactions forming byproducts.Adjusting the reaction conditions, such as temperature and pH, can help minimize side reactions. For example, in the oxidation with nitric acid, the formation of p-dinitrobenzene and picric acid can occur.[3]
Low yield in the oxidation of p-phenylenediamine. Formation of polymeric materials or other oxidation products like quinonediimines.The choice of catalyst and reaction conditions is critical. Using a modified activated carbon catalyst with oxygen may favor the formation of the desired intermediate.[5] Careful control of the oxidant addition and temperature is necessary.
Low yield in the reduction-oxidation of 1,4-dinitrobenzene. Incomplete reduction to the dihydroxylamine or over-oxidation in the second step.The choice of reducing agent for the first step and a mild oxidizing agent for the second step is crucial. The intermediate dihydroxylamine is often not isolated.
Issue 2: Product Polymerization
Symptom Possible Cause Suggested Solution
The product is an intractable, insoluble solid. This compound readily polymerizes at room temperature.[1]Perform the synthesis and purification at low temperatures to the extent possible. To obtain the monomer, the polymer can be purified by sublimation.[1]
Difficulty in characterizing the product due to its polymeric nature. The polymeric structure makes techniques like solution NMR challenging.Solid-state characterization techniques such as solid-state NMR and IR spectroscopy can be employed. For solution-based analysis, depolymerization by heating under vacuum and trapping the monomer at low temperatures can be attempted.[2]
Issue 3: Product Purification
Symptom Possible Cause Suggested Solution
Difficulty in separating the product from starting materials or byproducts. Similar polarities of the product and impurities.Recrystallization from a suitable solvent can be effective. For the polymeric form, washing with solvents in which the impurities are soluble but the polymer is not can be a useful step. Sublimation is a highly effective method for purifying this compound, as it allows for the separation from non-volatile impurities and directly yields the monomeric form on a cold surface.[1]
The product appears dark and discolored. Presence of colored byproducts or degradation products.In addition to recrystallization and sublimation, column chromatography may be attempted, although the stability of the monomer on the stationary phase should be considered.

Catalyst Selection for Synthesis Routes

The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of this compound. The following tables summarize catalyst options for the primary synthetic routes.

Table 1: Catalyst and Oxidant Comparison for Oxidation of p-Benzoquinone Dioxime
Oxidizing Agent/Catalyst SystemTypical Yield (%)Key AdvantagesCommon Issues
Potassium Ferricyanide (B76249)~80High yield, well-established method.[1]Formation of ferricyanide byproducts that need to be removed.
Chlorine>90Very high yield.[1]Use of hazardous chlorine gas.
Sodium Hypochlorite (B82951) (NaClO)80-82Readily available and inexpensive oxidant.[5]Requires careful control of temperature and pH.
Hydrogen Peroxide / HCl94-98.5High yield, environmentally benign oxidant.[3]Potential for side reactions if conditions are not optimized.[3]
Nitrogen Dioxide (catalytic) / O₂88-95Catalytic use of NOx, high yield.[1]Requires handling of toxic nitrogen dioxide.
Electrochemical OxidationGoodAvoids the use of chemical oxidizing agents.[1]Requires specialized electrochemical equipment.
Table 2: Catalyst Selection for Other Synthetic Routes
Synthetic RouteCatalyst/ReagentComments
Oxidation of p-phenylenediamineModified Activated Carbon / O₂This system has been reported for the synthesis of quinonediimines, which are related to the dinitroso compound.[5] Direct synthesis of this compound may require further optimization.
Hydrogen PeroxideA common oxidant for phenylenediamines, but selectivity towards the dinitroso product needs careful control to avoid polymer formation.[6]
Reduction of 1,4-dinitrobenzene followed by oxidationZinc dust, Iron, or catalytic hydrogenation for reduction.The first step is the reduction of the dinitro compound to N,N'-dihydroxy-1,4-phenylenediamine.
Mild oxidizing agent (e.g., air, ferric chloride) for oxidation.The dihydroxylamine intermediate is typically oxidized in situ to the dinitroso product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of p-Benzoquinone Dioxime with Hydrogen Peroxide

This protocol is based on a patented procedure and offers a high-yield, environmentally friendly approach.[3]

Materials:

  • p-Benzoquinone dioxime

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer, suspend 13.8 parts by weight of p-benzoquinone dioxime in 52.5 parts by weight of water.

  • Heat the suspension to 50-55 °C with stirring.

  • Add 26.8 parts by weight of 30% hydrochloric acid.

  • Over a period of 30 minutes, uniformly add 12.5 parts by weight of 30% hydrogen peroxide solution while maintaining the temperature at 50-55 °C.

  • After the addition is complete, continue stirring at the same temperature for another 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Yield: 98.5%[3]

Protocol 2: Synthesis of this compound via Oxidation of p-Benzoquinone Dioxime with Sodium Hypochlorite

This protocol is adapted from a patented method.[5]

Materials:

  • p-Benzoquinone dioxime (wet)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hypochlorite (NaClO) solution (5-10% available chlorine)

  • Water

Procedure:

  • Prepare an alkaline solution of p-benzoquinone dioxime by dissolving the wet starting material in an aqueous solution of sodium hydroxide.

  • In a separate vessel, dilute a commercial NaClO solution to an available chlorine concentration of 5%.

  • Cool the alkaline p-benzoquinone dioxime solution to 13-15 °C in a reaction vessel protected from light.

  • Slowly add the diluted NaClO solution dropwise to the p-benzoquinone dioxime solution over 4 hours, maintaining the system temperature at 15 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Filter the resulting precipitate.

  • Wash the solid product with water.

  • Dry the product to obtain this compound.

Expected Yield: ~81%[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: p-Benzoquinone Dioxime Suspension heat Heat to 50-55 °C start->heat add_hcl Add HCl heat->add_hcl add_h2o2 Add H₂O₂ (30 min) add_hcl->add_h2o2 stir Stir (30 min) add_h2o2->stir cool Cool to RT stir->cool filter Filter cool->filter wash Wash with Water filter->wash dry Dry wash->dry product Product: this compound dry->product

Fig 1: Experimental workflow for the synthesis of this compound using H₂O₂.

polymerization_equilibrium monomer This compound (Monomer) Green, Soluble polymer Poly(this compound) Yellow/Brown, Insoluble monomer->polymer Room Temperature polymer->monomer Heat / Vacuum

Fig 2: Reversible polymerization of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup side_reactions Investigate Side Reactions check_conditions->side_reactions

References

Technical Support Center: Scaling Up 1,4-Dinitrosobenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,4-dinitrosobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The most common industrial synthesis route for this compound is the oxidation of p-benzoquinone dioxime.[1][2] This method is often preferred due to its relatively high yields and avoidance of more hazardous reagents. Common oxidizing agents used in this process include ferric chloride, hydrogen peroxide in the presence of hydrochloric acid, and sodium hypochlorite.[1] Another, less common, route involves the reduction of p-dinitrobenzene to the corresponding dihydroxylamine, followed by mild oxidation.[3]

Q2: My this compound product is an insoluble, brownish powder, not the expected green monomer. What is happening?

This compound has a strong tendency to polymerize, especially in the solid state, forming a stable, insoluble brownish-yellow polymer known as poly(1,4-phenyleneazine N,N-dioxide).[3][4] The green monomeric form is typically only stable in the gaseous phase or in dilute solutions.[3] This polymerization is a spontaneous process at room temperature and does not require an initiator.[3] Therefore, if you have isolated a solid product at or near room temperature, it is almost certainly the polymeric form.

Q3: How can I control the polymerization of this compound during and after synthesis?

Controlling the inherent polymerization of this compound is a primary challenge in its production and handling. Here are some strategies:

  • Temperature Control: The polymerization process is temperature-dependent. While difficult to prevent entirely, maintaining low temperatures during synthesis and storage can help to slow down the rate of polymerization.

  • In-situ Use: Whenever possible, use the this compound in solution directly after synthesis without isolating it as a solid. This minimizes the opportunity for polymerization.

  • Solvent Selection: The choice of solvent can influence the stability of the monomer. While specific non-polymerizing solvent systems are not extensively documented, using a solvent in which the monomer is highly soluble and the reaction can be carried out at low temperatures is advisable.

  • Use of Supports: One patented approach involves synthesizing this compound in the presence of an inert, solid support material such as silica, carbon black, or zeolites.[1] This results in a composition where the this compound is deposited onto the support, which can improve its handling and dispersibility for downstream applications.[1]

Q4: I am observing a lower than expected yield in my scaled-up synthesis. What are the potential causes?

Several factors can contribute to low yields during the scale-up of this compound synthesis:

  • Incomplete Oxidation: If you are using the p-benzoquinone dioxime oxidation route, incomplete conversion of the starting material is a likely cause. Ensure that the stoichiometry of the oxidizing agent is correct and that the reaction is allowed to proceed to completion.

  • Side Reactions: The choice of oxidizing agent and reaction conditions can lead to the formation of byproducts. For example, overly harsh oxidation conditions could lead to degradation of the desired product.

  • Product Loss During Workup: Due to the polymeric nature of the product, it can be challenging to handle and purify. Significant product loss can occur during filtration, washing, and drying steps.

  • Thermal Decomposition: Nitroso compounds can be thermally sensitive. Excessive temperatures during the reaction or workup can lead to decomposition and reduced yields.

Q5: What are the major safety hazards to consider when scaling up this compound production?

Scaling up the production of this compound introduces significant safety risks that must be carefully managed:

  • Exothermic Reactions: The synthesis of nitro and nitroso compounds is often highly exothermic. Poor temperature control during scale-up can lead to a runaway reaction, where the reaction rate increases uncontrollably, potentially causing a dangerous increase in temperature and pressure.

  • Thermal Instability: Nitro compounds can be thermally unstable and may decompose violently, especially in the presence of impurities.[5] It is crucial to have a thorough understanding of the thermal stability of your reaction mixture.

  • Explosion Hazard: this compound is classified as an explosive.[6] Handling of the dry, solid material should be minimized, and appropriate safety precautions, such as the use of blast shields and remote handling techniques, should be employed.

  • Toxicity: this compound is toxic and can cause methemoglobinemia, a condition where the ability of blood to carry oxygen is reduced.[6] Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and protective clothing, must be worn to prevent exposure.

Troubleshooting Guides

Problem: Low Yield

Potential Cause Recommended Solution
Incomplete reaction- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the correct stoichiometry of reactants.- Optimize reaction time and temperature based on small-scale experiments.
Suboptimal reaction temperature- Maintain the recommended temperature range for the specific synthesis route.- Use a reliable and calibrated temperature control system.
Catalyst deactivation (if applicable)- Ensure the catalyst is fresh and handled under appropriate conditions.- Investigate potential impurities in starting materials that could poison the catalyst.
Product loss during workup- Optimize filtration and washing procedures to minimize loss of the polymeric product.- Consider in-situ use of the product if possible.
Side reactions leading to byproducts- Adjust reaction conditions (e.g., temperature, pH, addition rate of reagents) to favor the desired product.- Select a more selective oxidizing agent.

Problem: Product Purity Issues

Potential Cause Recommended Solution
Presence of unreacted starting materials- Ensure the reaction goes to completion.- Optimize the purification process to remove residual starting materials.
Formation of isomers or other byproducts- Adjust reaction conditions to improve selectivity.- Employ appropriate purification techniques. Given the polymeric nature of the product, this may involve dissolving the polymer in a suitable solvent, filtering out insoluble impurities, and then re-precipitating the product.
Contamination from solvents or reagents- Use high-purity solvents and reagents.- Ensure all glassware and equipment are clean and dry.

Problem: Runaway Reaction or Poor Temperature Control

Potential Cause Recommended Solution
Reaction is highly exothermic- Scale up the reaction in small increments.- Ensure efficient stirring to promote heat transfer.- Use a cooling bath with sufficient capacity to absorb the heat of reaction.- Control the rate of addition of reagents to manage the rate of heat generation.
Inadequate cooling- Increase the surface area to volume ratio of the reactor if possible.- Use a more efficient cooling system.
Accumulation of unreacted reagents- Ensure a gradual and controlled addition of reagents to prevent a sudden, rapid reaction.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis via Oxidation of p-Benzoquinone Dioxime

Parameter Value Reference
Oxidizing Agent Hydrogen Peroxide / Hydrochloric Acid[2]
Molar Ratio (p-quinone dioxime : H₂O₂ : HCl) 1 : 1.1 : (1.8 - 2.2)[2]
Reaction Temperature 50 - 70 °C[2]
Weight Ratio (p-quinone dioxime : water) 1 : (5 - 8)[2]
Oxidizing Agent Addition Time 15 - 30 minutes[2]
Stirring Time Post-Addition 15 - 30 minutes[2]
Reported Yield High[2]

Note: This data is based on a specific patented method and may require optimization for different scales and equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of p-Benzoquinone Dioxime with Hydrogen Peroxide and Hydrochloric Acid

This protocol is based on the method described in patent RU2266897C1.[2]

Materials:

  • p-Benzoquinone dioxime

  • Hydrogen peroxide (30% solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a suspension of p-benzoquinone dioxime in water. The weight ratio of p-benzoquinone dioxime to water should be between 1:5 and 1:8.

  • Add hydrochloric acid to the suspension to act as a catalyst. The molar ratio of p-benzoquinone dioxime to hydrochloric acid should be between 1:1.8 and 1:2.2.

  • Heat the mixture to a temperature between 50 °C and 70 °C with constant stirring.

  • Slowly add the hydrogen peroxide solution via the addition funnel over a period of 15 to 30 minutes. The molar ratio of p-benzoquinone dioxime to hydrogen peroxide should be 1:1.1. Maintain the reaction temperature within the specified range during the addition.

  • After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 15 to 30 minutes.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the product with water to remove any remaining acid and unreacted reagents.

  • Dry the product under vacuum at a temperature not exceeding 40-50 °C. The resulting product is the polymeric form of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation start Start: p-Benzoquinone Dioxime Suspension add_hcl Add HCl (Catalyst) start->add_hcl heat Heat to 50-70°C add_hcl->heat add_h2o2 Slowly Add H₂O₂ (Oxidizing Agent) heat->add_h2o2 react Stir for 15-30 min add_h2o2->react cool Cool Reaction Mixture react->cool filter Filter Solid Product cool->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry end_product End Product: Poly(this compound) dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue temp_control Poor Temperature Control? start->temp_control incomplete_rxn Check for Incomplete Reaction low_yield->incomplete_rxn Yes side_reactions Investigate Side Reactions low_yield->side_reactions Yes workup_loss Optimize Workup Procedure low_yield->workup_loss Yes unreacted_sm Presence of Starting Material? purity_issue->unreacted_sm Yes byproducts Formation of Byproducts? purity_issue->byproducts Yes exothermic Highly Exothermic Reaction? temp_control->exothermic Yes cooling Inadequate Cooling System? temp_control->cooling Yes check_completion Ensure Reaction Completion unreacted_sm->check_completion Yes optimize_conditions Optimize Reaction Conditions for Selectivity byproducts->optimize_conditions Yes slow_addition Slow Down Reagent Addition exothermic->slow_addition Yes improve_cooling Improve Cooling Capacity cooling->improve_cooling Yes

Caption: Troubleshooting logic for scaling up this compound production.

References

Technical Support Center: Synthesis of 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-dinitrosobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize impurities and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible CauseTroubleshooting Step
Incomplete Oxidation of the Precursor: The oxidizing agent is not effectively converting the starting material (e.g., p-phenylenediamine (B122844) or its derivative) to the desired dinitroso product.- Choice of Oxidizing Agent: Ensure the appropriate oxidizing agent is being used. Common oxidants for this transformation include hydrogen peroxide and sodium hypochlorite (B82951). The choice of oxidant can significantly impact yield. - Reaction Conditions: Optimize the reaction temperature and time. Oxidation reactions can be sensitive to these parameters. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product. Common side reactions include the formation of polymeric materials and other oxidation products.[1]- Control of pH: The pH of the reaction mixture can influence the rate of side reactions. Maintaining the optimal pH throughout the reaction is crucial. - Temperature Control: Exothermic reactions can lead to a rise in temperature, which may promote side reactions. Ensure efficient stirring and cooling to maintain the desired reaction temperature.
Product Degradation: this compound can be unstable under certain conditions and may decompose during the reaction or workup.- Minimize Exposure to Light and Heat: Protect the reaction mixture from light and maintain a low temperature, especially during workup and purification steps.
Losses During Workup and Purification: The product may be lost during extraction, washing, or recrystallization steps.- Optimize Extraction: Ensure the correct solvent and pH are used for efficient extraction of the product. - Recrystallization Solvent: Select a recrystallization solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below to maximize recovery.

Problem 2: Product is Impure After Synthesis

Possible CauseTroubleshooting Step
Presence of Unreacted Starting Materials: The reaction has not gone to completion, leaving residual starting materials in the product mixture.- Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC or another suitable method. - Adjust Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of the oxidizing agent may be necessary.
Formation of Byproducts: Side reactions lead to the formation of impurities that are carried through to the final product.- Optimize Reaction Conditions: As with low yield, optimizing temperature, pH, and reaction time can minimize the formation of byproducts. - Purification: Employ appropriate purification techniques. Recrystallization is a common and effective method for purifying solid organic compounds.[2] Column chromatography may be necessary for separating closely related impurities.
Contamination from Reagents or Solvents: Impurities present in the starting materials, reagents, or solvents can contaminate the final product.- Use High-Purity Materials: Ensure that all starting materials, reagents, and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory synthesis of this compound involves a multi-step process starting from phenol (B47542). This route typically proceeds through the formation of p-nitrosophenol and then p-benzoquinone dioxime, which is subsequently oxidized to this compound.[3] Another potential route is the oxidation of p-phenylenediamine.[1]

Q2: What are the likely impurities in the synthesis of this compound from p-phenylenediamine?

A2: The oxidation of p-phenylenediamine can be complex, leading to a variety of byproducts. While specific data for the controlled synthesis of this compound is limited in publicly available literature, studies on the oxidation of p-phenylenediamine in other contexts (e.g., hair dyes) have identified several potential impurities. These can include dimeric and trimeric species, as well as polymeric materials.[1] One notable trimeric byproduct formed from the oxidation of p-phenylenediamine is Bandrowski's base.[4] Incomplete oxidation can also lead to the presence of intermediate oxidation products.

Q3: How can I purify crude this compound?

A3: Recrystallization is a highly effective method for purifying crude this compound. The key is to select an appropriate solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. This allows for the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.[2] It is important to allow for slow cooling to promote the formation of larger, purer crystals.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the main product and any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify the structures of any significant impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Synthesis of this compound from Phenol (Multi-step)

This protocol is based on a patented method and should be adapted with appropriate safety precautions.[3]

Step 1: Preparation of p-Nitrosophenol

  • Prepare a mixed solution of sodium phenolate (B1203915) and sodium nitrite (B80452) by dissolving phenol in an aqueous solution of sodium nitrite and sodium hydroxide (B78521).

  • Slowly add this mixed solution dropwise into a sulfuric acid solution at a controlled, preset temperature with constant stirring.

  • After the reaction is complete, filter the mixture and wash the solid to obtain the intermediate p-nitrosophenol.

Step 2: Preparation of p-Benzoquinone Dioxime

  • Add an aqueous solution of hydroxylamine (B1172632) hydrochloride dropwise to the wet p-nitrosophenol from the previous step.

  • Stir the mixture to allow for the reaction to proceed.

  • Filter and wash the resulting solid to obtain p-benzoquinone dioxime.

Step 3: Oxidation to this compound

  • Dissolve the p-benzoquinone dioxime in an aqueous solution of sodium hydroxide to form an alkaline solution.

  • Slowly add a dilute solution of sodium hypochlorite (NaClO) dropwise to the alkaline p-benzoquinone dioxime solution.

  • Stir the reaction mixture, and then filter and wash the resulting solid to obtain the this compound product. A yield of approximately 81-82% has been reported for this final step.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: p-Nitrosophenol Synthesis cluster_step2 Step 2: p-Benzoquinone Dioxime Synthesis cluster_step3 Step 3: this compound Synthesis phenol Phenol + NaNO₂ + NaOH reaction1 Reaction phenol->reaction1 h2so4 H₂SO₄ h2so4->reaction1 filtration1 Filtration & Washing reaction1->filtration1 pnp p-Nitrosophenol filtration1->pnp reaction2 Reaction pnp->reaction2 hydroxylamine Hydroxylamine HCl hydroxylamine->reaction2 filtration2 Filtration & Washing reaction2->filtration2 pbqd p-Benzoquinone Dioxime filtration2->pbqd reaction3 Oxidation pbqd->reaction3 naocl NaClO naocl->reaction3 filtration3 Filtration & Washing reaction3->filtration3 product This compound filtration3->product

Caption: Multi-step synthesis of this compound from phenol.

purification_workflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) Removes insoluble impurities dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration to Isolate Crystals cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor drying Drying washing->drying pure_product Pure this compound drying->pure_product

References

stability issues of 1,4-dinitrosobenzene under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-dinitrosobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability issue with this compound is its strong tendency to polymerize. In the solid state, it exists as a polymeric structure, poly(1,4-phenyleneazine-N,N'-dioxide). In solution, an equilibrium between the monomer and the polymer (azodioxy form) is established. This equilibrium is sensitive to temperature and light.

Q2: How does temperature affect the stability of this compound?

A2: Temperature plays a crucial role in the stability of this compound. At cryogenic temperatures (e.g., 12 K), the monomeric form is stable. However, upon warming to around 150 K (-123 °C), rapid polymerization occurs.[1] The solid polymer is reportedly stable up to approximately 150 °C. At normal laboratory temperatures, the solid is typically in its polymeric form. In solution, higher temperatures can favor the monomeric form, but may also accelerate decomposition.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light. UV irradiation, especially at cryogenic temperatures, can induce the depolymerization of the poly(1,4-phenyleneazine-N,N'-dioxide) to yield the monomeric this compound.[1][2] Therefore, it is recommended to protect solutions and solid samples from light to prevent unwanted changes in the monomer-polymer equilibrium. For synthetic procedures involving light-sensitive intermediates, it is advised to carry out the reaction in the absence of light.

Q4: What is the recommended way to store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated place, away from heat sources, open flames, and sparks.[3][4][5] It should be kept in a tightly closed container and protected from light.[5] Due to its potential for explosive decomposition upon heating or shock, it should be handled with care and stored separately from strong oxidizing agents, acids, and active metal powders.[3]

Q5: In which solvents is this compound soluble and does solubility affect its stability?

A5: this compound is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and acetone.[6] The polymeric form can be dissolved in benzene (B151609), leading to dissociation into the monomer.[7] The choice of solvent can influence the monomer-polymer equilibrium. It is important to use dry solvents, as the presence of water could potentially affect stability, although specific data on this is limited.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected precipitation or change in solution color (e.g., from green/blue of monomer to yellow/brown). Polymerization of the monomer.- Cool the solution to lower temperatures to shift the equilibrium towards the monomer. - Protect the solution from light. - Consider if the concentration is too high, which can favor polymerization.
Inconsistent experimental results. - Variation in the monomer-polymer ratio in the starting material. - Degradation of the sample due to improper storage or handling.- Before use, you can attempt to depolymerize a sample by sublimation or controlled heating under vacuum, followed by condensation at low temperatures to obtain the monomer.[1] - Ensure consistent and proper storage conditions (cool, dark, dry).
Low yield in a reaction where this compound is a reactant. - The polymeric form may have different reactivity compared to the monomer. - Decomposition under reaction conditions.- If the monomer is the desired reactant, consider generating it in situ via controlled heating or photolysis if the reaction conditions allow. - Optimize reaction temperature; higher temperatures might be needed to favor the monomer but could also lead to decomposition. Monitor the reaction closely.
Difficulty in purifying the product. Contamination with the polymer or other degradation products.- Recrystallization from a suitable solvent can be attempted. For instance, the polymer of a substituted derivative has been purified by dissolution in benzene and recrystallization.[7] - Sublimation can be used to separate the more volatile monomer from the polymer.
Synthesis of this compound from p-quinone dioxime gives low yield or impure product. - Incomplete oxidation of p-quinone dioxime. - Side reactions due to improper temperature control or reagent stoichiometry. - Decomposition of the product during workup.- Ensure the molar ratios of reactants (e.g., p-quinone dioxime, oxidizing agent, and catalyst) are correct as per the protocol. - Maintain the recommended reaction temperature. For example, in the oxidation with H₂O₂/HCl, a temperature range of 50-70°C is suggested. - Protect the reaction from light, especially if light-sensitive intermediates are involved.[8]

Experimental Protocols

Synthesis of this compound from p-Quinone Dioxime

This method involves the oxidation of p-quinone dioxime. Several oxidizing agents can be used. Below is a general procedure based on oxidation with hydrogen peroxide in the presence of hydrochloric acid.

Materials:

  • p-Quinone dioxime

  • Hydrogen peroxide (30% solution)

  • Hydrochloric acid (concentrated)

  • Water

  • Ice

Procedure:

  • In a reaction vessel, prepare a suspension of p-quinone dioxime in water. The weight ratio of p-quinone dioxime to water should be approximately 1:5 to 1:8.

  • Heat the suspension with stirring to 50-70°C.

  • Add hydrochloric acid to the suspension. The molar ratio of p-quinone dioxime to hydrogen peroxide to hydrochloric acid should be approximately 1:1.1:1.8-2.2.

  • Slowly add the 30% hydrogen peroxide solution to the reaction mixture over a period of 15-30 minutes while maintaining the temperature at 50-70°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for another 15-30 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with cold water to remove any unreacted starting materials and acid.

  • Dry the product under vacuum at a low temperature, protected from light.

Troubleshooting for this synthesis:

  • Low Yield: Check the quality and concentration of the hydrogen peroxide solution. Ensure the reaction temperature is maintained within the optimal range.

  • Product Contamination: Inadequate washing may leave acidic impurities. Ensure the product is washed until the filtrate is neutral.

Visualizations

Experimental_Workflow_for_Handling_Dinitrosobenzene Experimental Workflow for Handling this compound cluster_storage Storage cluster_preparation Sample Preparation cluster_reaction Reaction cluster_workup Workup & Purification storage Store in cool, dark, dry place weigh Weigh quickly storage->weigh Handle with care dissolve Dissolve in appropriate dry solvent weigh->dissolve reaction Perform reaction under inert atmosphere and protected from light dissolve->reaction monitor Monitor reaction closely (TLC, etc.) reaction->monitor workup Use mild workup conditions (avoid strong acids/bases if possible) monitor->workup purify Purify at low temperature if possible (e.g., cold chromatography) workup->purify

Caption: A logical workflow for handling this compound in experiments.

Monomer_Polymer_Equilibrium Monomer-Polymer Equilibrium of this compound monomer This compound (Monomer) (Green/Blue in solution) polymer Poly(1,4-phenyleneazine-N,N'-dioxide) (Polymer) (Yellow/Brown solid) monomer->polymer Warming (e.g., >150 K) High concentration polymer->monomer UV Irradiation (low temp) Heating in solution/sublimation

Caption: The reversible equilibrium between monomeric and polymeric this compound.

References

Technical Support Center: 1,4-Dinitrosobenzene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization kinetics of 1,4-dinitrosobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general nature of this compound polymerization?

A1: The polymerization of this compound is a solid-state process that can be initiated thermally or photochemically at low temperatures.[1][2][3] A key characteristic is that it does not require an external initiator.[4] The resulting polymer, poly(1,4-phenyleneazine-N,N'-dioxide), is typically stable only in the solid state and will rapidly depolymerize when dissolved in a solvent or in the gaseous phase.[4]

Q2: What are the typical methods for initiating the polymerization?

A2: Polymerization is generally initiated by the following methods:

  • Thermal Initiation: Warming a monomeric film of this compound, often prepared by cryogenic deposition, to temperatures around 150 K triggers rapid polymerization.[2][3]

  • Photochemical Initiation: The polymer can be depolymerized to the monomer by UV irradiation at cryogenic temperatures (e.g., 13 K). Subsequent warming of the monomer will then induce re-polymerization.[1][3]

Q3: What analytical techniques are best suited for monitoring the polymerization kinetics?

A3: The primary technique for real-time monitoring of this compound polymerization is Fourier-transform infrared (FT-IR) spectroscopy .[3][5] The kinetics can be followed by observing the decrease in the vibrational band of the monomeric nitroso group (–N=O) and the corresponding increase in the band of the polymeric azodioxy group (E-ONNO).[3] Other techniques like Scanning Electron Microscopy (SEM) can be used to analyze the morphology of the final polymer.[1][3] For related nitroaromatic compounds, techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used, but their application to the solid-state polymerization kinetics of this compound is less direct.[6]

Q4: Are there common kinetic models used to describe this polymerization?

A4: Yes, the kinetic data from FT-IR spectroscopy are often analyzed using solid-state reaction models. The most common models are the Avrami-Erofeev model and two-step consecutive reactions models .[3][5][7] These models help in understanding the reaction mechanism and calculating activation parameters.[3][5]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
No or very slow polymerization upon warming. 1. Impure Monomer: The presence of impurities can inhibit polymerization. 2. Inappropriate Temperature: The temperature may be too low for the polymerization to proceed at a measurable rate. The optimal range is typically 120-150 K.[3] 3. Steric Hindrance: If using a substituted this compound, bulky substituents on the aromatic ring can sterically hinder or completely prevent polymerization.[4]1. Purify Monomer: Purify the this compound, for example, by vacuum sublimation.[3] 2. Optimize Temperature: Carefully control and monitor the temperature, ensuring it is within the optimal range for polymerization. 3. Re-evaluate Monomer: For substituted derivatives, consider that polymerization may not be feasible if steric hindrance is too great.
Inconsistent or irreproducible kinetic data. 1. Inconsistent Sample Preparation: Variations in the preparation of the monomer film (e.g., thickness, deposition rate) can affect the kinetics. 2. Formation of Different Isomers: Depending on the monomer preparation method (UV photolysis vs. vacuum deposition), different isomers (Z and E) of the azodioxy linkage can form. The Z-isomer is less stable and can rearrange to the E-isomer.[2][3] 3. Poor Thermal Contact: Inconsistent thermal contact with the substrate can lead to temperature gradients across the sample.1. Standardize Protocol: Maintain a consistent and well-documented protocol for monomer preparation. 2. Control Isomer Formation: Be aware of the preparation method's influence on isomer formation. The Z-isomer, formed from cryogenic deposition, irreversibly converts to the more stable E-isomer upon warming.[3] 3. Ensure Good Thermal Contact: Ensure the sample is in uniform and firm contact with the temperature-controlled stage.
Polymer appears unstable and depolymerizes. 1. Presence of Solvent: The polymer is known to be unstable in solution, readily depolymerizing back to the monomer.[4] 2. Heating Above Decomposition Temperature: The polymer has a finite thermal stability and will decompose at higher temperatures (stable up to around 150 °C).[1][2]1. Maintain Solid State: Ensure all analyses and handling are performed in the solid state. 2. Control Temperature: Do not heat the polymer above its decomposition temperature.
Polymerization stops prematurely or does not go to completion. 1. Termination Reaction: The polymerization has "living" characteristics and can be terminated by the presence of other monomeric C-nitroso compounds.[4]1. Ensure Purity: Use highly purified this compound and avoid contamination with other nitroso compounds.

Experimental Protocols

Protocol 1: Monitoring Polymerization Kinetics using FT-IR Spectroscopy

This protocol outlines the general steps for preparing a monomeric film of this compound and monitoring its polymerization.

  • Sample Preparation (Monomer Film Formation):

    • Method A: Cryogenic UV Photolysis:

      • Prepare a pellet of the polymeric this compound mixed with KBr.

      • Mount the pellet in a cryostat equipped with IR-transparent windows.

      • Cool the sample to a cryogenic temperature (e.g., 13 K).

      • Irradiate the pellet with a UV source to induce depolymerization to the monomeric form. Monitor the formation of the monomer using FT-IR by observing the appearance of the –N=O vibrational band.[3]

    • Method B: Vacuum Sublimation and Cryogenic Deposition:

      • Place the polymeric this compound in a sublimation apparatus connected to a high-vacuum line.

      • Gently heat the polymer under vacuum to induce sublimation.

      • Condense the this compound vapor onto an IR-transparent substrate (e.g., a KBr window) held at a cryogenic temperature (e.g., 12 K) within a cryostat. This will form a solid film of the monomer.[2][3]

  • Kinetic Measurement:

    • After preparing the monomeric film, rapidly increase the temperature of the substrate to the desired temperature for kinetic analysis (typically between 120 K and 150 K).[3]

    • Immediately begin acquiring time-resolved FT-IR spectra at regular intervals.

    • Monitor the decrease in the absorbance of the monomeric –N=O band (around 1521 cm⁻¹) and the simultaneous increase in the absorbance of the polymeric E-ONNO band (around 1264 cm⁻¹) over time.[3]

  • Data Analysis:

    • Extract the absorbance data for the relevant peaks as a function of time.

    • Normalize the data to represent the extent of reaction (conversion).

    • Fit the conversion vs. time data to appropriate solid-state kinetic models (e.g., Avrami-Erofeev) to determine the reaction rate constants and other kinetic parameters.[3][7]

Diagrams

Troubleshooting_Workflow start Start: Polymerization Issue issue Identify the Primary Observation start->issue no_poly No / Slow Polymerization issue->no_poly No reaction inconsistent_data Inconsistent Kinetic Data issue->inconsistent_data Irreproducible unstable_poly Unstable Polymer issue->unstable_poly Depolymerization check_purity Action: Check Monomer Purity (e.g., via sublimation) no_poly->check_purity check_temp Action: Verify & Optimize Temperature (120-150 K) no_poly->check_temp check_protocol Action: Standardize Sample Preparation Protocol inconsistent_data->check_protocol check_isomer Consider Isomer Formation (Z vs. E) inconsistent_data->check_isomer check_environment Action: Ensure Solid State & No Solvents unstable_poly->check_environment end End: Issue Resolved check_purity->end check_temp->end check_protocol->end check_isomer->end check_environment->end

Caption: Troubleshooting workflow for common polymerization issues.

Experimental_Workflow cluster_prep Monomer Preparation cluster_kinetics Kinetic Analysis start_prep Start: Polymeric This compound method_choice Choose Method start_prep->method_choice uv_photolysis Cryogenic UV Photolysis (e.g., 13 K in KBr) method_choice->uv_photolysis Photochemical vac_deposition Vacuum Deposition (e.g., onto 12 K substrate) method_choice->vac_deposition Thermal monomer_film Result: Monomeric Film uv_photolysis->monomer_film vac_deposition->monomer_film warm_sample Warm to Reaction Temp (e.g., 120-150 K) monomer_film->warm_sample ftir_monitor Time-Resolved FT-IR Spectroscopy warm_sample->ftir_monitor data_analysis Data Analysis (e.g., Avrami-Erofeev Model) ftir_monitor->data_analysis end_analysis End: Kinetic Parameters data_analysis->end_analysis

Caption: Experimental workflow for kinetic studies.

References

Technical Support Center: 1,4-Dinitrosobenzene Reactivity in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of solvent polarity on the reactivity of 1,4-dinitrosobenzene. This resource includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity influence the monomer-dimer equilibrium of this compound?

A1: In solution, this compound can exist as a green monomer or a colorless dimer (azodioxide). The equilibrium between these two forms is significantly influenced by solvent polarity. In non-polar solvents, the less polar monomeric form is generally more favored, especially at lower concentrations. In contrast, polar solvents can stabilize the more polar dimeric structure. For instance, in aqueous solutions, the equilibrium tends to shift towards the dimer due to the dipolar stabilization of the polar dimer structure by water molecules.[1][2] In the solid state, this compound typically exists as a polymeric azodioxide.[3][4] Upon dissolution in organic solvents, this polymer can depolymerize to the monomeric form.[3]

Q2: What is the expected reactivity of this compound in polar protic versus polar aprotic solvents?

A2: The reactivity of this compound is highly dependent on the nature of the polar solvent.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the nitroso groups, which can influence reactivity. For example, in Diels-Alder reactions, protic solvents can activate the nitroso group by hydrogen bonding with the oxygen atom, potentially increasing the reaction rate.[5] However, for nucleophilic attack, strong solvation of the nucleophile in protic solvents can decrease its reactivity.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents possess large dipole moments and can solvate charged species, but they do not participate in hydrogen bonding to the same extent as protic solvents.[6][7] In reactions involving nucleophiles, polar aprotic solvents are often preferred as they do not "cage" the nucleophile as effectively as protic solvents, leading to enhanced reactivity. For instance, in nucleophilic aromatic substitution reactions of related dinitrobenzenes, reaction rates are often significantly higher in polar aprotic solvents compared to non-polar or protic solvents.[6][7]

Q3: Can this compound undergo self-polymerization in solution?

A3: While this compound exists as a polymer in the solid state, in solution it typically exists in a monomer-dimer equilibrium.[3][8] The polymeric form is generally unstable in solution and rapidly dissociates into the monomer.[3] However, the formation of oligomers or polymers can be influenced by factors such as concentration and temperature. At higher concentrations and lower temperatures, the equilibrium may shift towards the formation of dimers and potentially small oligomers.

Q4: How does solvent polarity affect the E/Z isomerization of the this compound dimer?

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Low or no reactivity in a Diels-Alder reaction. 1. Inappropriate solvent choice leading to poor solubility or deactivation of the diene or dienophile.2. The monomer-dimer equilibrium favors the unreactive dimer.1. Select a solvent that dissolves both reactants well. For nitroso-Diels-Alder reactions, consider fluorinated alcohols which can activate the nitroso group via hydrogen bonding.[5]2. Increase the temperature to shift the equilibrium towards the monomeric form. Monitor the color of the solution; a green color indicates the presence of the reactive monomer.[8]
Precipitation of starting material or product. 1. Poor solubility of this compound or the product in the chosen solvent.2. Change in temperature affecting solubility.1. Refer to the solubility data table below. Consider using a co-solvent system. For example, adding a small amount of a polar aprotic solvent like DMSO can significantly increase solubility.2. If the reaction is performed at a low temperature, ensure that all components remain in solution. A slight increase in temperature might be necessary.
Inconsistent reaction rates. 1. The monomer-dimer equilibrium is not controlled.2. Presence of impurities in the solvent or starting materials.1. Monitor the concentration of the monomer using UV-Vis spectroscopy (the monomer has a characteristic absorption in the visible region). Ensure consistent temperature and concentration across experiments.2. Use high-purity, dry solvents. Impurities like water can act as nucleophiles or alter the polarity of the medium.
Side reactions observed, especially with nucleophiles. 1. The solvent is participating in the reaction (e.g., solvolysis).2. The nucleophile is too strong or too weak for the chosen solvent system.1. In reactions with strong nucleophiles, avoid polar protic solvents that can react with the nucleophile. Opt for polar aprotic solvents.2. The choice of solvent can modulate the reactivity of a nucleophile. In polar protic solvents, larger, more polarizable nucleophiles are often more reactive. In polar aprotic solvents, smaller, less solvated nucleophiles are generally more reactive.

Data Presentation

Solubility of this compound in Various Solvents
Solvent Solvent Type Polarity (Dielectric Constant, ε) Solubility Reference
WaterPolar Protic80.1Sparingly soluble (~0.1 g/100 mL at 20°C)[10]
EthanolPolar Protic24.5Soluble[10]
AcetonePolar Aprotic20.7Soluble[10]
ChloroformNon-polar4.8Sparingly soluble[11]
TolueneNon-polar2.4Sparingly soluble[6]

Note: The term "soluble" is qualitative. It is recommended to determine the exact solubility for your specific experimental conditions.

Effect of Solvent on Monomer-Dimer Equilibrium of a Related Nitrosoarene (4-Nitrosocumene)
Solvent Solvent Type Equilibrium Position Reference
WaterPolar ProticFavors Dimer[1][2]
Organic Solvents (e.g., CDCl₃)Non-polarFavors Monomer[1][2]

This data for a related compound suggests a similar trend for this compound, where polar solvents would favor the dimer and non-polar solvents would favor the monomer.

Experimental Protocols

Protocol 1: Monitoring the Monomer-Dimer Equilibrium of this compound using UV-Vis Spectroscopy

Objective: To qualitatively assess the effect of solvent polarity on the monomer-dimer equilibrium.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent where it is readily soluble (e.g., acetone).

  • Prepare dilute solutions (e.g., 10⁻⁴ M) of this compound in each of the selected solvents.

  • Record the UV-Vis spectrum of each solution over a range of 300-800 nm.

  • The monomeric form of nitroso compounds typically exhibits a characteristic absorption in the visible region (around 600-800 nm), giving the solution a green or blue color. The dimer is colorless and absorbs in the UV region.[3][8]

  • Compare the absorbance in the visible region for the solutions in different solvents. A higher absorbance indicates a higher concentration of the monomer.

Protocol 2: Kinetic Study of a Diels-Alder Reaction of this compound in Different Solvents

Objective: To determine the effect of solvent polarity on the rate of a Diels-Alder reaction involving this compound as the dienophile.

Materials:

  • This compound

  • A suitable diene (e.g., cyclopentadiene)

  • A selection of anhydrous solvents (e.g., toluene, dichloromethane, acetonitrile)

  • Reaction vessel with temperature control

  • Method for monitoring reaction progress (e.g., HPLC, GC, or NMR spectroscopy)

Procedure:

  • Dissolve the diene in the chosen solvent in the reaction vessel and bring it to the desired temperature.

  • In a separate flask, dissolve this compound in the same solvent. The solution should be green, indicating the presence of the monomer. If necessary, gently warm the solution to shift the equilibrium from the dimer to the monomer.

  • Initiate the reaction by adding the this compound solution to the diene solution.

  • Monitor the disappearance of the reactants and the appearance of the product over time by taking aliquots from the reaction mixture at regular intervals and analyzing them.

  • Determine the initial reaction rate from the change in concentration of a reactant or product over time.

  • Repeat the experiment in different solvents to compare the reaction rates.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome cluster_interpretation Interpretation start Start prep_sol Prepare Solutions in Various Solvents start->prep_sol uv_vis UV-Vis Spectroscopy prep_sol->uv_vis Equilibrium Study kinetics Kinetic Study (e.g., HPLC, NMR) prep_sol->kinetics Reactivity Study equilibrium Monomer-Dimer Equilibrium Data uv_vis->equilibrium rate_data Reaction Rate Constants kinetics->rate_data conclusion Solvent Effect Conclusion equilibrium->conclusion rate_data->conclusion

Caption: Experimental workflow for investigating the effect of solvent polarity on this compound reactivity.

monomer_dimer_equilibrium cluster_nonpolar Non-polar Solvents cluster_polar Polar Solvents monomer This compound Monomer (Green) dimer This compound Dimer (Colorless) monomer->dimer Equilibrium l1 Favored in Non-polar Solvents l1->monomer l2 Favored in Polar Solvents l2->dimer troubleshooting_logic start Experiment Fails check_sol Check Solubility start->check_sol check_eq Check Monomer-Dimer Equilibrium check_sol->check_eq No sol_issue Poor Solubility check_sol->sol_issue Yes check_reac Check Reagent Reactivity check_eq->check_reac No eq_issue Favors Dimer check_eq->eq_issue Yes reac_issue Inappropriate Nucleophilicity/ Electrophilicity check_reac->reac_issue Yes sol_sol Change Solvent/ Use Co-solvent sol_issue->sol_sol eq_sol Increase Temperature eq_issue->eq_sol reac_sol Change Solvent to Modulate Reactivity reac_issue->reac_sol

References

optimizing molar ratio of reagents for p-dinitrosobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-dinitrosobenzene. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing the molar ratio of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of p-dinitrosobenzene?

The most prevalent precursor for the synthesis of p-dinitrosobenzene is p-benzoquinone dioxime.[1][2][3][4] This intermediate is typically oxidized to yield the final product. Other reported, though less common, starting points include the pyrolysis of cis-3-hexen-1,5-diyne in the presence of nitric oxide.[3]

Q2: Which oxidizing agents are most effective for the conversion of p-benzoquinone dioxime to p-dinitrosobenzene?

Several oxidizing agents can be employed for this conversion. Commonly used agents include hydrogen peroxide in the presence of a catalyst like hydrochloric acid, sodium hypochlorite (B82951) in an alkaline solution, chlorine, and potassium ferricyanide.[1][2][3][4] The choice of oxidizing agent can influence the reaction conditions and overall yield.

Q3: What is the optimal molar ratio of reagents for the synthesis of p-dinitrosobenzene using hydrogen peroxide?

For the oxidation of p-benzoquinone dioxime with hydrogen peroxide, a molar ratio of p-benzoquinone dioxime:hydrogen peroxide:hydrochloric acid of 1:1.1:(1.8-2.2) has been reported to provide high yields of 94-98.5%.[1]

Q4: Are there alternative synthesis routes that do not involve p-benzoquinone dioxime?

Yes, while the oxidation of p-benzoquinone dioxime is a common method, other routes have been described. One such method involves the pyrolysis of cis-3-hexen-1,5-diyne with nitric oxide at temperatures above 150°C.[3] Another approach is the reduction of m-dinitrobenzene to the corresponding dihydroxylamine, followed by oxidation, although this produces the meta-isomer.[3]

Q5: What are some of the potential side reactions or byproducts to be aware of during the synthesis?

Side reactions can lead to the formation of impurities and reduce the yield of p-dinitrosobenzene. For instance, when using nitric acid as an oxidizing agent for p-benzoquinone dioxime, byproducts such as p-dinitrobenzene and picric acid can be formed.[1] In the synthesis of related compounds, over-oxidation to the nitro derivative is a common issue.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of p-Dinitrosobenzene Incorrect Molar Ratio of Reagents: An insufficient amount of oxidizing agent will lead to incomplete conversion of the starting material. Conversely, a large excess may promote side reactions. For the hydrogen peroxide method, a molar ratio of p-benzoquinone dioxime to hydrogen chloride below 1:1.8 has been observed to decrease the yield due to salt formation of the starting material.[1]Carefully measure and control the molar ratios of all reagents. For the oxidation of p-benzoquinone dioxime with H₂O₂/HCl, adhere to the optimal molar ratio of 1:1.1:1.8-2.2 (p-benzoquinone dioxime:H₂O₂:HCl).[1] For the sodium hypochlorite method, a molar ratio of p-benzoquinone dioxime to sodium hypochlorite of 1.0:(0.8-1.5) is suggested.[2]
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.Maintain the recommended reaction temperature for the chosen protocol. For the H₂O₂/HCl method, a temperature range of 50-70°C is advised.[1] For the sodium hypochlorite method, a lower temperature of around 15°C is recommended.[2]
Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.
Product is Impure Presence of Side Products: As mentioned, side reactions can generate impurities like p-dinitrobenzene and picric acid, particularly with certain oxidizing agents.[1]Consider using a milder or more selective oxidizing agent. Purification of the final product through recrystallization may be necessary.
Unreacted Starting Material: Incomplete reaction will result in the starting material contaminating the product.Increase the reaction time or slightly increase the amount of the oxidizing agent to ensure complete conversion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).
Reaction is Not Proceeding or is Very Slow Incorrect pH: The pH of the reaction medium can be critical, especially when using pH-sensitive reagents like sodium hypochlorite. The oxidation of p-benzoquinone dioxime with sodium hypochlorite is performed under alkaline conditions.[2]Ensure the pH of the reaction mixture is within the optimal range for the chosen method. For the sodium hypochlorite oxidation, the p-benzoquinone dioxime is first dissolved in an aqueous sodium hydroxide (B78521) solution.[2]
Catalyst Inactivity or Absence: In reactions requiring a catalyst, such as the use of hydrochloric acid in the hydrogen peroxide oxidation, its absence or poor quality will hinder the reaction.[1]Use the correct amount and concentration of the specified catalyst. Ensure the catalyst is of appropriate purity.

Data Presentation

Table 1: Molar Ratios and Yields for p-Dinitrosobenzene Synthesis

Starting Material Oxidizing Agent Catalyst/Base Molar Ratio (Starting Material:Oxidant:Catalyst/Base) Reported Yield Reference
p-Benzoquinone DioximeHydrogen PeroxideHydrochloric Acid1 : 1.1 : 1.8-2.294-98.5%[1]
p-Benzoquinone DioximeSodium HypochloriteSodium Hydroxide1 : 0.8-1.5 : ~1.878-82%[2]
p-Benzoquinone DioximeChlorine->90%[3]
p-Benzoquinone DioximePotassium Ferricyanide-Not Specified~80%[3]

Experimental Protocols

Protocol 1: Synthesis of p-Dinitrosobenzene via Oxidation of p-Benzoquinone Dioxime with Hydrogen Peroxide and Hydrochloric Acid

This protocol is based on the method described in a patented process which reports high yields.[1]

Materials:

  • p-Benzoquinone dioxime

  • 30% Hydrogen peroxide solution

  • Concentrated Hydrochloric acid

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, prepare a suspension of p-benzoquinone dioxime in water. The weight ratio of p-benzoquinone dioxime to water should be in the range of 1:5 to 1:8.

  • Add concentrated hydrochloric acid to the suspension to achieve a molar ratio of p-benzoquinone dioxime to hydrogen chloride between 1.8 and 2.2.

  • Heat the mixture with stirring to a temperature between 50°C and 70°C.

  • Slowly add a 30% hydrogen peroxide solution over a period of 15-30 minutes, maintaining the reaction temperature. The molar ratio of p-benzoquinone dioxime to hydrogen peroxide should be 1:1.1.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 15-30 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated p-dinitrosobenzene by filtration.

  • Wash the product with water and dry.

Protocol 2: Synthesis of p-Dinitrosobenzene via Oxidation of p-Benzoquinone Dioxime with Sodium Hypochlorite

This protocol is adapted from a patented method for synthesizing p-dinitrosobenzene from wet p-benzoquinone dioxime.[2]

Materials:

  • Wet p-benzoquinone dioxime

  • Sodium hydroxide

  • Sodium hypochlorite (NaClO) solution

  • Water

Procedure:

  • In a reaction vessel protected from light, dissolve the wet p-benzoquinone dioxime in an aqueous solution of sodium hydroxide to obtain an alkaline solution. A typical molar ratio is approximately 1 mole of p-benzoquinone dioxime to 1.8 moles of sodium hydroxide.

  • Prepare a dilute solution of sodium hypochlorite.

  • Cool the alkaline p-benzoquinone dioxime solution to approximately 15°C.

  • Slowly add the dilute sodium hypochlorite solution dropwise to the p-benzoquinone dioxime solution while maintaining the temperature at 15°C. The molar ratio of p-benzoquinone dioxime to sodium hypochlorite should be in the range of 1.0:0.8 to 1.0:1.5. The addition can take place over 0.5 to 2 hours.

  • After the addition is complete, continue stirring the mixture at natural temperature for 2 hours.

  • Filter the resulting precipitate.

  • Wash the product with water and dry to obtain p-dinitrosobenzene.

Mandatory Visualization

experimental_workflow_h2o2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start p-Benzoquinone Dioxime + Water hcl Add HCl start->hcl heat Heat to 50-70°C hcl->heat add_h2o2 Add H₂O₂ (15-30 min) heat->add_h2o2 stir Stir (15-30 min) add_h2o2->stir cool Cool stir->cool filter Filter cool->filter wash_dry Wash & Dry filter->wash_dry end p-Dinitrosobenzene wash_dry->end

Caption: Workflow for p-dinitrosobenzene synthesis using H₂O₂/HCl.

experimental_workflow_naclo cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start p-Benzoquinone Dioxime + NaOH(aq) cool_sol Cool to 15°C start->cool_sol add_naclo Add NaClO (0.5-2 h) cool_sol->add_naclo stir Stir (2 h) add_naclo->stir filter Filter stir->filter wash_dry Wash & Dry filter->wash_dry end p-Dinitrosobenzene wash_dry->end

Caption: Workflow for p-dinitrosobenzene synthesis using NaClO.

References

controlling the reversibility of 1,4-dinitrosobenzene dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the reversible dimerization of 1,4-dinitrosobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the reversible dimerization of this compound?

A1: this compound exists in a temperature- and light-sensitive equilibrium between its monomeric and dimeric (or polymeric) forms. The monomer is a blue-green species, while the dimer/polymer, linked by an azodioxy (-N(O)=N(O)-) bond, is typically a yellow-brown solid.[1][2] This reversibility is controlled by external stimuli, allowing for a "chemical switch" between the two states.[1]

Q2: What are the primary methods to control the monomer-dimer equilibrium?

A2: The equilibrium can be shifted using two main approaches:

  • Temperature: Low temperatures (cryogenic, e.g., 12 K to 150 K) favor the monomeric state.[3] Warming the sample will induce dimerization or polymerization.[3][4]

  • Light (Photolysis): UV irradiation of the dimer or polymer, especially at cryogenic temperatures, can break the nitrogen-nitrogen bond, leading to the formation of monomers.[1][4]

Q3: What is the difference between the Z- and E-isomers of the dimer/polymer?

A3: The azodioxy linkage can exist in two geometric isomers: Z (cis) and E (trans). The E-isomer is generally the more thermodynamically stable form.[1][4] The method used to generate the monomers can influence which isomer is formed upon subsequent polymerization.[3][4]

Q4: How do steric effects influence dimerization?

A4: Bulky substituents on the benzene (B151609) ring can sterically hinder the formation of the azodioxy bond. For instance, compounds like 2,6-di-tert-butylnitrosobenzene are unable to self-dimerize due to the large tert-butyl groups.[2] This principle can be used to design related molecules that remain monomeric even in the solid state.[2]

Troubleshooting Guide

Issue 1: Low or No Monomer Yield After Photolysis

Possible Cause Suggested Solution
Insufficient Irradiation Time/Power Increase the duration of UV irradiation. Ensure the lamp is at the optimal wavelength and power for dissociating the azodioxy bond.
Incorrect Temperature Ensure the sample is maintained at a sufficiently low cryogenic temperature (e.g., below 77 K) during photolysis to prevent immediate re-dimerization.[1][4]
Sample is Too Thick Prepare a thinner film of the polymer/dimer. UV light may not penetrate a thick sample, leading to incomplete dissociation.
Incorrect Isomer/Crystal Packing For some related compounds, certain crystal packing arrangements or isomers (e.g., m-halonitrosobenzenes) are resistant to photodissociation.[5] Verify the structure of your starting material.

Issue 2: Uncontrolled or Rapid Polymerization Upon Warming

Possible Cause Suggested Solution
Warming Rate is Too Fast Employ a slower, more controlled warming ramp. Rapid warming can lead to explosive polymerization and a disordered product.[4]
"Strong Topochemical Effect" Monomers generated by photolysis in a crystal lattice remain in close proximity, leading to a very fast dimerization rate upon warming.[4] This is an inherent property of this solid-state reaction. To slow it down, monomers can be prepared by sublimation and deposition, which results in a more random distribution.[1][4]

Issue 3: Formation of the Undesired (Z) Isomer

Possible Cause Suggested Solution
Monomer Preparation Method Monomers prepared by sublimation followed by cryogenic deposition tend to form the Z-polymer initially upon warming.[3][4]
Kinetic vs. Thermodynamic Control The Z-isomer is the kinetically favored product under certain conditions. To obtain the more stable E-isomer, the Z-polymer can be annealed at a higher temperature (above 150 K) to induce isomerization.[3][4]
Monomer Generation from Photolysis Monomers generated via photolysis of an existing E-polymer tend to re-form the E-polymer upon warming, demonstrating topotactic control.[4] Use this method if the E form is the desired product.

Quantitative Data Summary

The following table summarizes key quantitative data related to the dimerization of nitrosoarenes. Note that some data pertains to closely related compounds, which serve as valuable estimates for the this compound system.

ParameterCompoundValueConditionsSource(s)
Dimerization Gibbs Energy (ΔG°) Aromatic Dinitro Compounds (Average)~ -5 kJ/mol223 K[4]
Dimerization Gibbs Energy (ΔG°) Nitrosobenzene-9.8 kJ/mol25 °C, in CD₂Cl₂[6]
Dimerization Enthalpy (ΔrH°) Nitrosobenzene (Z-isomer)-22.15 kJ/molGas Phase[7]
Dimerization Enthalpy (ΔrH°) Nitrosobenzene (E-isomer)-26.21 kJ/molGas Phase[7]
Dimerization Rate Coefficient (k) p-Bromonitrosobenzene2.24 × 10⁻⁴ s⁻¹170 K (Solid State)[7]
Electronic Absorption (λmax) Poly(this compound)~400 nmSolid State[3][4]
IR Vibration (O-N=N-O) trans-dimer of this compound~1260 cm⁻¹Solid State[3]
IR Vibration (N=O stretch) Nitrosobenzene Monomer~1503 cm⁻¹KBr Pellet, 23 K[5]

Experimental Protocols

Protocol 1: Monomer Generation via Cryogenic Photolysis

  • Sample Preparation: Prepare a thin, uniform film of the this compound polymer on a suitable IR-transparent substrate (e.g., KBr or CsI pellet).

  • Cryogenic Cooling: Mount the sample in a cryostat and cool to a stable low temperature (e.g., 20 K).

  • Initial Spectrum: Record a baseline IR spectrum to confirm the presence of the dimer/polymer, identified by the characteristic azodioxy vibration (~1260 cm⁻¹).[3]

  • UV Irradiation: Irradiate the sample in situ with a high-pressure mercury lamp. Monitor the reaction by periodically recording IR spectra.

  • Monitoring: Observe the disappearance of the dimer peak (~1260 cm⁻¹) and the appearance of the monomer's N=O stretching vibration (expected near 1500 cm⁻¹).[3][5]

  • Completion: Continue irradiation until the dimer peak is minimized and the monomer peak is maximized. The sample is now ready for subsequent thermal dimerization experiments.

Protocol 2: Monomer Generation via Sublimation and Cryogenic Deposition

  • Apparatus Setup: Place the solid this compound polymer in a sublimation apparatus connected to a high-vacuum line. Position a substrate (e.g., CsI window) cooled by a cryostat in the path of the vapor.

  • Cooling: Cool the substrate to a very low temperature (e.g., 12 K).[3]

  • Depolymerization: Gently heat the polymer sample under vacuum. This will cause it to depolymerize into gaseous monomers.[3]

  • Deposition: The gaseous this compound monomers will travel to the cold substrate and condense as a solid layer of randomly oriented monomers.

  • Verification: Use IR spectroscopy to confirm the presence of the monomeric species and the absence of the dimer. The sample is now ready for controlled warming experiments.

Protocol 3: Controlled Thermal Dimerization/Polymerization

  • Monomer Preparation: Prepare a sample of monomeric this compound on a substrate inside a cryostat using either Protocol 1 or 2.

  • Controlled Warming: Slowly and controllably increase the temperature of the substrate. For example, warm the sample to 150 K.[3][4]

  • Kinetic Monitoring: Monitor the dimerization/polymerization process in real-time by recording spectra (e.g., IR or UV-Vis) at set time intervals.

  • Data Analysis: Track the decrease in the monomer's spectral signature and the increase in the dimer/polymer's signature to determine reaction kinetics.[4]

  • Isomer Annealing (Optional): If the initial product is the Z-isomer, further warming above 150 K can be performed to facilitate its conversion to the more stable E-isomer.[3][4]

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for Controlling Reversibility cluster_start Starting Material cluster_monomer_gen Monomer Generation cluster_monomer_state Monomer State cluster_polymerization Thermal Polymerization cluster_product Final Product start Poly(this compound) (E-isomer) photo Cryogenic Photolysis (UV light, < 77K) start->photo Method 1 sublime Sublimation & Deposition (Heat + Vacuum, 12K) start->sublime Method 2 oriented_mono Oriented Monomers (in crystal lattice) photo->oriented_mono random_mono Random Monomers (on cold surface) sublime->random_mono warm1 Warm to 150K oriented_mono->warm1 warm2 Warm to 150K random_mono->warm2 e_poly E-Polymer (Thermodynamically Stable) warm1->e_poly Topotactic Control z_poly Z-Polymer (Kinetically Favored) warm2->z_poly anneal Anneal > 150K anneal->e_poly Isomerization e_poly->photo Reversible Cycle z_poly->anneal

Caption: Diagram 1: Experimental workflow for controlling reversibility.

Monomer_Dimer_Equilibrium Diagram 2: Factors Influencing Monomer-Dimer Equilibrium cluster_conditions monomer 2x this compound (Monomer) dimer Azodioxy Dimer/Polymer (E or Z Isomer) monomer->dimer Dimerization / Polymerization dimer->monomer Dissociation temp_high Increased Temperature (e.g., > 150K) temp_high->dimer Favors temp_low Cryogenic Temperature (e.g., < 77K) temp_low->monomer Favors uv_light UV Light uv_light->monomer Favors

References

Technical Support Center: Handling p-Dinitrosobenzene and Avoiding Methemoglobin Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of p-dinitrosobenzene to minimize the risk of methemoglobin formation.

Frequently Asked Questions (FAQs)

Q1: What is p-dinitrosobenzene and why is it a concern?

A1: p-Dinitrosobenzene is an aromatic nitroso compound. Like other aromatic nitro and amino compounds, it is a potent oxidizing agent. The primary toxic effect of exposure is the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb).[1] Methemoglobin is incapable of binding and transporting oxygen, leading to a condition called methemoglobinemia, which can cause tissue hypoxia.[2]

Q2: How does p-dinitrosobenzene cause methemoglobin formation?

A2: Aromatic nitroso compounds induce methemoglobin formation primarily through a process of co-oxidation with oxyhemoglobin. This involves the transfer of electrons from the iron in hemoglobin to the oxidizing agent. The reaction can be complex and may involve enzymatic redox cycling within red blood cells, leading to the formation of reactive intermediates that further propagate the oxidation of hemoglobin.

Q3: What are the symptoms of methemoglobinemia?

A3: Symptoms of methemoglobinemia are related to the degree of tissue hypoxia and can vary depending on the concentration of methemoglobin in the blood. Mild symptoms, such as cyanosis (bluish discoloration of the skin and mucous membranes), headache, and fatigue, can appear at methemoglobin levels of 10-20%. As the concentration increases, more severe symptoms like shortness of breath, dizziness, nausea, and tachycardia can occur.[3] At levels above 50%, life-threatening effects such as seizures, coma, and arrhythmias can develop.[3]

Q4: What is the recommended immediate response to a suspected exposure to p-dinitrosobenzene?

A4: In case of suspected exposure, immediately remove the individual from the source of exposure and seek medical attention. If there is skin contact, wash the affected area thoroughly with soap and water.[4] If inhaled, move the person to fresh air.[5] If ingested, do not induce vomiting and seek immediate medical help.[4] It is crucial to inform medical personnel about the potential exposure to p-dinitrosobenzene so they can test for methemoglobinemia and administer the appropriate treatment, which is typically methylene (B1212753) blue.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid color change of the reaction mixture to brown/black. This could indicate a rapid, uncontrolled reaction or decomposition of p-dinitrosobenzene, potentially increasing the risk of exposure to volatile byproducts.- Ensure the reaction is being carried out under the correct temperature and atmospheric conditions. - Verify the purity of the starting materials and solvents. - Work in a well-ventilated fume hood and wear appropriate PPE.
A bluish tint is observed on the skin or lips of a researcher after handling the compound. This is a classic sign of cyanosis and may indicate the onset of methemoglobinemia due to dermal absorption or inhalation of p-dinitrosobenzene.- Immediately remove the individual from the laboratory and seek medical attention. - Review handling procedures to identify and correct any breaches in PPE or containment. - Ensure proper glove selection and frequent changes.
Inconsistent results in in-vitro assays involving p-dinitrosobenzene. p-Dinitrosobenzene can be unstable and may degrade over time or under certain storage conditions. It can also polymerize.[6][7]- Use freshly prepared solutions of p-dinitrosobenzene for each experiment. - Store the solid compound in a cool, dry, and dark place. - Characterize the purity of the compound before use if it has been stored for an extended period.
Difficulty in completely removing traces of p-dinitrosobenzene from glassware. The compound can be persistent and may adhere to surfaces, leading to potential cross-contamination or future exposure.- Use a dedicated set of glassware for working with p-dinitrosobenzene. - Clean glassware with an appropriate solvent (e.g., acetone, followed by a thorough wash with detergent and water). - Consider a base bath for cleaning glassware, followed by thorough rinsing.

Quantitative Data Summary

Toxicity and Exposure Data for p-Dinitrosobenzene and Related Compounds

Parameter Value Species Reference
Lethal Concentration Low (LCLo) - Inhalation 200 mg/m³ / 2 hoursRatHaz-Map
Biological Exposure Index (BEI) for Methemoglobin Inducers 1.5% of hemoglobin in blood during or at the end of a shiftHumanACGIH

Clinical Levels of Methemoglobinemia and Associated Symptoms

Methemoglobin Level (%) Symptoms Reference
< 10% Generally asymptomatic
10 - 20% Cyanosis of skin and mucous membranes, "chocolate brown" blood[1]
20 - 45% Dyspnea, fatigue, headache, dizziness[1]
> 50% Severe symptoms including seizures, coma, arrhythmias[3]
> 70% Potentially fatal

Experimental Protocols

Detailed Methodology for Spectrophotometric Quantification of Methemoglobin

This protocol is adapted from standard spectrophotometric methods for methemoglobin determination.

Principle: Methemoglobin has a characteristic absorbance maximum at approximately 630 nm, which disappears upon the addition of a reducing agent like sodium dithionite (B78146) or conversion to cyanmethemoglobin with potassium cyanide. This change in absorbance is proportional to the methemoglobin concentration.

Materials:

Procedure:

  • Sample Preparation:

    • Mix 100 µL of whole blood with 100 µL of 1% saponin solution to lyse the red blood cells.

    • Add 6 mL of phosphate buffer (M/60, pH 6.8) to stabilize the hemoglobin.

  • Absorbance Measurement:

    • Transfer an appropriate volume of the hemolysate to a cuvette.

    • Measure the absorbance at 630 nm (A₁). This reading corresponds to the initial methemoglobin concentration.

    • To a separate aliquot of the hemolysate, add a few crystals of potassium cyanide. This will convert the methemoglobin to cyanmethemoglobin, which does not absorb at 630 nm.

    • Measure the absorbance of the cyanide-treated sample at 630 nm (A₂). This is the blank reading.

  • Total Hemoglobin Determination:

    • To another aliquot of the initial hemolysate, add a few crystals of potassium ferricyanide to convert all hemoglobin to methemoglobin.

    • Measure the absorbance at 630 nm (A₃). This represents the total hemoglobin concentration.

  • Calculation:

    • The percentage of methemoglobin can be calculated using the following formula: % Methemoglobin = [(A₁ - A₂) / (A₃ - A₂)] x 100

Safety Precautions for the Assay:

  • Handle all blood samples using universal precautions.

  • Potassium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Dispose of all waste containing cyanide according to institutional guidelines for hazardous waste.

Visualizations

Methemoglobin_Formation_Pathway Mechanism of p-Dinitrosobenzene Induced Methemoglobin Formation PDNB p-Dinitrosobenzene Intermediate Reactive Intermediates PDNB->Intermediate Enters Red Blood Cell OxyHb Oxyhemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) OxyHb->MetHb Co-oxidation Hypoxia Tissue Hypoxia MetHb->Hypoxia Reduced O₂ Carrying Capacity Intermediate->OxyHb Oxidizes RedoxCycle Enzymatic Redox Cycling Intermediate->RedoxCycle Regeneration RedoxCycle->Intermediate

Caption: Pathway of methemoglobin formation by p-dinitrosobenzene.

Experimental_Workflow Safe Handling Workflow for p-Dinitrosobenzene Prep Preparation (Fume Hood, PPE) Weigh Weighing (Enclosed Balance) Prep->Weigh Reaction Reaction Setup Weigh->Reaction Workup Work-up & Purification Reaction->Workup Waste Waste Disposal (Hazardous Waste) Reaction->Waste Workup->Waste Decon Decontamination (Work Area & Glassware) Workup->Decon

Caption: Experimental workflow for handling p-dinitrosobenzene safely.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result? IsColor Is it a color change? Start->IsColor Yes IsYield Is it low yield? Start->IsYield No ActionColor Check Reaction Conditions & Purity IsColor->ActionColor IsHealth Is it a health symptom? IsYield->IsHealth No ActionYield Verify Reagent Stability & Stoichiometry IsYield->ActionYield Yes ActionHealth Seek Immediate Medical Attention IsHealth->ActionHealth Yes Review Review Handling Procedures ActionHealth->Review

References

Technical Support Center: Safe Disposal of 1,4-Dinitrosobenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support and best practices for the safe handling and disposal of 1,4-dinitrosobenzene waste for researchers, scientists, and drug development professionals. Given the limited specific disposal data for this compound, this document also includes information on related compounds and general procedures for nitroso compounds to ensure the highest safety standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed.[1] It is a highly reactive compound used in chemical synthesis.[2] According to GHS classifications, it can cause severe skin burns and eye damage.[3] Due to its reactive nature, it should be handled with extreme caution.

Q2: How does this compound differ from 1,4-dinitrobenzene (B86053), and why is this important for disposal?

A2: While both are derivatives of benzene, the functional groups are different. This compound contains nitroso groups (-NO), whereas 1,4-dinitrobenzene contains nitro groups (-NO2). This difference in structure leads to differences in reactivity and hazards. Information for 1,4-dinitrobenzene is more readily available and indicates high toxicity (fatal if swallowed, in contact with skin, or if inhaled) and environmental hazards.[4][5][6] Although related, disposal methods for one may not be directly applicable to the other without careful consideration of their distinct chemical properties.

Q3: What are the general guidelines for the disposal of this compound waste?

A3: Waste containing this compound should be disposed of through an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[1] It is crucial to collect and arrange for the disposal of this waste in suitable, closed containers.[1]

Q4: Can I dispose of small quantities of this compound waste down the drain?

A4: No. Due to the potential environmental hazards and reactivity of this compound, it should not be disposed of down the drain. Discharge into the environment must be avoided.[4]

Q5: What personal protective equipment (PPE) should be worn when handling this compound waste?

A5: When handling this compound waste, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Accidental Spill of this compound Improper handling or container failure.Evacuate the immediate area. If safe to do so, prevent further spillage. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of reactive compounds. Ensure the area is well-ventilated. Report the spill to your institution's environmental health and safety department.
Unexpected Reaction During Waste Collection Incompatible chemicals mixed in the same waste container.Immediately alert others in the vicinity and evacuate if there are signs of a vigorous reaction (e.g., gas evolution, heat, color change). Contact your institution's emergency response team. To prevent this, always use separate, clearly labeled waste containers for different chemical waste streams.
Uncertainty About Disposal Protocol Lack of specific institutional guidelines for this compound.Do not proceed with disposal. Store the waste safely in a labeled, sealed container in a designated hazardous waste accumulation area. Consult your institution's environmental health and safety department for guidance.

Data Presentation: Hazard Comparison

Hazard This compound 1,4-Dinitrobenzene
Acute Oral Toxicity Harmful if swallowed[1]Fatal if swallowed[4][5]
Acute Dermal Toxicity Causes severe skin burns[3]Fatal in contact with skin[4][5]
Acute Inhalation Toxicity Data not readily availableFatal if inhaled[4][5]
Eye Irritation Causes severe eye damage[3]Data not readily available
Environmental Hazards Data not readily availableVery toxic to aquatic life with long-lasting effects[4][5]

Experimental Protocols

Note: The following protocols are general methods for the treatment of nitroso compounds and related hazardous chemicals. These should be adapted and validated by qualified personnel for the specific case of this compound waste, considering the concentration and composition of the waste stream.

Protocol 1: Thermal Decomposition of Nitroso Compounds (General Procedure)

This method is based on the principle that some N-nitroso compounds can be thermally decomposed at temperatures lower than the decomposition temperature of the surrounding material.[7][8]

Objective: To decompose nitroso compounds in a waste stream into less hazardous, volatile products.

Materials:

  • Waste containing the nitroso compound

  • Reaction vessel equipped with a heating mantle, stirrer, condenser, and off-gas scrubber

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Place the waste material in the reaction vessel.

  • Purge the system with an inert gas to remove oxygen.

  • Slowly heat the mixture with stirring to a temperature known to be effective for the decomposition of the specific nitroso compound (e.g., starting around 120°C for some N-nitroso compounds), while ensuring the temperature remains below the decomposition point of other components in the mixture.[7][8]

  • Maintain this temperature for a sufficient time to ensure complete decomposition.

  • Vent the volatile decomposition products through a scrubber system appropriate for the expected off-gases (e.g., nitric oxide).

  • Allow the mixture to cool to room temperature under the inert atmosphere.

  • Analyze a sample of the treated waste to confirm the absence of the nitroso compound before proceeding with final disposal.

Protocol 2: Chemical Reduction of Aromatic Nitroso Compounds (General Procedure)

This protocol is based on the chemical reduction of nitroso groups to less hazardous amino groups using a reducing agent.

Objective: To chemically transform the nitroso compound in a waste solution to a less hazardous form.

Materials:

  • Aqueous waste solution containing the aromatic nitroso compound

  • Reducing agent (e.g., sodium sulfhydrate)

  • Acid or base for pH adjustment

  • Reaction vessel with stirring and temperature control

  • Appropriate analytical method to monitor the reaction

Procedure:

  • Transfer the aqueous waste solution to the reaction vessel.

  • Under controlled temperature and stirring, slowly add the reducing agent. The reaction may be exothermic, so careful addition and cooling may be necessary.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC-MS) until the disappearance of the nitroso compound is confirmed.

  • Once the reaction is complete, neutralize the solution to a pH suitable for disposal, being cautious of any gas evolution.

  • Dispose of the treated solution in accordance with institutional and local regulations.

Mandatory Visualizations

DisposalWorkflow cluster_prep Waste Preparation cluster_handling Handling and Storage cluster_disposal Disposal A Identify and Characterize Waste B Segregate Incompatible Chemicals A->B C Select Appropriate Waste Container B->C D Label Container Clearly C->D E Wear Appropriate PPE D->E F Transfer Waste in a Ventilated Area E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by EH&S or Licensed Contractor G->H I Complete Waste Manifest H->I J Final Disposal at a Licensed Facility I->J

Caption: General workflow for the safe disposal of hazardous chemical waste.

LogicalRelationship cluster_hazard Hazard Assessment cluster_protocol Disposal Protocol Selection cluster_action Action A This compound Waste B High Reactivity A->B C Toxicity (Harmful if Swallowed, Skin/Eye Damage) A->C D Consult SDS and Institutional Guidelines B->D C->D E Consider In-Lab Neutralization (e.g., Reduction) D->E F Direct Disposal via Licensed Contractor D->F G Follow Strict Safety Precautions E->G F->G H Document All Disposal Activities G->H I Ensure Regulatory Compliance H->I

Caption: Logical relationships in determining the safe disposal method for this compound.

References

Validation & Comparative

A Comparative Guide to 1,4-Dinitrosobenzene and 1,4-Dinitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the physicochemical properties, reactivity, and toxicological profiles of 1,4-dinitrosobenzene and 1,4-dinitrobenzene (B86053). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of these compounds in their work.

Physicochemical and Toxicological Properties: A Comparative Overview

The following table summarizes the key quantitative data for this compound and 1,4-dinitrobenzene, highlighting their principal differences.

PropertyThis compound1,4-Dinitrobenzene
CAS Number 105-12-4100-25-4
Molecular Formula C₆H₄N₂O₂C₆H₄N₂O₄
Molecular Weight 136.11 g/mol 168.11 g/mol [1]
Appearance Yellow crystalline solidPale yellow crystalline solid[1]
Melting Point 146.5 °C173 °C[1]
Boiling Point Decomposes299 °C[1]
Water Solubility Sparingly soluble69 mg/L at 25 °C[1]
Organic Solvent Solubility Soluble in ethanol (B145695) and acetoneSoluble in ethanol, acetone, and chloroform[2]
Acute Oral Toxicity (Rat LD₅₀) Data not available59 mg/kg[3]
Primary Toxic Effect Methemoglobin formationMethemoglobin formation, organ damage[4]

Chemical Reactivity and Stability

This compound is a highly reactive compound. The nitroso group (-NO) is a potent electron-withdrawing group, making the benzene (B151609) ring susceptible to nucleophilic attack. It readily reacts with nucleophiles, such as amines, to form N-nitroso compounds and can be reduced to form hydrazine (B178648) derivatives. Its high reactivity makes it a versatile reagent in organic synthesis. From a stability perspective, this compound can undergo polymerization, and its stability can be influenced by factors such as light and temperature.

1,4-Dinitrobenzene , in contrast, is a more stable compound, though it can be shock-sensitive and may explode if heated.[2] The nitro group (-NO₂) is also strongly electron-withdrawing, activating the benzene ring for nucleophilic aromatic substitution, albeit generally requiring more forcing conditions than the nitroso analogue. It is incompatible with strong oxidizing agents, strong bases, and nitric acid.[2] Thermal analysis using Differential Scanning Calorimetry (DSC) shows that 1,4-dinitrobenzene exhibits exothermic decomposition at temperatures ranging from 263-280 °C.[5][6]

Experimental Protocols

Synthesis of 1,4-Dinitrobenzene

This protocol describes the nitration of nitrobenzene (B124822) to produce 1,4-dinitrobenzene.

Materials:

  • Nitrobenzene

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Ethanol

Procedure:

  • In a flask, carefully add 3 mL of nitrobenzene to 8 mL of concentrated sulfuric acid and swirl to mix.

  • Cool the mixture in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 70 °C.

  • After the addition is complete, heat the mixture in a boiling water bath for 15 minutes.

  • Pour the hot mixture into 100 mL of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 1,4-dinitrobenzene.

Synthesis of this compound

This protocol outlines a multi-step synthesis of this compound from phenol.

Materials:

Procedure:

  • Preparation of p-nitrosophenol: Dissolve sodium nitrite and sodium hydroxide in water, then add phenol. Slowly add this mixture to a chilled sulfuric acid solution with stirring to form p-nitrosophenol.

  • Formation of p-benzoquinone dioxime: React the p-nitrosophenol intermediate with an aqueous solution of hydroxylamine hydrochloride.

  • Oxidation to this compound: Dissolve the p-benzoquinone dioxime in an aqueous sodium hydroxide solution and then add a dilute sodium hypochlorite solution to oxidize it to this compound.

  • The final product is collected by filtration and washed.

In Vitro Cytotoxicity Assay (Conceptual Protocol)

While a direct comparative study was not found, a general protocol for assessing the cytotoxicity of these compounds on a human liver carcinoma cell line (HepG2) is provided below. This protocol is based on standard cytotoxicity assays.[7][8]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and 1,4-Dinitrobenzene

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and 1,4-dinitrobenzene in DMSO. Serially dilute the stock solutions in DMEM to achieve a range of final concentrations. Replace the cell culture medium with the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Chemical Structures

Caption: Molecular structures of this compound and 1,4-dinitrobenzene.

Proposed Mechanism of Methemoglobin Formation

G Mechanism of Methemoglobin Formation by Aryl Nitro/Nitroso Compounds cluster_legend Legend Compound Compound/Metabolite Protein Protein Process Process Aryl_NO2 Aryl-NO₂ (e.g., 1,4-Dinitrobenzene) Aryl_NO Aryl-NO (e.g., this compound) Aryl_NO2->Aryl_NO Metabolic Reduction Aryl_NHOH Aryl-NHOH (Arylhydroxylamine) Aryl_NO->Aryl_NHOH Further Reduction ROS Reactive Oxygen Species (ROS) Aryl_NO->ROS Redox Cycling Aryl_NHOH->Aryl_NO Re-oxidation Hb_Fe2 Hemoglobin (Fe²⁺) Aryl_NHOH->Hb_Fe2 Direct Oxidation MetHb_Fe3 Methemoglobin (Fe³⁺) Hb_Fe2->MetHb_Fe3 Oxidation Oxidative_Stress Cellular Oxidative Stress Hb_Fe2->Oxidative_Stress leads to ROS->Oxidative_Stress

Caption: Proposed mechanism of methemoglobin formation by aryl nitro and nitroso compounds.

Experimental Workflow for In Vitro Cytotoxicity Assay

G Workflow for Comparative In Vitro Cytotoxicity Assay cluster_legend Legend Step Experimental Step Condition Condition/Reagent Outcome Outcome/Measurement Start Start Seed_Cells Seed HepG2 Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of Test Compounds Incubate_24h->Prepare_Compounds Treat_Cells Treat Cells with Compounds Incubate_24h->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 24, 48, 72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan Crystals Incubate_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Values Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for comparing the in vitro cytotoxicity of chemical compounds.

References

A Comparative Guide to the Purity Analysis of 1,4-Dinitrosobenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1,4-dinitrosobenzene against other analytical techniques. Due to the limited availability of a standardized, validated HPLC method for this compound in publicly accessible literature, this document presents a proposed HPLC method based on established principles for the analysis of similar aromatic nitroso compounds. The guide also includes a detailed comparison with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and Purity Analysis

This compound is a chemical compound with the formula C₆H₄(NO)₂. It serves as a vulcanizing agent in the rubber industry and as an intermediate in the synthesis of dyes and other organic compounds. The purity of this compound is critical for its intended applications, as impurities can affect the efficacy, safety, and stability of the final products.

The synthesis of this compound, typically through the oxidation of p-benzoquinone dioxime or the diazotization of p-nitroaniline, can lead to the presence of various impurities. These may include unreacted starting materials, isomers, and byproducts of side reactions. Therefore, a reliable and accurate analytical method is essential to determine the purity and impurity profile of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture, making it well-suited for the purity assessment of organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is proposed here, as it is a common and effective approach for the analysis of moderately polar aromatic compounds.

Proposed HPLC Method Protocol

This proposed method is based on common practices for the analysis of aromatic nitroso and nitro compounds.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation 1 mg/mL solution in acetonitrile

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard and Sample B Dissolve in Acetonitrile to 1 mg/mL A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Standard and Sample Solutions D->E F Acquire Chromatographic Data E->F G Identify and Integrate Peaks F->G H Calculate Purity and Impurity Levels G->H I Generate Report H->I

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of equipment.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a relatively high boiling point, a high-temperature GC method would be necessary.

Table 2: Comparison of HPLC and GC for this compound Purity Analysis

FeatureHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Potential Impurities Detected Non-volatile impurities, isomers, starting materials (e.g., p-benzoquinone dioxime).Volatile impurities, residual solvents, and some thermally stable byproducts.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for less volatile compounds, but direct injection is possible.
Sensitivity High, typically in the ppm to ppb range with UV detection.Very high, especially with sensitive detectors like FID or ECD.
Instrumentation Cost Moderate to high.Moderate to high.
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.

Table 3: Comparison of HPLC and NMR for this compound Purity Analysis

FeatureHPLCNMR Spectroscopy
Principle Chromatographic separation based on polarity.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided Purity based on peak area percentage relative to a standard.Structural information and absolute purity (qNMR) using an internal standard.
Impurity Identification Requires reference standards for impurity identification.Can identify unknown impurities based on their chemical shifts and coupling constants.
Sample Preparation Dissolution in a mobile phase compatible solvent.Dissolution in a deuterated solvent with an internal standard for qNMR.
Sensitivity High (ppm-ppb).Lower than HPLC, typically requires mg quantities.
Instrumentation Cost Moderate to high.High.
Analysis Time 10-30 minutes per sample.5-15 minutes for data acquisition, plus data processing time.

Logical Comparison of Analytical Methods

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC HPLC GC GC NMR NMR Purity Purity Assessment Purity->HPLC Routine Purity->GC Volatiles Purity->NMR Absolute Impurity_ID Impurity Identification Impurity_ID->HPLC Known Impurity_ID->GC Known Volatiles Impurity_ID->NMR Unknown Quantitation Quantitation Quantitation->HPLC Relative Quantitation->GC Relative Quantitation->NMR Absolute (qNMR) Structure Structural Information Structure->NMR Detailed

Caption: Logical comparison of HPLC, GC, and NMR for the analysis of this compound.

Conclusion

The purity analysis of this compound can be effectively performed using HPLC, GC, and NMR spectroscopy.

  • HPLC is a versatile and robust method for routine purity testing, capable of separating a wide range of potential impurities. The proposed RP-HPLC method provides a solid starting point for method development and validation.

  • GC is an excellent alternative for the analysis of volatile impurities and can offer faster analysis times.

  • NMR provides invaluable structural information and the ability to determine absolute purity through qNMR, making it a powerful tool for reference standard characterization and impurity identification.

The selection of the most suitable analytical technique will depend on the specific goals of the analysis, the nature of the sample, and the resources available. For routine quality control, a validated HPLC method is often the preferred choice, while GC and NMR serve as complementary techniques for comprehensive characterization.

Validating the Structure of 1,4-Dinitrosobenzene: A Comparative 13C NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C NMR spectral data of 1,4-dinitrosobenzene and its structural isomers and analogs. By presenting experimental data alongside detailed protocols, this document serves as a valuable resource for the structural validation of aromatic nitroso compounds, which are of significant interest in medicinal chemistry and materials science.

Structural Elucidation via 13C NMR Spectroscopy

13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing crucial information about bonding, substituent effects, and molecular symmetry. In the case of this compound, its symmetrical structure is expected to produce a simple 13C NMR spectrum with two signals corresponding to the C-N=O (ipso) and C-H carbons.

Comparative Analysis of 13C NMR Data

To validate the structure of this compound, its experimental 13C NMR spectrum is compared with data from structurally related compounds. This comparative approach allows for the unambiguous assignment of signals and confirmation of the proposed substitution pattern.

Table 1: Comparison of Experimental 13C NMR Chemical Shifts (δ) in ppm

CompoundC-X (ipso)C-HSolvent
This compound~155~125CDCl₃
p-Benzoquinone dioxime*~148~118DMSO-d₆
Terephthalaldehyde137.5130.0, 192.5 (CHO)CDCl₃

*Note: p-Benzoquinone dioxime is a tautomeric isomer of this compound. The chemical shifts for p-benzoquinone dioxime are from a spectrum of a mixture of isomers and should be interpreted with caution. The data for this compound is estimated from the spectral image.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring high-quality 13C NMR spectra of aromatic nitroso compounds.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtration if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Width: 30-degree pulse to allow for faster repetition rates.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. The relaxation of quaternary carbons can be slow, so a longer delay may be necessary for accurate integration if quantitative data is required.

  • Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals if quantitative analysis is needed.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Validation A Synthesize and Purify This compound B Prepare NMR Sample A->B C Acquire 13C NMR Spectrum B->C D Process and Analyze Spectrum C->D E Compare with Data of Alternative Structures D->E F Structural Confirmation E->F

Caption: Workflow for this compound structure validation.

This comprehensive guide provides the necessary data and protocols for researchers to confidently validate the structure of this compound and related compounds using 13C NMR spectroscopy. The comparative approach and detailed experimental workflow will aid in the accurate characterization of these important molecules.

A Comparative Analysis of Dinitrosobenzene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, spectroscopic properties, thermal stability, and reactivity of 1,2-, 1,3-, and 1,4-dinitrosobenzene, providing essential data for their application in chemical synthesis and materials science.

The three isomers of dinitrosobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—are highly reactive compounds with significant potential in various fields, including organic synthesis and the development of novel materials. Their utility stems from the presence of two nitroso groups on a benzene (B151609) ring, which confers unique electronic and reactive properties. This guide offers a comparative study of these isomers, presenting key experimental data to inform their selection and application in research and development.

Synthesis and Physicochemical Properties

The synthesis of dinitrosobenzene isomers typically involves the oxidation of the corresponding diaminobenzenes or the reduction of dinitrobenzenes to dihydroxylamines followed by oxidation. While detailed protocols for the dinitrobenzene precursors are readily available, specific procedures for the dinitroso- compounds can be more specialized.

Table 1: Physicochemical Properties of Dinitrosobenzene Isomers

Property1,2-Dinitrosobenzene (B14168233)1,3-DinitrosobenzeneThis compound
CAS Number 7617-57-4[1]14545-93-4105-12-4[2]
Molecular Formula C₆H₄N₂O₂[1]C₆H₄N₂O₂C₆H₄N₂O₂[2]
Molecular Weight 136.11 g/mol [1]136.11 g/mol 136.11 g/mol [2]
Appearance Yellow crystalline solid[1]-Yellow crystalline solid[2]
Solubility Soluble in benzene, slightly soluble in water[1]-Sparingly soluble in water (approx. 0.1 g/100 mL at 20°C), soluble in ethanol (B145695) and acetone[2]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of the dinitrosobenzene isomers. The positions of the nitroso groups significantly influence the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Table 2: Comparative Spectroscopic Data of Dinitrosobenzene Isomers

Isomer1H NMR (ppm)13C NMR (ppm)Key IR Absorptions (cm-1)Mass Spec (m/z)
1,2-Dinitrosobenzene 7.5-8.5 (aromatic protons)-~1516, ~1501 (N=O stretch)-
1,3-Dinitrosobenzene ----
This compound ~8.4 (singlet, aromatic protons)~124, ~152~1500-1600 (N=O stretch)136 (M+), 76, 50[3]

Thermal Stability

The thermal stability of dinitrosobenzenes is a critical consideration for their safe handling and application. These compounds can be energetic and may decompose exothermically. Differential Scanning Calorimetry (DSC) is a key technique for assessing their thermal behavior.

While specific DSC data for all three dinitrosobenzene isomers is limited, studies on the related dinitrobenzene precursors indicate that they melt and evaporate without decomposition under certain conditions. However, dinitroso compounds are generally considered to be more thermally sensitive. For instance, 1,2-dinitrosobenzene is noted to be potentially explosive under prolonged exposure to heat or fire[1]. The thermal behavior is also influenced by the tendency of some isomers, like the para- and meta-, to exist as polymeric or oligomeric structures in the solid state.

Reactivity Profile

The nitroso group is a powerful dienophile, making dinitrosobenzenes valuable reactants in hetero-Diels-Alder reactions for the synthesis of heterocyclic compounds. The reactivity of each isomer is influenced by the electronic and steric effects of the nitroso groups' positions.

  • 1,2-Dinitrosobenzene: This isomer is known to be a transient intermediate, for example, in the thermal decomposition of benzofuroxan. Its high reactivity makes it suitable for trapping reactions with dienes.

  • 1,3-Dinitrosobenzene: The reactivity of the meta isomer has been less extensively studied compared to the ortho and para isomers.

  • This compound: The para isomer readily participates in polymerization and can act as a cross-linking agent. It is also utilized in cycloaddition reactions.

The electron-withdrawing nature of the nitroso groups activates the benzene ring towards nucleophilic attack, while deactivating it towards electrophilic substitution. The relative reactivity of the isomers in specific reactions will depend on the reaction mechanism and the nature of the other reactants. For example, in Diels-Alder reactions, the regioselectivity and stereoselectivity will be dictated by the electronic and steric environment of the dienophile.

Experimental Protocols

General Synthesis of Dinitrosobenzenes

A common route to dinitrosobenzenes involves a two-step process starting from the corresponding dinitrobenzene isomer:

  • Reduction to Dihydroxylamine: The dinitrobenzene is reduced to the corresponding dihydroxylamine using a suitable reducing agent, such as zinc dust in the presence of ammonium (B1175870) chloride.

  • Oxidation to Dinitrosobenzene: The dihydroxylamine is then oxidized to the dinitrosobenzene.

A detailed, specific protocol for each isomer is recommended to be developed and optimized based on literature precedents for similar transformations, as direct comparative protocols are not widely published.

Synthesis of this compound from p-Benzoquinone Dioxime

Materials:

Procedure:

  • Dissolve p-benzoquinone dioxime in an aqueous solution of sodium hydroxide to form an alkaline solution.

  • Slowly add the sodium hypochlorite solution to the alkaline p-benzoquinone dioxime solution with stirring, while maintaining the temperature at approximately 15°C. The reaction should be protected from light.

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • The precipitated p-dinitrosobenzene product is then collected by filtration, washed with water, and dried.

This protocol is a general guide based on patented procedures and may require optimization for laboratory scale.

Characterization Methods
  • NMR Spectroscopy: 1H and 13C NMR spectra should be recorded on a high-resolution spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electron ionization (EI) or chemical ionization (CI) to determine the molecular weight and fragmentation pattern.

  • Differential Scanning Calorimetry (DSC): DSC analysis should be performed under a controlled atmosphere (e.g., nitrogen) with a defined heating rate to determine melting points and decomposition temperatures.

Visualizing Reaction Pathways

The synthesis of dinitrosobenzenes from their dinitro precursors involves a key transformation pathway.

Synthesis_Pathway Dinitrobenzene Dinitrobenzene (ortho, meta, or para) Dihydroxylamine Phenylenedi- hydroxylamine Dinitrobenzene->Dihydroxylamine Reduction (e.g., Zn/NH4Cl) Dinitrosobenzene Dinitrosobenzene (Isomer) Dihydroxylamine->Dinitrosobenzene Oxidation

Caption: General synthesis pathway for dinitrosobenzene isomers.

The reactivity of dinitrosobenzenes in Diels-Alder reactions provides a powerful method for constructing heterocyclic rings.

Diels_Alder_Reaction Reactants Dinitrosobenzene (Dienophile) + Conjugated Diene TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Product Cycloadduct (Dihydro-1,2-oxazine derivative) TransitionState->Product

Caption: Hetero-Diels-Alder reaction of a dinitrosobenzene.

References

A Comparative Guide to Alternatives for 1,4-Dinitrosobenzene in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crosslinking of polymers is a critical process for enhancing their mechanical, thermal, and chemical properties. For decades, 1,4-dinitrosobenzene has been utilized as a potent crosslinking agent, particularly for elastomers like butyl rubber. However, the search for alternatives is driven by the need for improved processing safety, enhanced performance characteristics, and a reduction in the use of potentially hazardous materials. This guide provides an objective comparison of the primary alternatives to this compound: sulfur-based systems, peroxide-based systems, and quinone dioximes. The information presented is supported by experimental data to aid in the selection of the most suitable crosslinking agent for your specific application.

Executive Summary

This guide details the performance of three major alternatives to this compound for polymer crosslinking:

  • Sulfur Vulcanization: A well-established and cost-effective method for unsaturated elastomers. It offers excellent tensile and tear strength. The properties of the vulcanizate can be tailored by using different types of accelerators and varying the sulfur-to-accelerator ratio.

  • Peroxide Curing: A versatile method applicable to both saturated and unsaturated polymers. It forms stable carbon-carbon crosslinks, leading to superior thermal stability and low compression set. The use of coagents is often necessary to improve curing efficiency and prevent polymer degradation, especially in the case of butyl rubber.

  • Quinone Dioximes: These compounds, particularly p-benzoquinone dioxime, act as precursors to this compound, forming it in situ. They are especially effective for vulcanizing butyl rubber, providing rapid curing and high tensile strength.

Performance Comparison of Crosslinking Systems

The selection of a crosslinking agent significantly impacts the final properties of the polymer. The following table summarizes key performance indicators for different crosslinking systems applied to butyl rubber, providing a comparative overview.

Crosslinking SystemScorch Time (ts2) at 125°C (min)Optimum Cure Time (t90) at 150°C (min)Tensile Strength (MPa)Elongation at Break (%)
Quinone Dioxime ~5-10~15-2515 - 20500 - 700
Accelerated Sulfur ~10-20~20-3012 - 18600 - 800
Peroxide (with coagent) >20~15-2510 - 15400 - 600

Note: The values presented are approximate and can vary significantly depending on the specific polymer grade, formulation (including fillers, plasticizers, and other additives), and processing conditions.

Signaling Pathways and Experimental Workflows

The logical relationship between this compound and its alternatives in the context of polymer crosslinking is illustrated below. Quinone dioximes act as a direct precursor, while sulfur and peroxide systems represent alternative chemical pathways to achieve a crosslinked polymer network.

Crosslinking_Alternatives cluster_alternatives Alternatives DNB This compound Crosslinked_Polymer Crosslinked Polymer (Vulcanizate) DNB->Crosslinked_Polymer Crosslinking QD p-Quinone Dioxime QD->DNB In-situ oxidation Sulfur Sulfur Systems Sulfur->Crosslinked_Polymer Vulcanization Peroxide Peroxide Systems Peroxide->Crosslinked_Polymer Curing Polymer Uncured Polymer (e.g., Butyl Rubber)

Caption: Alternatives to this compound for polymer crosslinking.

Detailed Experimental Protocols

The following are representative experimental protocols for crosslinking butyl rubber using quinone dioxime, sulfur, and peroxide systems.

Quinone Dioxime Vulcanization of Butyl Rubber

This protocol describes a typical formulation and procedure for crosslinking butyl rubber using p-benzoquinone dioxime (GMF).

Materials:

  • Butyl Rubber: 100 phr (parts per hundred rubber)

  • Carbon Black (N330): 50 phr

  • Paraffinic Oil: 10 phr

  • Zinc Oxide (ZnO): 5 phr

  • Stearic Acid: 1 phr

  • p-Benzoquinone Dioxime (GMF): 2 phr

  • Lead (II,IV) oxide (Red Lead, Pb3O4) or other oxidizing agent: 4 phr

Procedure:

  • Mixing:

    • The butyl rubber is masticated on a two-roll mill at a temperature of 50-60°C.

    • Zinc oxide and stearic acid are added and mixed until fully dispersed.

    • Carbon black and paraffinic oil are then added in portions and mixing is continued until a homogeneous compound is obtained.

    • Finally, the p-benzoquinone dioxime and red lead are added and mixed for a short duration to ensure uniform dispersion, keeping the temperature below 100°C to prevent premature curing.

  • Cure Characteristics:

    • The scorch time (ts2) and optimum cure time (t90) are determined using a moving die rheometer (MDR) at 150°C according to ASTM D5289.

  • Vulcanization:

    • The compounded rubber is sheeted out and placed in a compression mold.

    • The mold is placed in a hydraulic press preheated to 150°C.

    • A pressure of approximately 10 MPa is applied for the duration of the optimum cure time (t90).

  • Post-Curing and Conditioning:

    • The vulcanized sheets are removed from the mold and allowed to cool to room temperature.

    • The samples are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

  • Testing:

    • Tensile strength, modulus, and elongation at break are measured according to ASTM D412.

Accelerated Sulfur Vulcanization of Butyl Rubber

This protocol outlines a standard procedure for sulfur vulcanization of butyl rubber using accelerators.

Materials:

  • Butyl Rubber: 100 phr

  • Carbon Black (N330): 50 phr

  • Paraffinic Oil: 10 phr

  • Zinc Oxide (ZnO): 5 phr

  • Stearic Acid: 2 phr

  • Sulfur: 1.5 phr

  • Tetramethylthiuram disulfide (TMTD): 1 phr

  • Mercaptobenzothiazole (MBT): 0.5 phr

Procedure:

  • Mixing:

    • The butyl rubber is masticated on a two-roll mill at 50-60°C.

    • Zinc oxide and stearic acid are added and thoroughly mixed.

    • Carbon black and paraffinic oil are incorporated portion-wise until a homogeneous mixture is achieved.

    • The sulfur and accelerators (TMTD and MBT) are added at the end of the mixing cycle, with minimal mixing time to avoid scorching. The temperature should be maintained below 100°C.

  • Cure Characteristics:

    • Cure characteristics (ts2 and t90) are determined using an MDR at 160°C as per ASTM D5289.

  • Vulcanization:

    • The compounded rubber is compression molded at 160°C and 10 MPa for the predetermined t90.

  • Post-Curing and Conditioning:

    • The vulcanized samples are cooled and conditioned as described in the previous protocol.

  • Testing:

    • Mechanical properties are evaluated according to ASTM D412.

Peroxide Curing of Butyl Rubber

This protocol details the peroxide curing of butyl rubber, which requires a coagent to mitigate polymer degradation.

Materials:

  • Butyl Rubber: 100 phr

  • Carbon Black (N330): 50 phr

  • Paraffinic Oil: 10 phr

  • Zinc Oxide (ZnO): 3 phr

  • Dicumyl Peroxide (DCP, 40% active): 4 phr

  • Triallyl isocyanurate (TAIC) or other suitable coagent: 2 phr

Procedure:

  • Mixing:

    • Butyl rubber is broken down on a two-roll mill at a temperature of 50-60°C.

    • Zinc oxide is added and dispersed.

    • Carbon black and paraffinic oil are added and mixed until a uniform compound is obtained.

    • The coagent (TAIC) is then incorporated.

    • Finally, the dicumyl peroxide is added at the lowest possible temperature and with minimal mixing time to prevent premature crosslinking. The final compound temperature should not exceed 110°C.

  • Cure Characteristics:

    • Cure characteristics are determined using an MDR at 170°C according to ASTM D5289.

  • Vulcanization:

    • The compounded material is compression molded at 170°C and 10 MPa for the determined t90.

  • Post-Curing and Conditioning:

    • The cured samples are cooled and conditioned as previously described.

  • Testing:

    • Mechanical properties are tested according to ASTM D412.

Conclusion

The choice of a crosslinking system to replace this compound depends on the specific requirements of the final product.

  • For applications demanding high tensile and tear strength where cost is a major factor, accelerated sulfur vulcanization remains a viable and widely used option.[1][2]

  • When superior heat aging resistance, low compression set, and the ability to crosslink saturated polymers are paramount, peroxide curing systems are the preferred choice, despite the need for careful formulation with coagents to prevent polymer degradation.[3]

  • Quinone dioximes offer a direct, high-performance alternative, particularly for butyl rubber, providing fast cure rates and excellent mechanical properties.[4][5] Their mechanism, which involves the in-situ generation of this compound, makes them a chemically similar and effective substitute.[5]

It is crucial for researchers and developers to conduct their own evaluations using these protocols as a baseline, adjusting formulations and processing parameters to optimize the performance for their specific polymer and application.

References

A Comparative Guide to the GC-MS Analysis of 1,4-Dinitrosobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of reaction products of 1,4-dinitrosobenzene. Due to its reactive nature, this compound is a versatile reagent in organic synthesis, primarily used in reactions involving nucleophiles and reduction processes. Accurate and efficient analysis of the resulting products is crucial for reaction monitoring, impurity profiling, and quality control in research and pharmaceutical development. This document offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most suitable analytical methodology for their specific needs.

Introduction to this compound and its Reactivity

This compound is an organic compound featuring two nitroso groups (-N=O) attached to a benzene (B151609) ring at the para position. These electron-withdrawing groups render the aromatic ring susceptible to nucleophilic attack and the nitroso groups themselves are readily reduced. The primary reaction pathways of interest include:

  • Reduction: The nitroso groups can be reduced to form 1,4-diaminobenzene (p-phenylenediamine), a valuable building block in the synthesis of polymers and dyes.[1]

  • Reaction with Nucleophiles: this compound reacts with nucleophiles, such as secondary amines, to yield N,N-dialkyl-p-nitrosoanilines, which can be further reduced to the corresponding N,N-dialkyl-p-phenylenediamines.

The analysis of these reaction mixtures can be challenging due to the potential for multiple products, side-reactions, and the varying physicochemical properties of the analytes.

GC-MS Analysis of Reaction Products

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For the reaction products of this compound, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.

Analysis of Reduction Products: 1,4-Diaminobenzene

The primary product of this compound reduction is 1,4-diaminobenzene. Direct analysis of this polar aromatic amine by GC-MS can be challenging due to poor peak shape and low response. To overcome these limitations, a derivatization step is often employed to convert the polar amino groups into less polar, more volatile functional groups.

1. Sample Preparation and Derivatization:

  • Extraction: To an aqueous sample containing the reaction mixture, add an equal volume of a suitable organic solvent (e.g., Dichloromethane). Vortex vigorously for 2 minutes and centrifuge to separate the layers. Carefully collect the organic layer.

  • Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Derivatization: To the concentrated extract, add 50 µL of hexane (B92381) and 10 µL of a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA). Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature.

  • Final Preparation: Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of hexane and transfer to a GC-MS autosampler vial.[2]

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Standard GC system with an autosampler
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
Injector Splitless mode, 250°C
Oven Program Initial temperature 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, constant flow of 1 mL/min
Mass Spectrometer Quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Ion Source Temp. 230°C
Transfer Line Temp. 280°C

3. Data Analysis:

  • Identification of the derivatized 1,4-diaminobenzene is based on its retention time and the fragmentation pattern in the mass spectrum. The derivatization with PFPA will result in a mass increase of 146 amu for each amino group.

Workflow for GC-MS Analysis of 1,4-Diaminobenzene

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration (N2) Drying->Concentration Derivatization Derivatization (PFPA) Concentration->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of 1,4-diaminobenzene.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust technique, other methods can also be employed for the analysis of this compound reaction products, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a powerful alternative, particularly for polar and non-volatile compounds where GC-MS may not be suitable.

FeatureGC-MS with DerivatizationHPLC-MS
Principle Separation in the gas phase based on volatility and polarity, followed by mass analysis.Separation in the liquid phase based on polarity, followed by mass analysis.
Derivatization Often required for polar analytes like diamines.[3][4]Generally not required.
Sensitivity High, especially with selected ion monitoring (SIM).High, particularly with tandem MS (MS/MS).[3]
Selectivity High, based on both retention time and mass spectrum.High, based on retention time and mass spectrum.
Sample Throughput Can be lower due to the derivatization step.Can be higher due to the absence of derivatization.
Instrumentation Cost Generally lower than HPLC-MS/MS systems.Can be higher, especially for high-resolution MS.
Matrix Effects Can be significant, but often mitigated by derivatization and cleanup.Can be significant, requiring careful method development and matrix-matched standards.

1. Sample Preparation:

  • Dilution: Dilute the reaction mixture in a suitable solvent (e.g., methanol/water mixture) to a concentration within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

ParameterCondition
HPLC System Standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in water and B: 0.1% Formic acid in acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometer Electrospray Ionization (ESI) in positive ion mode
Scan Range m/z 50-300
Ion Source Parameters Optimized for the specific instrument and analyte

Logical Relationship of Method Selection

MethodSelection Analyte Analyte Properties Volatile Volatile & Thermally Stable Analyte->Volatile NonVolatile Non-Volatile or Thermally Labile Analyte->NonVolatile GCMS GC-MS Volatile->GCMS HPLC HPLC-MS NonVolatile->HPLC Derivatization Derivatization Required for Polar Analytes GCMS->Derivatization

Caption: Decision tree for selecting an analytical method based on analyte properties.

Conclusion

Both GC-MS and HPLC-MS are highly effective techniques for the analysis of this compound reaction products. The choice between them depends on the specific properties of the analytes and the goals of the analysis.

  • GC-MS is an excellent choice for the analysis of the reduction product, 1,4-diaminobenzene, especially when coupled with a derivatization step to improve volatility and peak shape. It provides high sensitivity and selectivity.

  • HPLC-MS is a more direct method for polar and non-volatile products, avoiding the need for derivatization. It is particularly well-suited for complex mixtures and offers high throughput.

For a comprehensive characterization of the reaction mixture, a combination of both techniques may be beneficial. This guide provides the necessary foundational protocols to enable researchers to develop and validate robust analytical methods for their specific research and development needs.

References

A Comparative Guide to Experimental and Computational Infrared Spectra of 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental infrared (IR) spectrum of 1,4-dinitrosobenzene with the theoretical spectroscopic data that can be obtained through computational methods. Understanding the vibrational modes of this molecule is crucial for its characterization and for predicting its interactions in various chemical and biological systems. This document outlines the experimental procedures for obtaining an IR spectrum, the computational methodologies for predicting it, and a comparison of the expected results.

Data Presentation: A Comparative Analysis of Vibrational Frequencies

Experimental Wavenumber (cm⁻¹)Vibrational Mode Assignment
1458N=O Stretching
1390C-N Stretching
1280In-plane C-H Bending
1192In-plane C-H Bending
1181In-plane C-H Bending
1170In-plane C-H Bending
1119In-plane C-H Bending
1052Ring Breathing
977Out-of-plane C-H Bending
924Out-of-plane C-H Bending
910Out-of-plane C-H Bending
830Out-of-plane C-H Bending
816Out-of-plane C-H Bending
792Out-of-plane Ring Deformation
764Out-of-plane Ring Deformation
748Out-of-plane Ring Deformation
692Out-of-plane Ring Deformation
681Out-of-plane Ring Deformation
575N-O Bending
525N-O Bending
522N-O Bending

Experimental and Computational Protocols

A thorough understanding of the methodologies used to obtain and predict spectroscopic data is essential for a critical evaluation of the results.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

The experimental IR spectrum of solid this compound is typically obtained using the KBr (potassium bromide) pellet method.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with approximately 200-300 mg of spectroscopic grade KBr powder in an agate mortar. It is crucial to ensure a homogeneous mixture and to minimize the particle size of the sample to reduce scattering of the infrared radiation.

  • Pellet Formation: The mixture is then transferred to a die and pressed under high pressure (several tons) to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Subsequently, the sample spectrum is recorded, and the background is automatically subtracted to yield the infrared spectrum of the sample. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Computational Protocol: Density Functional Theory (DFT) Calculations

The theoretical vibrational spectrum of this compound can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT).

Methodology:

  • Molecular Geometry Optimization: The first step is to obtain the optimized molecular geometry of this compound. This is achieved by performing a geometry optimization calculation, which finds the lowest energy arrangement of the atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable functional for this purpose. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of the molecule.

  • Vibrational Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This calculation computes the second derivatives of the energy with respect to the atomic positions, which yields the vibrational frequencies and their corresponding infrared intensities. The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.

  • Data Analysis: The output of the calculation provides a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to improve the agreement with the experimental data.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and computational IR spectra of a molecule like this compound.

G Workflow for Comparing Experimental and Computational IR Spectra cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample This compound Sample kbr_pellet Prepare KBr Pellet exp_sample->kbr_pellet ftir_measurement FT-IR Spectrometer Measurement kbr_pellet->ftir_measurement exp_spectrum Experimental IR Spectrum ftir_measurement->exp_spectrum comparison Comparison and Peak Assignment exp_spectrum->comparison comp_mol Molecular Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) comp_mol->geom_opt freq_calc Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) geom_opt->freq_calc comp_spectrum Calculated IR Spectrum freq_calc->comp_spectrum comp_spectrum->comparison conclusion Vibrational Mode Analysis comparison->conclusion

Caption: Workflow for comparing experimental and computational IR spectra.

Conclusion

A Comparative Guide to Vulcanizing Agents: 1,4-Dinitrosobenzene vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in elastomer science, the selection of an appropriate vulcanizing agent is paramount to achieving desired material properties. This guide provides an objective comparison of the efficacy of 1,4-dinitrosobenzene against other common vulcanizing agents, supported by experimental data and detailed methodologies.

This compound (DNB) stands as a potent vulcanizing agent, particularly effective for elastomers with low unsaturation, such as butyl rubber (IIR). Often generated in situ from p-quinone dioxime (GMF), DNB facilitates the formation of stable carbon-carbon crosslinks, imparting excellent heat and aging resistance to the vulcanizate. However, its performance must be weighed against other widely used vulcanizing systems, each offering a unique profile of processing characteristics and final properties. This comparison focuses on the relative performance of DNB (via GMF) against conventional sulfur systems, organic peroxides, and phenolic resins in the context of butyl rubber vulcanization.

Comparative Performance of Vulcanizing Agents

The choice of vulcanizing agent significantly impacts the cure characteristics and mechanical properties of the final rubber product. The following table summarizes the quantitative performance of different vulcanizing systems for butyl rubber.

PropertyThis compound (GMF/Oxidant)Sulfur/AcceleratorOrganic PeroxidePhenolic Resin
Cure Characteristics
Scorch Time (ts2)Fast (prone to scorching)Moderate to FastFastSlow
Cure Time (t90)FastModerateFastSlow
Mechanical Properties
Tensile StrengthHighModerate to HighModerateHigh
ModulusHighModerateHighHigh
Elongation at BreakModerateHighModerateModerate to High
HardnessHighModerateHighHigh
Performance Properties
Heat Aging ResistanceExcellentGoodExcellentExcellent
Compression SetGoodModerateExcellentExcellent

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of vulcanizing agents. The following protocols outline the general procedures for compounding, vulcanization, and testing of butyl rubber with the compared systems.

Compounding

The following formulation provides a basis for comparing the different vulcanizing systems. All parts are by weight (phr - parts per hundred rubber).

  • Base Elastomer: Butyl Rubber (IIR) - 100 phr

  • Reinforcing Filler: Carbon Black (N330) - 50 phr

  • Processing Aid: Stearic Acid - 1 phr

  • Activator: Zinc Oxide - 5 phr

Vulcanizing Systems:

  • This compound System:

    • p-Quinone Dioxime (GMF) - 2 phr

    • Oxidizing Agent (e.g., Lead(II,IV) oxide) - 5 phr

  • Sulfur System (Semi-EV):

    • Sulfur - 1.5 phr

    • Tetramethylthiuram Disulfide (TMTD) - 1 phr

    • 2-Mercaptobenzothiazole (MBT) - 0.5 phr

  • Organic Peroxide System:

    • Dicumyl Peroxide (40% active) - 3 phr

  • Phenolic Resin System:

    • Alkylphenol-formaldehyde Resin - 10 phr

    • Activator (e.g., Stannous Chloride) - 1 phr

The compounding is performed on a two-roll mill. The butyl rubber is first masticated, followed by the addition of carbon black, stearic acid, and zinc oxide. The vulcanizing agents are added last, with the mill temperature kept low to prevent scorching.

Vulcanization

The compounded rubber is vulcanized in a heated press at a specified temperature and pressure for the time determined by rheometer testing (t90). Typical vulcanization conditions are 160°C and 15 MPa.

Testing
  • Cure Characteristics: Determined using a Moving Die Rheometer (MDR) at the vulcanization temperature. Scorch time (ts2) and optimum cure time (t90) are recorded.

  • Mechanical Properties: Tensile strength, modulus, and elongation at break are measured using a universal testing machine according to ASTM D412. Hardness (Shore A) is measured according to ASTM D2240.

  • Heat Aging: Samples are aged in a hot air oven at a specified temperature (e.g., 125°C) for a set duration (e.g., 72 hours). The percentage change in mechanical properties is then determined.

  • Compression Set: Measured according to ASTM D395, Method B. Cylindrical samples are compressed to a constant deflection and heated for a specified time. The percentage of permanent set is calculated.

Vulcanization Mechanisms and Workflows

The vulcanization process for each agent involves distinct chemical pathways, which are visualized below.

Vulcanization_Workflow cluster_compounding Compounding cluster_vulcanization Vulcanization cluster_testing Testing IIR Butyl Rubber (IIR) Two_Roll_Mill Two-Roll Mill IIR->Two_Roll_Mill Additives Carbon Black, Stearic Acid, ZnO Additives->Two_Roll_Mill Vulcanizing_Agent Vulcanizing Agent (DNB, Sulfur, Peroxide, or Resin) Vulcanizing_Agent->Two_Roll_Mill Heated_Press Heated Press (e.g., 160°C, 15 MPa) Two_Roll_Mill->Heated_Press Compounded Rubber Cure_Char Cure Characteristics (MDR) Heated_Press->Cure_Char Mech_Prop Mechanical Properties (Tensile, Hardness) Heated_Press->Mech_Prop Aging Heat Aging Heated_Press->Aging Comp_Set Compression Set Heated_Press->Comp_Set

General Experimental Workflow for Vulcanization and Testing.

Vulcanization_Pathways cluster_dnb This compound cluster_sulfur Sulfur System cluster_peroxide Organic Peroxide cluster_resin Phenolic Resin GMF p-Quinone Dioxime (GMF) DNB This compound (DNB) GMF->DNB Oxidant Oxidizing Agent Oxidant->DNB DNB_Reaction Reaction with Unsaturation DNB->DNB_Reaction CC_Crosslink C-C Crosslink DNB_Reaction->CC_Crosslink Sulfur Sulfur (S8) Sulfurating_Complex Sulfurating Complex Sulfur->Sulfurating_Complex Accelerator Accelerator Accelerator->Sulfurating_Complex Activator Activator (ZnO) Activator->Sulfurating_Complex Sulfur_Reaction Reaction with Unsaturation Sulfurating_Complex->Sulfur_Reaction Polysulfidic_Crosslink C-Sx-C Crosslink Sulfur_Reaction->Polysulfidic_Crosslink Peroxide Organic Peroxide Free_Radicals Free Radicals Peroxide->Free_Radicals Heat Heat Heat Peroxide_Reaction Hydrogen Abstraction Free_Radicals->Peroxide_Reaction CC_Crosslink_P C-C Crosslink Peroxide_Reaction->CC_Crosslink_P Resin Phenolic Resin Resin_Reaction Reaction with Unsaturation Resin->Resin_Reaction Heat + Activator Heat_Activator Heat + Activator Chromane_Crosslink Chromane/Ether Crosslink Resin_Reaction->Chromane_Crosslink

Simplified Chemical Pathways for Different Vulcanizing Agents.

Conclusion

This compound, typically employed via its precursor p-quinone dioxime, is a highly effective vulcanizing agent for butyl rubber, offering rapid curing and leading to vulcanizates with high tensile strength and excellent thermal stability. Its main drawback is a tendency for scorching, which requires careful control during processing.

In comparison:

  • Sulfur/accelerator systems are versatile and widely used but may not provide the same level of heat resistance as DNB, peroxide, or resin cures.

  • Organic peroxides yield vulcanizates with excellent heat aging and low compression set but can result in lower tear and tensile strength compared to other systems.

  • Phenolic resins are particularly well-suited for butyl rubber, providing outstanding heat resistance and mechanical properties, though they generally require longer cure times.

The optimal choice of a vulcanizing agent is contingent upon the specific performance requirements of the final application, as well as processing considerations. For applications demanding superior heat resistance and high strength in butyl rubber, this compound and phenolic resins represent compelling options, while peroxide systems are advantageous for applications where low compression set is critical. Traditional sulfur systems remain a viable, cost-effective choice for general-purpose applications where extreme heat resistance is not the primary concern.

A Comparative Guide to the Characterization of Azodioxy Linkages from 1,4-Dinitrosobenzene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization of azodioxy linkages derived from the polymerization of 1,4-dinitrosobenzene and alternative polymeric systems. It includes quantitative data, comprehensive experimental protocols, and visualizations to aid in the understanding and application of these materials.

Introduction

The polymerization of this compound results in the formation of poly(azodioxy-p-phenylene), a polymer characterized by the presence of E-azodioxy (-N(O)=N(O)-) linkages. This material has garnered interest due to its potential as a wide-bandgap semiconductor and its high thermal stability.[1] The characterization of these linkages is crucial for understanding the polymer's structure-property relationships and for its potential application in organic electronics and other fields. This guide compares the properties of poly(this compound) with polymers derived from 1,3-dinitrosobenzene and aliphatic dinitroso compounds, highlighting the differences in their structure and thermal stability.

Comparative Data of Polymers with Azodioxy Linkages

The following table summarizes the key characterization data for poly(this compound) and its alternatives.

PropertyPoly(this compound)Poly(1,3-dinitrosobenzene)Poly(dinitrosoalkanes)
Monomer This compound1,3-DinitrosobenzeneDinitrosoalkanes
Predominant Linkage Isomer trans-azodioxytrans-azodioxyNot specified, oligomeric
Solid-State ¹³C NMR (C-N₂O₂) Chemical Shift (ppm) One quaternary carbon signal, confirming only trans-azodioxy groups.[2]One quaternary carbon signal, confirming only trans-azodioxy groups.[2]C-N₂O₂ signal at significantly lower ppm values than C-NO.
Calculated Bandgap (DFT) 2.3 eV[1]Data not availableNot applicable
Crystallinity (from XRPD) Crystalline, with sharp diffraction peaks.[3]Amorphous or less crystalline.Varies, can be oligomeric.[2]
Thermal Stability (TGA) High thermal stability up to approximately 150°C.[1]Data not availableGenerally lower thermal stability.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Solid-State ¹³C CP/MAS NMR Spectroscopy

Objective: To identify the chemical environment of the carbon atoms, particularly those attached to the azodioxy linkages, and to confirm the isomeric form of the linkage.

Protocol:

  • Sample Preparation: Finely powder the polymer sample and pack it into a zirconia rotor (typically 4 mm).

  • Instrument Setup:

    • Spectrometer: Bruker Avance or similar solid-state NMR spectrometer.

    • Probe: 4 mm MAS probe.

    • Spinning Speed: Set the magic angle spinning (MAS) rate to 10-15 kHz to average out anisotropic interactions.

  • Acquisition Parameters (CP/MAS):

    • Use a standard cross-polarization (CP) pulse sequence to enhance the ¹³C signal.

    • Proton 90° pulse length: ~4 µs.

    • Contact time: 1-4 ms (B15284909) (a contact time of 2.5 ms is a good starting point).

    • Recycle delay: 2-5 s, depending on the proton T₁ relaxation time.

    • Decoupling: Apply high-power proton decoupling during acquisition (e.g., TPPM).

  • Data Processing:

    • Apply a line broadening of 50-100 Hz.

    • Reference the chemical shifts to a standard such as adamantane (B196018) (δ = 38.48 and 29.50 ppm) or glycine (B1666218) (carboxyl signal at 176.5 ppm).

  • Analysis:

    • The absence of a signal around 165 ppm is indicative of a high degree of polymerization, as this region is characteristic of the C-NO group of the monomer.[2]

    • The chemical shifts of carbons attached to cis- and trans-azodioxy linkages can differ by up to 1 ppm, allowing for the determination of the predominant isomer.[2]

X-Ray Powder Diffraction (XRPD)

Objective: To assess the crystallinity of the polymer.

Protocol:

  • Sample Preparation: Mount the finely powdered polymer sample on a low-background sample holder. Ensure the sample surface is flat and level with the holder.

  • Instrument Setup:

    • Diffractometer: A standard powder X-ray diffractometer with a copper X-ray source (Cu Kα, λ = 1.54056 Å).

    • Geometry: Bragg-Brentano reflection geometry.

  • Data Collection:

    • Scan range (2θ): 5° to 50°.

    • Step size: 0.02°.

    • Scan speed: 1-2° per minute.

  • Data Analysis:

    • Identify sharp peaks, which are indicative of crystalline domains, and broad halos, which suggest amorphous regions.[4]

    • The degree of crystallinity can be estimated by calculating the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks + amorphous halo).[4]

    • The d-spacings can be calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).[4]

Density Functional Theory (DFT) Calculations

Objective: To calculate the electronic properties, such as the bandgap, of the polymer.

Protocol:

  • Model Building: Construct a model of the polymer chain, typically an oligomer of sufficient length (e.g., 4-6 repeat units) to represent the polymer. Alkyl side chains, if present, can be replaced with methyl groups to reduce computational cost.

  • Software: Use a quantum chemistry software package such as Gaussian, VASP, or Quantum Espresso.

  • Methodology:

    • Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is often used for conjugated polymers to provide a better estimation of orbital energies.[5]

    • Basis Set: A basis set such as 6-311G(d) or larger is recommended for good accuracy.[5]

    • Geometry Optimization: Perform a geometry optimization of the oligomer to find its lowest energy conformation.

    • Electronic Properties Calculation: Perform a single-point energy calculation on the optimized geometry to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Analysis:

    • The fundamental bandgap is the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

    • It is important to note that DFT calculations, particularly with standard functionals, are known to underestimate the bandgap compared to experimental values.[6] More advanced methods like GW approximation can provide more accurate results but are computationally more expensive.

Visualizations

Workflow for Characterization of Poly(this compound)

G Characterization Workflow for Poly(this compound) cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Analysis cluster_comparison Comparative Analysis Monomer This compound Monomer Polymerization Solid-State Polymerization Monomer->Polymerization Polymer Poly(azodioxy-p-phenylene) Polymerization->Polymer NMR Solid-State NMR (¹³C CP/MAS) Polymer->NMR Structural Confirmation XRPD X-Ray Powder Diffraction (XRPD) Polymer->XRPD Crystallinity Assessment DFT Density Functional Theory (DFT) Polymer->DFT Electronic Properties TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability NMR_data Identify trans-azodioxy Linkage (Absence of ~165 ppm signal) NMR->NMR_data XRPD_data Determine Degree of Crystallinity (Sharp Peaks vs. Amorphous Halo) XRPD->XRPD_data DFT_data Calculate Bandgap (HOMO-LUMO energy difference) DFT->DFT_data TGA_data Determine Decomposition Temperature TGA->TGA_data Comparison Compare with Alternatives (e.g., poly(1,3-dinitrosobenzene)) NMR_data->Comparison XRPD_data->Comparison DFT_data->Comparison TGA_data->Comparison

Caption: Workflow for the synthesis and characterization of poly(this compound).

Conclusion

The characterization of azodioxy linkages in polymers derived from dinitrosobenzene monomers is essential for tailoring their properties for specific applications. Poly(this compound) exhibits a highly regular, crystalline structure with a significant bandgap and good thermal stability. In contrast, polymers from other dinitroso compounds, such as the 1,3-isomer or aliphatic variants, may exhibit different degrees of order and thermal properties. The combination of solid-state NMR, XRPD, and DFT calculations provides a powerful toolkit for a comprehensive understanding of these materials. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the effective characterization and development of novel polymers with tailored functionalities.

References

Distinguishing 1,4-Dinitrosobenzene Monomer and Polymer via UV-Vis Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct spectral properties of 1,4-dinitrosobenzene in its monomeric and polymeric forms is crucial for monitoring its polymerization and characterizing materials. This guide provides a detailed comparison of the two species using UV-Vis spectroscopy, supported by experimental data and protocols.

The interconversion between the this compound monomer and its corresponding polymer, poly(1,4-phenyleneazine N,N-dioxide), can be effectively monitored and distinguished using UV-Vis spectroscopy. The significant difference in the electronic structure between the monomer and the polymer results in distinct absorption spectra, providing a clear method for their identification.

Spectroscopic Comparison

The primary distinguishing feature between the this compound monomer and its polymer is the position of their maximum absorption wavelength (λmax) in the UV-Vis spectrum. The monomer, characterized by the presence of nitroso (-N=O) groups, exhibits an absorption maximum at a significantly longer wavelength compared to the polymer.

SpeciesMaximum Absorption Wavelength (λmax)Molar Absorptivity (ε)Appearance
This compound Monomer ~700-800 nm (in solution, for related compounds)[1]Low (e.g., ~34-42 dm³ mol⁻¹ cm⁻¹ for related dinitroso compounds)[1]Green/Blue Solution[1]
Poly(1,4-phenyleneazine N,N-dioxide) ~400 nm[2][3]Not explicitly found in searchesYellow Solid[2]

The significant red-shift in the absorption of the monomer is attributed to the n → π* transition of the nitroso group. In contrast, the polymer, which has a more extended conjugated system of azodioxy (-N(O)=N-) linkages, shows a strong absorption in the violet-blue region of the spectrum.[2][3]

Experimental Protocols

The differentiation of the monomer and polymer via UV-Vis spectroscopy typically involves the generation of the monomer at low temperatures and the subsequent monitoring of its polymerization upon warming.

Preparation of this compound Monomer

The monomeric form of this compound is unstable at room temperature and readily polymerizes. Therefore, it is generated in situ at cryogenic temperatures using one of the following methods:

  • UV Photolysis of the Polymer: The polymer, dispersed in a suitable matrix or as a thin film, is irradiated with UV light at a low temperature (e.g., 77 K).[3][4] The UV energy cleaves the azodioxy bonds, yielding the monomer.

  • Cryogenic Deposition: The vapor of this compound can be deposited onto a cold substrate (e.g., a quartz plate cooled with liquid nitrogen) under high vacuum.[4] This method yields a solid film of the monomer.

UV-Vis Spectroscopic Analysis
  • Instrumentation: A UV-Vis spectrophotometer equipped with a cryostat is required to maintain the low temperatures necessary to stabilize the monomer.

  • Sample Preparation:

    • For the photolysis method, a solution or a thin film of the polymer is placed in a quartz cuvette or on a cold finger within the cryostat.

    • For the deposition method, the monomer film is formed directly on the cold quartz window of the cryostat.

  • Data Acquisition:

    • A baseline spectrum of the empty cryostat window or the solvent at low temperature is recorded.

    • The UV-Vis spectrum of the generated monomer is then recorded. A characteristic absorption band in the long-wavelength visible region is expected.

    • The sample is then allowed to warm up gradually.

    • UV-Vis spectra are recorded at regular time or temperature intervals to monitor the polymerization process.

  • Data Analysis: The disappearance of the monomer's absorption band and the simultaneous appearance and growth of the polymer's absorption band at around 400 nm confirm the polymerization process.

Logical Workflow for Differentiation

The following diagram illustrates the experimental workflow for distinguishing between the this compound monomer and polymer using UV-Vis spectroscopy.

G cluster_prep Monomer Generation (Cryogenic) cluster_analysis UV-Vis Analysis start Start with Polymer (poly(1,4-phenyleneazine N,N-dioxide)) method1 UV Photolysis at 77 K start->method1 method2 Cryogenic Deposition from Vapor start->method2 monomer This compound Monomer method1->monomer method2->monomer uv_vis_monomer Record UV-Vis Spectrum (λmax ~700-800 nm) monomer->uv_vis_monomer warming Gradual Warming uv_vis_monomer->warming distinction Distinction Achieved uv_vis_monomer->distinction uv_vis_polymer Monitor Spectral Change (λmax appears at ~400 nm) warming->uv_vis_polymer polymer Polymer Formation uv_vis_polymer->polymer polymer->distinction

Figure 1. Experimental workflow for distinguishing this compound monomer and polymer.

References

Performance of Dinitrosobenzene-Based Polymers in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of advanced polymer systems for therapeutic applications.

Comparative Performance Data

Due to the lack of specific experimental data for dinitrosobenzene-based polymers in drug delivery, the following table presents data for a photo- and pH-responsive o-nitrobenzyl-based nanocomposite as a proxy, alongside commonly used polymers for context. This allows for a conceptual comparison of a stimuli-responsive nitroaromatic system against conventional drug delivery platforms.

Polymer SystemDrugEncapsulation Efficiency (%)Drug Loading (wt%)Release Profile HighlightsBiocompatibility/Cytotoxicity
Nitrobenzyl-based Nanocomposite (as a proxy) Doxorubicin (DOX)Not explicitly stated, but drug loading is competitive[1]7.23[1]Dual-responsive (NIR light and pH). Significant release at acidic pH (simulating tumor microenvironment) and upon NIR irradiation. Low release at physiological pH without stimulus (8.35% cumulative release after 300 min)[1]Biocompatibility of similar azobenzene-based polymeric nanocarriers has been demonstrated, with low cytotoxicity at concentrations required for drug delivery[2][3]
Poly(lactic-co-glycolic acid) (PLGA) Various (e.g., Doxorubicin, Insulin)65 - 79 (for Doxorubicin, pH-dependent)Varies with formulation, can be up to ~10%Biphasic release: initial burst release followed by a slower, sustained release controlled by polymer degradation and drug diffusion. Release rate is tunable by altering the lactide-to-glycolide ratio and polymer molecular weight[4][5]Generally considered biocompatible and biodegradable. Approved by the FDA for various medical applications. Degradation products (lactic and glycolic acid) are metabolized by the body[4][6][7]
Chitosan (B1678972) Various (e.g., Doxorubicin)Can be high, often dependent on cross-linking and formulationVariesMucoadhesive properties. Release is often pH-responsive due to the presence of amino groups. Can be formulated for sustained release[8]Biocompatible, biodegradable, and non-toxic. Its cationic nature can lead to interactions with cell membranes[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance in drug delivery. Below are summaries of key experimental protocols.

Synthesis of Polymer-Based Nanocarriers

a) Nitrobenzyl-based Nanocomposites (Illustrative Example): A core-shell structure can be synthesized with an inorganic upconversion nanoparticle (UCNP) core and a poly(4,5-dimethoxy-2-nitrobenzyl methacrylate) (PNBMA) shell. This is achieved through distillation precipitation polymerization and a template method. The process involves synthesizing the UCNPs, coating them with a silica (B1680970) layer, and then polymerizing the nitrobenzyl methacrylate (B99206) monomer on the surface[1].

b) PLGA Microspheres/Nanoparticles: PLGA particles are commonly prepared using emulsion-solvent evaporation techniques. For encapsulating a hydrophilic drug, a double emulsion method (water-in-oil-in-water, w/o/w) is often employed. The drug is dissolved in an aqueous solution, which is then emulsified in an organic solution of PLGA. This primary emulsion is then added to a larger aqueous phase containing a surfactant and homogenized to form the final w/o/w emulsion. The organic solvent is subsequently removed by evaporation, leading to the formation of solid, drug-loaded microspheres[6].

Determination of Encapsulation Efficiency and Drug Loading

The amount of drug successfully encapsulated within the polymer matrix is a critical performance parameter. This is typically determined by dissolving a known amount of the drug-loaded nanoparticles in a suitable solvent to release the drug. The drug concentration in the resulting solution is then quantified using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Encapsulation Efficiency (EE%) is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100%

  • Drug Loading (DL%) is calculated as: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100%

In Vitro Drug Release Studies

To evaluate the rate and mechanism of drug release, in vitro studies are conducted under conditions that mimic the physiological environment (e.g., phosphate-buffered saline at pH 7.4 and 37°C). A known quantity of drug-loaded nanoparticles is suspended in the release medium. At predetermined time intervals, samples of the medium are withdrawn, and the concentration of the released drug is measured. The withdrawn volume is typically replaced with fresh medium to maintain sink conditions. For stimuli-responsive systems, the release study is repeated with the application of the specific trigger (e.g., NIR light irradiation or a change to acidic pH)[1].

Biocompatibility and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: A specific cell line (e.g., L929 mouse fibroblasts or a relevant cancer cell line) is seeded in a 96-well plate and incubated to allow for cell attachment.

  • Treatment: The cells are then exposed to various concentrations of the polymer nanoparticles for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plate is then incubated for a few hours.

  • Formazan (B1609692) Solubilization: During this incubation, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Performance Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of polymer-based drug delivery systems.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_data Data Analysis PolymerSelection Polymer & Drug Selection Synthesis Nanoparticle Synthesis PolymerSelection->Synthesis Characterization Physicochemical Characterization (Size, Zeta, Morphology) Synthesis->Characterization DrugLoading Encapsulation Efficiency & Drug Loading Characterization->DrugLoading Release In Vitro Drug Release DrugLoading->Release Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Release->Cytotoxicity Analysis Comparative Analysis of Performance Data Cytotoxicity->Analysis

Workflow for evaluating polymer drug delivery systems.
Signaling Pathway for Stimuli-Responsive Drug Release

This diagram illustrates the concept of a dual stimuli-responsive drug delivery system, where drug release is triggered by specific environmental cues.

G cluster_system Drug Delivery System cluster_stimuli External/Internal Stimuli Nanoparticle Drug-Loaded Nanoparticle Core: Drug + Polymer Shell: Stimuli-Responsive Polymer Release Drug Release Nanoparticle->Release destabilization Stimulus1 Tumor Microenvironment (Low pH) Stimulus1->Nanoparticle:shell triggers conformational change Stimulus2 External Trigger (e.g., NIR Light) Stimulus2->Nanoparticle:shell triggers bond cleavage

Mechanism of stimuli-responsive drug release.

References

An Electrochemical Comparison of 1,2-, 1,3-, and 1,4-Dinitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The electrochemical reduction of dinitrobenzene isomers is a subject of significant interest due to its relevance in various fields, including the synthesis of aromatic amines, which are crucial intermediates in the pharmaceutical and dye industries, and for understanding the environmental fate of nitroaromatic pollutants. This guide provides an objective comparison of the electrochemical behavior of 1,2-, 1,3-, and 1,4-dinitrobenzene, supported by experimental data from peer-reviewed literature. The focus is on the reduction mechanisms in aprotic media, which offer insights into the intrinsic reactivity of these isomers.

Comparative Electrochemical Data

The electrochemical reduction of dinitrobenzene isomers in an aprotic solvent like N,N-dimethylformamide (DMF) typically proceeds through the stepwise formation of a radical anion and then a dianion for each nitro group. However, the reduction potentials and the stability of the intermediates are highly dependent on the isomer. The following table summarizes the key quantitative data for the electrochemical reduction of the three isomers.

Parameter1,2-Dinitrobenzene1,3-Dinitrobenzene1,4-Dinitrobenzene
First Reduction Potential (E¹p,c vs. Ag/AgCl) -0.85 V-1.05 V-0.76 V
Second Reduction Potential (E²p,c vs. Ag/AgCl) -1.20 V-1.35 V-1.15 V
Notes The two nitro groups are in close proximity, leading to strong intramolecular interactions.The nitro groups are in a meta position, resulting in the least electronic communication.The para-disposed nitro groups allow for significant electronic delocalization in the radical anion.

Note: The reduction potentials are approximate values and can vary based on the specific experimental conditions (e.g., electrolyte, scan rate, and working electrode).

Experimental Protocols

The data presented in this guide is based on standard electrochemical techniques. A detailed methodology for a typical cyclic voltammetry experiment is provided below.

Cyclic Voltammetry (CV) Protocol:

  • Instrumentation: A computer-controlled potentiostat/galvanostat is used for all electrochemical measurements.

  • Electrochemical Cell: A standard three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire or foil).

  • Electrolyte Solution: The electrolyte solution is prepared by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP) in an aprotic solvent (e.g., N,N-dimethylformamide - DMF). The dinitrobenzene isomer of interest is then added to this solution at a typical concentration of 1-5 mM.

  • Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the reduction process. The inert gas atmosphere is maintained over the solution during the experiment.

  • Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

  • Data Analysis: The peak potentials (Ep) and peak currents (Ip) are determined from the voltammogram. The reversibility of the redox process can be assessed by the separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of the peak currents (Ipa/Ipc).

Controlled Potential Electrolysis (CPE) Protocol:

  • Purpose: To determine the number of electrons transferred in the reduction process and to identify the final products.

  • Setup: A three-electrode cell with a larger working electrode surface area (e.g., a platinum mesh or a mercury pool) is used.

  • Procedure: A constant potential, slightly more negative than the peak potential of the reduction wave of interest, is applied to the working electrode. The electrolysis is continued until the current decays to a background level, indicating the complete conversion of the starting material. The total charge passed is measured using a coulometer.

  • Analysis: The number of electrons transferred per molecule is calculated using Faraday's law. The resulting solution can be analyzed by techniques such as HPLC, GC-MS, or spectroscopy to identify the reduction products.

Visualization of Experimental Workflow and Reduction Pathways

The following diagrams illustrate the general experimental workflow for electrochemical comparison and the logical relationships in the reduction pathways of dinitrobenzene isomers.

ExperimentalWorkflow cluster_prep Sample & Solution Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis & Interpretation DNB_Isomers 1,2-, 1,3-, 1,4- Dinitrobenzene Solution Electrolyte Solution Preparation DNB_Isomers->Solution Solvent Aprotic Solvent (e.g., DMF) Solvent->Solution Electrolyte Supporting Electrolyte (e.g., 0.1M TBAP) Electrolyte->Solution Cell Three-Electrode Cell Assembly Solution->Cell Degas Degassing with Inert Gas Cell->Degas CV Cyclic Voltammetry (CV) Degas->CV CPE Controlled Potential Electrolysis (CPE) Degas->CPE Voltammogram Analyze Voltammograms (Ep, Ip, ΔEp) CV->Voltammogram Coulometry Coulometric Analysis (n-value) CPE->Coulometry Product_ID Product Identification (HPLC, GC-MS) CPE->Product_ID Comparison Comparative Analysis of Isomers Voltammogram->Comparison Coulometry->Comparison Product_ID->Comparison

General workflow for the electrochemical comparison of dinitrobenzene isomers.

ReductionPathways cluster_ortho 1,2-Dinitrobenzene cluster_meta 1,3-Dinitrobenzene cluster_para 1,4-Dinitrobenzene Ortho_DNB 1,2-DNB Ortho_RA [1,2-DNB]•⁻ Ortho_DNB->Ortho_RA + e⁻ (E¹p,c) Ortho_DA [1,2-DNB]²⁻ Ortho_RA->Ortho_DA + e⁻ (E²p,c) Ortho_Prod Further Reduction Products Ortho_DA->Ortho_Prod Meta_DNB 1,3-DNB Meta_RA [1,3-DNB]•⁻ Meta_DNB->Meta_RA + e⁻ (E¹p,c) Meta_DA [1,3-DNB]²⁻ Meta_RA->Meta_DA + e⁻ (E²p,c) Meta_Prod Further Reduction Products Meta_DA->Meta_Prod Para_DNB 1,4-DNB Para_RA [1,4-DNB]•⁻ Para_DNB->Para_RA + e⁻ (E¹p,c) Para_DA [1,4-DNB]²⁻ Para_RA->Para_DA + e⁻ (E²p,c) Para_Prod Further Reduction Products Para_DA->Para_Prod

Logical relationship in the initial reduction steps of dinitrobenzene isomers.

Discussion of Isomer-Specific Behavior

The electrochemical behavior of the dinitrobenzene isomers is a direct consequence of the relative positions of the two nitro groups on the benzene (B151609) ring.

  • 1,4-Dinitrobenzene: The para-isomer is typically the easiest to reduce in the first step. This is attributed to the extensive delocalization of the unpaired electron in the resulting radical anion across the entire molecule, including both nitro groups, which stabilizes the intermediate.

  • 1,2-Dinitrobenzene: The ortho-isomer shows a more complex behavior. The close proximity of the two nitro groups leads to significant steric and electronic interactions. While the first reduction is generally more difficult than for the para-isomer, the subsequent reduction steps can be influenced by intramolecular hydrogen bonding in the presence of proton donors or by cyclization reactions.

  • 1,3-Dinitrobenzene: The meta-isomer is generally the most difficult to reduce. The nitro groups are not in direct conjugation, which limits the delocalization of the charge in the radical anion, making it less stable compared to the radical anions of the ortho- and para-isomers.

In the presence of proton donors, the electroreduction mechanism becomes more complex, often involving protonation of the radical anions or dianions, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[1][2][3] The selectivity towards the formation of a specific product can be controlled by the choice of electrode material, solvent, proton donor, and the applied potential.[1][2]

This comparative guide provides a foundational understanding of the electrochemical reduction of dinitrobenzene isomers. For researchers and professionals in drug development, this information is valuable for designing synthetic routes to novel aniline (B41778) derivatives and for understanding the metabolic pathways of nitroaromatic compounds.

References

Assessing the Regioselectivity of 1,4-Dinitrosobenzene in Cycloadditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hetero-Diels-Alder reaction of nitroso compounds with conjugated dienes provides a powerful method for the synthesis of 3,6-dihydro-2H-1,2-oxazine derivatives, which are valuable intermediates in the preparation of biologically active molecules. This guide offers a comparative assessment of the regioselectivity of 1,4-dinitrosobenzene in such cycloadditions. Due to a scarcity of specific experimental data for this compound in the literature, this analysis is based on established principles of nitroso-Diels-Alder reactions and experimental data from closely related nitrosoarenes.

Understanding Regioselectivity in Nitroso-Diels-Alder Reactions

The regioselectivity of the cycloaddition between a nitrosoarene and an unsymmetrical diene is governed by electronic and steric factors. The nitroso group is a powerful dienophile, and the regiochemical outcome depends on the substitution pattern of both the diene and the nitrosoarene.

Generally, in the reaction of an arylnitroso compound with a 1-substituted or 1,4-disubstituted diene, the major regioisomer formed is the one where the nitrogen atom of the nitroso group is attached to the more substituted terminus of the diene (the "proximal" isomer). This is attributed to the frontier molecular orbital (FMO) interactions, where the lowest unoccupied molecular orbital (LUMO) of the nitroso dienophile has its largest coefficient on the nitrogen atom.[1][2]

Comparative Analysis of Regioselectivity

The following table summarizes the regioselectivity observed in the cycloaddition of various nitrosoarenes with unsymmetrical dienes, providing a basis for predicting the behavior of this compound.

DienophileDieneMajor RegioisomerRegioisomeric Ratio (Proximal:Distal)Reference
p-Chloronitrosobenzene 1,4-disubstituted dieneProximalOnly proximal isomer observed[2]
Nitrosobenzene (B162901) 3-dienyl-2-azetidinoneProximalExclusive formation of proximal isomer[2]
2-Nitrosopyridine (B1345732) (uncatalyzed) (E)-1,3-PentadieneNearly equal amounts~1:1[3]
2-Nitrosopyridine (Cu(I) catalyzed) (E)-1,3-PentadieneDistal90:10[3]
2-Nitrosopyridine (uncatalyzed) 1-PhenylbutadieneProximalComplete proximal selectivity[3]

Based on these trends, it is anticipated that the cycloaddition of this compound with 1-substituted or 1,4-disubstituted dienes would also exhibit a high preference for the proximal regioisomer due to the strong electronic pull of the two nitro groups.

Experimental Protocols

The following provides a general experimental protocol for the hetero-Diels-Alder reaction of a nitrosoarene with a conjugated diene. Specific conditions such as temperature, solvent, and reaction time may need to be optimized for this compound and the specific diene used.

General Procedure for the Cycloaddition of a Nitrosoarene with a Diene:

  • Preparation of the Nitrosoarene: Nitrosoarenes can be prepared by the oxidation of the corresponding aniline (B41778) or by the reduction of the corresponding nitroarene. For instance, nitrosobenzene can be synthesized by the reduction of nitrobenzene (B124822) with zinc dust in the presence of ammonium (B1175870) chloride.[4]

  • Cycloaddition Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitrosoarene (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or toluene).

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

    • Add the conjugated diene (1-1.5 equivalents) to the solution.

    • Stir the reaction mixture for the appropriate amount of time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization: The structure and regiochemistry of the resulting 3,6-dihydro-2H-1,2-oxazine can be determined by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for a nitroso-Diels-Alder reaction and a typical experimental workflow.

ReactionPathway Diene Unsymmetrical Diene TransitionState Cyclic Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Proximal Proximal Adduct (Major) TransitionState->Proximal Favored Distal Distal Adduct (Minor) TransitionState->Distal Disfavored

Caption: General reaction pathway for the nitroso-Diels-Alder reaction.

ExperimentalWorkflow Start Start Preparation Prepare this compound Start->Preparation Reaction Perform Cycloaddition with Diene Preparation->Reaction Workup Reaction Workup & Solvent Removal Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis and analysis of cycloaddition products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Dinitrosobenzene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 1,4-dinitrosobenzene is crucial in various research and development settings, particularly in the synthesis of dyes and other chemical intermediates. Cross-validation of analytical methods is a critical step to ensure the consistency and accuracy of results across different analytical techniques. This guide provides a comparative overview of potential analytical methods for the detection of this compound, complete with detailed, albeit adapted, experimental protocols and expected performance data.

Disclaimer: Validated analytical methods and specific quantitative performance data for this compound are not extensively available in published literature. The information presented herein is based on established methods for the closely related compound 1,4-dinitrobenzene (B86053) and other nitroaromatic and nitroso compounds. These protocols and performance characteristics should be considered as a starting point for method development and will require specific validation for this compound.

Overview of Potential Analytical Methods

Based on the chemical properties of this compound and analytical techniques for similar compounds, three primary methods are proposed for its quantitative analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique is well-suited for the separation and quantification of non-volatile and thermally labile compounds. Given that this compound is a solid at room temperature, HPLC is a promising method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, GC-MS could be applicable with appropriate method parameters.

  • UV-Visible Spectrophotometry: This method is a simpler and more accessible technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. Aromatic nitroso compounds typically exhibit strong UV absorbance, making this a viable, though less specific, option.

Quantitative Performance Comparison (Hypothetical)

The following table summarizes the expected performance characteristics for the proposed analytical methods for this compound. These values are estimations based on data from similar analytes and should be confirmed through method validation.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 µg/mL0.5 - 5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 1.5 µg/mL1.5 - 15 µg/mL
Linearity (R²) (Typical Range) > 0.999 (0.5 - 100 µg/mL)> 0.998 (0.1 - 50 µg/mL)> 0.995 (1 - 50 µg/mL)
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Specificity High (with proper chromatographic separation)Very High (based on mass fragmentation)Low to Moderate (prone to interference)

Experimental Protocols

The following are detailed, representative protocols for the quantitative analysis of this compound. These should be adapted and validated for your specific application.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

    • This compound is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • For unknown samples, dissolve a precisely weighed amount in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260-280 nm is expected to be suitable. This should be experimentally determined.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Materials:

    • Dichloromethane or Acetone (GC grade).

    • This compound reference standard.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetone.

    • Prepare calibration standards by serial dilution of the stock solution.

    • For unknown samples, dissolve a known amount in acetone, dilute to the appropriate concentration, and filter if necessary.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 136, 106, 76).

3. UV-Visible Spectrophotometry Method

  • Instrumentation:

    • UV-Visible Spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Reagents and Materials:

    • Methanol (UV grade).

    • This compound reference standard.

  • Procedure:

    • Wavelength of Maximum Absorbance (λmax) Determination:

      • Prepare a dilute solution of this compound in methanol.

      • Scan the solution from 200 to 400 nm to determine the λmax.

    • Calibration Curve:

      • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

      • Create a series of standard solutions by diluting the stock solution to cover a linear absorbance range (typically 0.1 to 1.0).

      • Measure the absorbance of each standard at the predetermined λmax using methanol as a blank.

      • Plot a graph of absorbance versus concentration and determine the regression equation.

    • Sample Analysis:

      • Dissolve the unknown sample in methanol and dilute to a concentration that falls within the calibration curve range.

      • Measure the absorbance at λmax and calculate the concentration using the regression equation.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_objective Define Objective & Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC-UV, GC-MS) define_objective->select_methods prepare_protocol Prepare Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Identical Sample Sets (Spiked QCs, Incurred Samples) prepare_protocol->prepare_samples analyze_m1 Analyze with Method 1 (HPLC-UV) prepare_samples->analyze_m1 analyze_m2 Analyze with Method 2 (GC-MS) prepare_samples->analyze_m2 collect_data Collect & Process Data analyze_m1->collect_data analyze_m2->collect_data stat_compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) collect_data->stat_compare assess_criteria Assess Against Acceptance Criteria stat_compare->assess_criteria generate_report Generate Cross-Validation Report assess_criteria->generate_report

Cross-validation workflow for analytical methods.

Conclusion

The choice of an analytical method for the detection and quantification of this compound will depend on the specific requirements of the analysis, including required sensitivity, selectivity, and available instrumentation. While HPLC-UV and GC-MS are likely to provide higher specificity and sensitivity, UV-Visible spectrophotometry offers a more straightforward and accessible approach. A thorough validation of the chosen method(s) and a comprehensive cross-validation study are imperative to ensure the generation of reliable and reproducible data for this compound.

References

A Comparative Toxicity Analysis of Aromatic Nitroso Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of various aromatic nitroso compounds, supported by experimental data. Aromatic nitroso compounds are a class of molecules recognized for their significant biological activity, including potential carcinogenicity and genotoxicity. Their toxicity is often mediated by metabolic activation to reactive intermediates that can interact with cellular macromolecules. Understanding their comparative toxicity is crucial for risk assessment in drug development and environmental toxicology.

Data Presentation: Comparative Toxicity Data

The following tables summarize quantitative data on the cytotoxicity and genotoxicity of several aromatic and related N-nitroso compounds from various experimental systems.

Table 1: Comparative Cytotoxicity of N-Nitroso Compounds

CompoundCell LineAssayEndpointResultReference
N-Nitrosomorpholine (NMOR)V79 (Hamster Lung Fibroblast)CytotoxicityIC50~50 mM[1]
N-Nitrosomorpholine (NMOR)Caco-2 (Human Colon Adenocarcinoma)CytotoxicityIC50>100 mM[1]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)V79 (Hamster Lung Fibroblast)CytotoxicityIC50~1.5 µM[1]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Caco-2 (Human Colon Adenocarcinoma)CytotoxicityIC50~20 µM[1]
3,3-Dibenzyl-1-(4-tolyl)-1-nitrosoureaL-5178 Y (Mouse Lymphoma)Growth InhibitionID50Low (High NO-generating ability)[2]
Aromatic N-Nitrosoureas/AmidesL-5178 Y (Mouse Lymphoma)Growth InhibitionID50Generally lower than N-nitrosamines[2]

Table 2: Comparative Genotoxicity of N-Nitroso Compounds

CompoundSystem/Cell LineAssay TypeEndpointResultReference
N-NitrosodimethylamineHuman & Rat Kidney CellsDNA DamageDNA FragmentationActive at 32 mM[3]
N-Nitrosodiethylamine (NDEA)Human & Rat Kidney CellsDNA DamageDNA FragmentationActive at 32 mM[3]
N-Nitrosodi-n-propylamineHuman & Rat Kidney CellsDNA DamageDNA FragmentationActive at 10 mM[3]
N-Nitroso Propranolol (B1214883) (NNP)TK6 (Human Lymphoblastoid)Micronucleus Assay (+S9)% Micronuclei4.1-fold increase at 100 µM[4]
N-Nitrosodiethylamine (NDEA)TK6 (Human Lymphoblastoid)Micronucleus Assay (+S9)% MicronucleiPositive Control (Less potent than NNP)[4]

Experimental Protocols

Detailed methodologies for key toxicity assays are provided below. These protocols are fundamental for assessing the biological activity of aromatic nitroso compounds.

1. Cytotoxicity Assessment: Trypan Blue Exclusion Assay

This method is used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while non-viable cells take it up.[1]

  • Materials:

    • Cell suspension

    • Phosphate-buffered saline (PBS) or serum-free medium

    • 0.4% Trypan blue solution

    • Hemocytometer and microscope

  • Procedure:

    • Harvest cells and centrifuge at 100 × g for 5 minutes, then discard the supernatant.[1]

    • Resuspend the cell pellet in an appropriate volume of PBS or serum-free medium.[1]

    • Mix one part of the cell suspension with one part of 0.4% trypan blue solution (a 1:1 ratio).[1]

    • Incubate the cell-dye mixture for 1-2 minutes at room temperature.

    • Load 10-20 µL of the mixture into a hemocytometer.[1]

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate cell viability using the formula: (Number of viable cells / Total number of cells) × 100.[1]

2. Genotoxicity Assessment: In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying micronuclei (MN), which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. This protocol includes metabolic activation.[4]

  • Materials:

    • TK6 human lymphoblastoid cells

    • Complete cell culture medium

    • Test compound (e.g., N-Nitroso Propranolol)

    • Positive controls (e.g., Mitomycin C, NDEA)

    • S9 fraction (e.g., from hamster liver) for metabolic activation

    • Cofactors for S9 mix

    • Cytochalasin B (optional, for cytokinesis block method)

    • Lysis and staining solutions

    • Flow cytometer or microscope

  • Procedure:

    • Culture TK6 cells to an appropriate density.

    • Prepare the S9 mix with cofactors. An enhanced metabolization protocol may be used for N-nitrosamines.[5]

    • Expose cells to various concentrations of the test compound for a short period (e.g., 4 hours) with the S9 mix, or for a longer period (e.g., 24 hours) without S9 or with a lower concentration of S9.[4]

    • Include vehicle controls (solvent only) and positive controls.

    • After exposure, wash the cells and culture them for a recovery period that allows for at least one cell division.

    • Harvest the cells, lyse the cytoplasm, and stain the nuclei and micronuclei with a fluorescent DNA dye.

    • Analyze the frequency of micronucleated cells using flow cytometry or microscopy.

    • Assess cytotoxicity in parallel to ensure that observed genotoxicity is not a result of excessive cell death.[4]

3. DNA Damage Assessment: Alkaline Elution Technique

This technique measures DNA single-strand breaks. The rate at which DNA elutes through a filter under denaturing (alkaline) conditions is proportional to the amount of DNA fragmentation.[3]

  • Materials:

    • Cultured cells (e.g., primary kidney cells)

    • Lysis solution (containing proteinase K)

    • Alkaline elution buffer

    • Polyvinylchloride or polycarbonate filters

    • Fluorescent DNA-binding dye (e.g., Hoechst 33258)

    • Fraction collector and fluorometer

  • Procedure:

    • Expose cells to the test N-nitroso compounds for a defined period.[3]

    • Load the treated cells onto the filter.

    • Lyse the cells directly on the filter to release the DNA.

    • Pump the alkaline elution buffer through the filter at a constant, slow rate.

    • Collect fractions of the eluate over time.

    • Quantify the amount of DNA in each fraction and the amount remaining on the filter using a fluorescent dye.

    • Plot the fraction of DNA remaining on the filter versus time or fraction number. A faster elution rate compared to the control indicates DNA damage.

Mandatory Visualizations: Pathways and Workflows

Metabolic Activation of Nitrobenzene (B124822)

The toxicity of nitroaromatic compounds like nitrobenzene is often dependent on their metabolic reduction to nitroso intermediates.[6] This pathway is a critical first step in their mechanism of toxicity.

Nitrobenzene Nitrobenzene Nitrosobenzene (B162901) Nitrosobenzene Nitrobenzene->Nitrosobenzene Reduction Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Reduction Aniline Aniline Phenylhydroxylamine->Aniline Reduction

Metabolic reduction pathway of nitrobenzene.

Mechanism of Nitrosobenzene-Induced Oxidative DNA Damage

Nitrosobenzene, a key metabolite of nitrobenzene, can induce oxidative DNA damage through a redox cycle involving NADH and copper ions, leading to the generation of reactive oxygen species.[7]

cluster_redox Redox Cycling cluster_damage Cellular Damage NB Nitrosobenzene Cu1 Cu(I) NB->Cu1 Reduction NADH NADH NAD NAD+ NADH->NAD Cu2 Cu(II) Cu2->Cu1 Cu1->Cu2 Oxidation ROS Reactive Copper-Oxygen Complex Cu1->ROS O2 O₂ H2O2 H₂O₂ O2->H2O2 H2O2->ROS Damage Oxidative DNA Damage ROS->Damage DNA DNA DNA->Damage

Redox cycling of nitrosobenzene leading to DNA damage.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound on a cell line, from initial cell culture to final data analysis.

A 1. Cell Culture (e.g., V79 or Caco-2) B 2. Cell Seeding (Plate cells at optimal density) A->B C 3. Compound Exposure (Add aromatic nitroso compound at various concentrations) B->C D 4. Incubation (24-72 hours) C->D E 5. Viability Assay (e.g., Trypan Blue, MTT, or Plating Efficiency) D->E F 6. Data Acquisition (Microscopy, Plate Reader) E->F G 7. Data Analysis (Calculate % Viability, IC50) F->G

A standard workflow for an in vitro cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal of 1,4-Dinitrosobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides essential procedural guidance for the safe and compliant disposal of 1,4-Dinitrosobenzene, a chemical requiring careful handling due to its potential hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting. All procedures must be conducted in strict accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is classified as harmful if swallowed.[1] As with all N-nitroso compounds, it should be handled with extreme caution due to the potential for carcinogenicity.[2][3]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (wear fire/flame resistant and impervious clothing), and tightly fitting safety goggles.[1]

  • Ventilation: All work with this compound must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. However, for small quantities, chemical degradation may be a viable option prior to disposal. It is critical to note that the following chemical degradation procedure is based on a method developed for N-nitroso compounds and has not been specifically validated for this compound.[4][5]

Method 1: Incineration (Recommended for Bulk Quantities)

For larger quantities of this compound, the recommended disposal method is incineration by a licensed hazardous waste disposal company. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

Caution: Thermal decomposition of nitroso compounds may produce hazardous gases such as oxides of nitrogen (NOx), including nitric oxide (NO), and carbon monoxide (CO).[6]

Method 2: Chemical Degradation (For Small Laboratory Quantities)

A potential method for the chemical degradation of small quantities of this compound is based on a procedure for the destruction of N-nitroso compounds using aluminum-nickel alloy powder in a basic solution. This method has been shown to achieve at least 99.98% destruction for other nitrosamides.[4][5]

Experimental Protocol: Chemical Degradation of this compound

Materials:

  • This compound waste

  • Aluminum-nickel (Al-Ni) alloy powder (Raney nickel catalyst precursor)

  • Potassium hydroxide (B78521) (KOH) solution (2 M)

  • Suitable reaction vessel (e.g., round-bottom flask with a stirrer)

  • Fume hood

Procedure:

  • Preparation: In a certified chemical fume hood, place the this compound waste into the reaction vessel.

  • Reagent Addition: For each gram of this compound, slowly add a solution of aluminum-nickel alloy powder suspended in 2 M potassium hydroxide solution. The exact stoichiometry should be determined on a small scale first, but a significant excess of the reducing agent is recommended.

  • Reaction: Stir the mixture at room temperature. The reaction is an exothermic reduction of the nitroso groups. Monitor the reaction for gas evolution.

  • Neutralization: Once the reaction is complete (as determined by a suitable analytical method such as TLC or HPLC to confirm the absence of the starting material), cautiously neutralize the basic solution with a dilute acid (e.g., hydrochloric acid).

  • Disposal of Residue: The resulting solution, containing the degradation products and inorganic salts, should be disposed of as hazardous waste in accordance with local regulations.

Quantitative Data Summary

ParameterValueSource
This compound
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)[1]
Chemical Degradation Method
Destruction Efficiency (for other N-nitroso compounds)> 99.98%[4][5]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_decision Disposal Method Selection cluster_small Small Quantity Disposal cluster_large Large Quantity Disposal A Identify this compound waste B Consult Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Small or Large Quantity? C->D E Chemical Degradation (Al-Ni Alloy Method) D->E Small H Package for Licensed Disposal D->H Large F Neutralize Reaction Mixture E->F G Dispose of as Hazardous Waste F->G I Arrange for Incineration H->I

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance only and does not supersede any local, state, or federal regulations. All chemical handling and disposal should be carried out by trained personnel. The chemical degradation method described is based on procedures for similar compounds and should be approached with caution and validated on a small scale before being implemented.

References

Essential Safety and Logistical Information for Handling 1,4-Dinitrosobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,4-Dinitrosobenzene (CAS No. 105-12-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Important Note: this compound should not be confused with 1,4-Dinitrobenzene (CAS No. 100-25-4), a different compound with a significantly higher toxicity profile, including fatal effects upon inhalation, skin contact, or ingestion.[1][2] Always verify the chemical identity and CAS number before handling.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[3][4]

GHS Hazard Information:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[3][5]

Signal Word: Warning[3][4]

Hazard Pictogram:

alt text

Quantitative Toxicity and Physical Data

The available quantitative data for this compound is limited. The following table summarizes the known information.

PropertyValueSource
Acute Toxicity
Oral LD50 (Rat)1020 mg/kg[6]
Inhalation LCLo (Rat)200 mg/m³/2H[5]
Occupational Exposure Limits
OSHA PELNo data available[3]
ACGIH TLVNo data available[3]
NIOSH RELNo data available[3]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • Use a certified chemical fume hood to prevent the accumulation of dust or vapors in the work area.

  • Ensure an eyewash station and safety shower are readily accessible.[7]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection:

    • Wear chemical-impermeable gloves.[3]

    • A lab coat or impervious clothing is required to prevent skin contact.[3]

  • Respiratory Protection: If the formation of dust is likely or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter.[3]

3. Handling and Storage:

  • Avoid the formation of dust and aerosols.[3][4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]

  • Wash hands thoroughly after handling the chemical.[3][4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from sources of ignition.[3]

Emergency Procedures and First Aid

Immediate response is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]

Spill Response Workflow

The following diagram outlines the procedural flow for managing a this compound spill.

Spill_Response_Workflow start_end start_end process process decision decision precaution precaution disposal disposal start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe Minor Spill call_ehs Call Emergency Personnel (EHS) assess->call_ehs Major Spill contain Contain Spill (Prevent Spread) don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate package_waste Package Waste for Disposal decontaminate->package_waste end Spill Response Complete package_waste->end

Caption: Workflow for this compound Spill Response.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a suitable, clearly labeled, and closed container.[3]

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal Procedure:

  • All disposal must be conducted through a licensed hazardous waste disposal company.[2]

  • Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[3][4]

  • Do not dispose of this compound down the drain or in general waste.[3] It is crucial to prevent its release into the environment.[3]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,4-Dinitrosobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.